2-Cyanothiophene-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-cyanothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINIFPQVNPZWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403256 | |
| Record name | 2-cyanothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71154-34-2 | |
| Record name | 2-Cyano-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71154-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-cyanothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyanothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyanothiophene-3-Carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-cyanothiophene-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced characteristics of this important heterocyclic compound. The thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere for phenyl groups and a key component in numerous pharmacologically active molecules.[1][2] This guide synthesizes field-proven insights with technical data, offering detailed experimental protocols, spectroscopic analysis, and an exploration of the compound's synthetic utility and reactivity profile, all grounded in authoritative references.
Introduction and Significance
This compound is a bifunctional heterocyclic compound featuring a thiophene ring substituted with a nitrile group at the 2-position and a carboxylic acid at the 3-position. The unique electronic arrangement of these functional groups on the electron-rich thiophene ring imparts a distinct reactivity profile, making it a valuable building block in organic synthesis.
The thiophene core is present in a wide array of approved drugs and biologically active compounds, where it often enhances drug-receptor interactions and improves physicochemical properties.[1] Derivatives of substituted 2-aminothiophenes, which are direct precursors to the title compound, have shown promise as antiviral, anti-inflammatory, and antiproliferative agents.[3] The carboxylic acid moiety, while crucial for interacting with biological targets, can sometimes present challenges in drug development related to metabolism and membrane permeability.[4][5] Understanding the properties of functionalized thiophenes like this compound is therefore critical for designing next-generation therapeutics.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. It is important to note that while data for the isomeric 3-cyanothiophene-2-carboxylic acid (CAS 58231-00-8) is available, specific experimental data for the title compound is less common, and the presented data is based on its chemical structure and established principles.[6][7][8]
| Property | Value | Source |
| Molecular Formula | C₆H₃NO₂S | [6][7][8] |
| Molecular Weight | 153.16 g/mol | [6][7][8] |
| IUPAC Name | This compound | - |
| Canonical SMILES | C1=C(C(=O)O)C(=CS1)C#N | - |
| Appearance | Expected to be a solid at room temperature | General Principle |
Synthesis Pathway and Experimental Protocol
While direct, single-step syntheses of this compound are not widely reported, a robust and logical synthetic route can be designed starting from readily available materials. The most versatile approach involves the celebrated Gewald reaction to construct the thiophene ring, followed by functional group interconversion.[9][10][11]
The proposed pathway proceeds in three main stages:
-
Gewald Aminothiophene Synthesis: Formation of an ethyl 2-aminothiophene-3-carboxylate intermediate.
-
Sandmeyer Reaction: Conversion of the 2-amino group to the 2-cyano group.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid.
The causality behind this choice rests on the high efficiency and functional group tolerance of the Gewald reaction for creating densely substituted thiophenes from simple acyclic precursors.[3][9]
Workflow for the Synthesis of this compound
Sources
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- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 58231-00-8 CAS MSDS (3-CYANOTHIOPHENE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 8. 3-Cyano-thiophene-2-carboxylic acid | CymitQuimica [cymitquimica.com]
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- 10. Gewald Reaction [organic-chemistry.org]
- 11. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
Spectroscopic Characterization of 2-Cyanothiophene-3-Carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern drug discovery, thiophene derivatives hold a significant position due to their diverse pharmacological activities. The unique electronic properties of the thiophene ring system make it a valuable scaffold in medicinal chemistry. This guide provides an in-depth technical overview of the spectroscopic characteristics of a key thiophene derivative, 2-cyanothiophene-3-carboxylic acid. While experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel thiophene-based compounds.
Predicted Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying two signals in the aromatic region corresponding to the two protons on the thiophene ring, and a broad singlet for the carboxylic acid proton. The electron-withdrawing nature of both the cyano and carboxylic acid groups will significantly deshield the thiophene protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | 8.1 - 8.3 | Doublet | 5.0 - 6.0 | Deshielded by the adjacent electron-withdrawing carboxylic acid group and the cyano group. Coupled to H-5. |
| H-5 | 7.7 - 7.9 | Doublet | 5.0 - 6.0 | Influenced by the sulfur atom and the cyano group. Coupled to H-4. |
| -COOH | 12.0 - 13.0 | Broad Singlet | - | Characteristic chemical shift for a carboxylic acid proton, often broad due to hydrogen bonding and exchange.[1] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Six distinct signals are expected, corresponding to the four carbons of the thiophene ring, the nitrile carbon, and the carboxylic acid carbon. The chemical shifts will be influenced by the electronegativity of the substituents and the aromaticity of the thiophene ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 115 - 120 | Attached to the electron-withdrawing cyano group. |
| C3 | 135 - 140 | Attached to the electron-withdrawing carboxylic acid group. |
| C4 | 130 - 135 | Aromatic thiophene carbon. |
| C5 | 128 - 133 | Aromatic thiophene carbon. |
| -CN | 110 - 115 | Characteristic chemical shift for a nitrile carbon. |
| -COOH | 165 - 170 | Characteristic chemical shift for a carboxylic acid carbon.[1] |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡N stretch of the nitrile, and vibrations associated with the thiophene ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Very broad due to hydrogen bonding.[2] |
| C-H (Aromatic) | 3100 - 3150 | Weak to Medium | Stretching vibrations of the thiophene ring protons. |
| C≡N (Nitrile) | 2220 - 2240 | Sharp, Medium | Characteristic stretching vibration of the cyano group. |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | Carbonyl stretch, position influenced by conjugation with the thiophene ring.[2] |
| C=C (Aromatic) | 1500 - 1600 | Medium | Stretching vibrations of the thiophene ring. |
| C-O (Carboxylic Acid) | 1200 - 1300 | Medium | Stretching vibration of the C-O bond.[2] |
| C-S (Thiophene) | 600 - 800 | Weak to Medium | Characteristic thiophene ring vibrations. |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound is expected to show a distinct molecular ion peak. The fragmentation pattern will likely be dominated by the loss of small, stable molecules and radicals from the parent ion.
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment | Rationale |
| 167 | [M]⁺ | Molecular ion peak. |
| 150 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group.[3] |
| 122 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical.[3] |
| 139 | [M - CO]⁺ | Loss of carbon monoxide. |
| 95 | [C₄H₃S]⁺ | Thiophene ring fragment after loss of both substituents. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more likely to be observed).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended for quantitative analysis.
-
Caption: Workflow for NMR data acquisition and analysis.
Protocol 2: IR Spectroscopy
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
Caption: Workflow for FTIR data acquisition and analysis.
Protocol 3: Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolving in a suitable volatile solvent for liquid injection.
-
-
Ionization:
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic losses and deduce the structure of the fragments.
-
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data and protocols are based on fundamental principles of spectroscopy and analysis of structurally related compounds. For researchers working with this or similar novel thiophene derivatives, this guide offers a solid foundation for interpreting experimental data and confirming the successful synthesis of the target molecule. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in structural elucidation, a critical step in the drug discovery and development pipeline.
References
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- BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
- Blazevic Šafarik, J., Karminski-zamola, G., Marinic, Z., Klaic, B., & Mrvoš-sermek, D. (1999). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters, 32(3), 397-413.
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
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- LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
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- P. J. Larkin (Ed.). (2017).
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- ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.
- Sone, T., Takahashi, K., & Fujieda, K. (1976). 13C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 8(3), 141-144.
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- Wawer, I., & Kamieński, B. (2022, January 10). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of [R-THT][X] ion-pair compounds. Magnetic Resonance in Chemistry, 60(1), 100-111.
- Ziegler, C. B., & Heck, R. F. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Cyanothiophene-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanothiophene-3-carboxylic acid, a bifunctional thiophene derivative, presents a compelling case study in molecular architecture and conformational preference. As a scaffold, it incorporates the electron-withdrawing nitrile group and the versatile carboxylic acid moiety on a thiophene ring, making it a valuable building block in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational landscape is paramount for predicting its chemical reactivity, designing novel derivatives with specific biological activities, and engineering materials with desired electronic properties. This guide provides a comprehensive overview of the methodologies employed to elucidate the molecular structure and conformational dynamics of this compound, integrating both experimental and computational approaches.
Molecular Structure: A Hybrid of Aromaticity and Functionality
The molecular structure of this compound (C₆H₃NO₂S) is characterized by a planar five-membered thiophene ring substituted at the 2- and 3-positions with a cyano (-C≡N) and a carboxylic acid (-COOH) group, respectively. The inherent aromaticity of the thiophene ring influences the geometry and electronic distribution of the substituents.
Spectroscopic Characterization
Spectroscopic techniques are fundamental in confirming the molecular structure of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this molecule is expected to exhibit characteristic absorption bands. A broad absorption in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, often showing signs of hydrogen bonding. The C=O stretching of the carboxylic acid will appear as a strong band typically between 1710 and 1760 cm⁻¹. The C≡N stretch of the nitrile group is expected in the 2220-2260 cm⁻¹ region. Additionally, C-H stretching vibrations of the thiophene ring are anticipated around 3100 cm⁻¹, while ring stretching and C-S stretching vibrations will appear at lower wavenumbers.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals for the two protons on the thiophene ring. Their chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[3][4][5]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-185 ppm region, while the nitrile carbon will appear around 115-120 ppm. The chemical shifts of the thiophene ring carbons will provide insights into the electronic effects of the substituents.[3][4][6]
-
Conformational Analysis: The Interplay of Steric and Electronic Effects
The conformational landscape of this compound is primarily defined by the relative orientation of the carboxylic acid and cyano groups with respect to the thiophene ring. The key dihedral angles to consider are those around the C3-C(OOH) and C2-C(N) bonds.
Potential Conformers and Intramolecular Interactions
Two primary planar conformers can be envisioned due to rotation around the C3-C(OOH) single bond:
-
Syn-conformer: The carbonyl oxygen of the carboxylic acid is oriented towards the cyano group.
-
Anti-conformer: The carbonyl oxygen is directed away from the cyano group.
A significant factor influencing the conformational preference is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the cyano group.[7][8] This interaction, if present, would favor a specific planar arrangement of the molecule, enhancing its stability. Computational studies on related systems have shown that such intramolecular hydrogen bonds can significantly impact the conformational energy landscape.
Experimental Determination of Molecular Structure and Conformation
Single-Crystal X-ray Diffraction: The Definitive Method
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state.[9][10][11] This technique provides precise data on bond lengths, bond angles, and torsional angles, which are crucial for defining the molecule's conformation.
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[10]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[9]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods, followed by refinement to obtain the final crystal structure.
While a crystal structure for this compound is not publicly available, data from closely related molecules such as 5-cyanothiophene-2-carboxylic acid can provide valuable insights into expected bond lengths and angles.[12]
Computational Modeling: A Powerful Predictive Tool
In the absence of experimental data or to complement it, computational chemistry offers powerful tools for investigating molecular structure and conformation.[13][14] Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.[12]
Computational Workflow for Conformational Analysis
A typical computational workflow involves the following steps:
Caption: A typical workflow for the computational conformational analysis of this compound.
The choice of the DFT functional and basis set is critical for obtaining accurate results. The B3LYP functional is a popular choice for organic molecules, offering a good balance between accuracy and computational cost.[15] The inclusion of diffuse and polarization functions in the basis set (e.g., 6-311+G(d,p)) is important for accurately describing the electronic structure of molecules with heteroatoms and potential hydrogen bonding.
Predicted Structural Parameters
Based on DFT calculations of similar thiophene derivatives, the following structural parameters for this compound can be anticipated:
| Parameter | Expected Value Range |
| Bond Lengths (Å) | |
| C-S (thiophene) | 1.70 - 1.75 |
| C=C (thiophene) | 1.36 - 1.42 |
| C-C (thiophene) | 1.41 - 1.45 |
| C-C≡N | 1.42 - 1.46 |
| C≡N | 1.14 - 1.16 |
| C-C(OOH) | 1.47 - 1.51 |
| C=O | 1.20 - 1.23 |
| C-OH | 1.33 - 1.36 |
| O-H | 0.96 - 0.98 |
| **Bond Angles (°) ** | |
| C-S-C (thiophene) | ~92 |
| S-C=C (thiophene) | ~111-112 |
| C=C-C (thiophene) | ~112-113 |
Note: These are estimated values and the actual parameters would need to be determined by specific experimental or computational studies.
Synthesis of this compound
Several synthetic routes can be envisaged for the preparation of this compound. A common strategy involves the functionalization of a pre-existing thiophene ring. For instance, a plausible route could start from a suitable di-substituted thiophene, followed by conversion of the substituents to the desired cyano and carboxylic acid groups. The synthesis of related cyanothiophenecarboxylic acids has been reported, providing valuable precedents.[11]
Conclusion
The molecular structure and conformational preferences of this compound are governed by a delicate balance of the aromaticity of the thiophene ring, the electronic properties of the cyano and carboxylic acid substituents, and the potential for intramolecular hydrogen bonding. A comprehensive understanding of these features requires a synergistic approach combining spectroscopic characterization, single-crystal X-ray diffraction, and computational modeling. This guide has outlined the key methodologies and expected outcomes for such an investigation, providing a framework for researchers and drug development professionals to explore the rich chemical landscape of this versatile molecule.
References
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PubChem. 5-Cyanothiophene-2-carboxylic acid. Available from: [Link]
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Lead Sciences. 3-Cyanothiophene-2-carboxylic acid. Available from: [Link]
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YouTube. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. Available from: [Link]
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Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]
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Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Available from: [Link]
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Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]
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Semantic Scholar. B3LYP/DFT calculations of C5OH5 and C4O2H4 molecules. Available from: [Link]
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Taylor & Francis Online. Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Available from: [Link]
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J-Stage. The Infrared Absorption Spectra of Thiophene Derivatives. Available from: [Link]
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PubMed. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Available from: [Link]
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IOSR Journals. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]
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Pulstec. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available from: [Link]
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Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]
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Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]
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National Center for Biotechnology Information. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Available from: [Link]
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ResearchGate. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Available from: [Link]
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ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... Available from: [Link]
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A Technical Guide to the Solubility of 2-Cyanothiophene-3-Carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the choice of solvents for synthesis and purification, influences bioavailability, and impacts the formulation of the final drug product. 2-Cyanothiophene-3-carboxylic acid, a heterocyclic compound incorporating a thiophene ring, a cyano group, and a carboxylic acid moiety, presents a unique solubility profile that warrants a detailed investigation for its successful application in medicinal chemistry and materials science. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents, empowering researchers to make informed decisions in their experimental designs.
Deconstructing the Molecule: Predicting Solubility from First Principles
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The structure of this compound offers a fascinating interplay of polar and non-polar characteristics that dictate its solubility.
-
The Thiophene Ring: The five-membered aromatic thiophene ring contributes a degree of non-polar character to the molecule, suggesting solubility in less polar organic solvents.[1]
-
The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like alcohols.[2] The acidic nature of the carboxylic acid also allows for salt formation in the presence of a base, which can dramatically increase aqueous solubility.
-
The Cyano Group (-C≡N): The cyano group is a strongly polar and electron-withdrawing group. Its presence enhances the overall polarity of the molecule and can engage in dipole-dipole interactions with polar aprotic solvents.
The amalgamation of these functional groups results in a molecule with a complex polarity profile. It is anticipated that this compound will exhibit limited solubility in non-polar solvents and greater solubility in polar solvents, particularly those capable of hydrogen bonding or strong dipole-dipole interactions.
Qualitative Solubility Profile: Insights from Analogous Compounds
| Compound | Solvent | Solubility | Reference |
| Thiophene | Ether, Alcohol | Soluble | [1] |
| Thiophene-2-carboxylic acid derivatives | Acetone, Chloroform | Soluble at room temperature | [3] |
| Lower alcohols, Benzene, Toluene, Xylene | Soluble upon heating | [3] | |
| Water | Insoluble | [3] | |
| Thiophene-3-carboxylic acid | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [4] |
| Water | 0.2 g/10 mL | [5] |
Based on this information, it is reasonable to hypothesize that this compound will demonstrate good solubility in polar aprotic solvents like DMSO and acetone. Its solubility in alcohols is likely to be moderate and may be enhanced by heating. Due to the presence of the polar cyano and carboxylic acid groups, its solubility in non-polar solvents like hexane is expected to be low.
A Practical Approach: Experimental Determination of Solubility
The absence of published quantitative data necessitates a robust experimental protocol for determining the solubility of this compound. The following section provides a detailed, step-by-step methodology for this purpose.
Materials and Equipment
-
This compound (high purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, chloroform, dimethyl sulfoxide, N,N-dimethylformamide)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow: A Visual Guide
Figure 1. Experimental workflow for the determination of the solubility of this compound.
Step-by-Step Protocol
-
Preparation of the Saturated Solution:
-
Accurately weigh an excess amount of this compound into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A preliminary time-course experiment is recommended to determine the optimal equilibration time (e.g., 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.
-
Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Self-Validating System: Ensuring Data Integrity
-
Visual Confirmation: Before sampling, visually inspect the vials to confirm the presence of undissolved solid, which indicates a saturated solution.
-
Multiple Time Points: During the equilibration phase, take samples at different time points (e.g., 24, 36, and 48 hours) to ensure that the concentration has reached a plateau, confirming that equilibrium has been achieved.
-
Triplicate Measurements: Perform all experiments in triplicate to ensure the reproducibility of the results and to calculate the standard deviation.
Interpreting and Reporting the Data
The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for comparing the solubility in different solvents at various temperatures.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | Experimental Value | Calculated Value |
| Ethanol | 24.5 | Experimental Value | Calculated Value |
| Acetone | 20.7 | Experimental Value | Calculated Value |
| Chloroform | 4.8 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | 36.7 | Experimental Value | Calculated Value |
Conclusion
While a definitive, quantitative solubility profile for this compound in a range of organic solvents is not currently documented in publicly accessible literature, a combination of theoretical prediction and a robust experimental protocol provides a powerful framework for its determination. The unique chemical structure of this compound, featuring a thiophene ring, a cyano group, and a carboxylic acid, suggests a nuanced solubility behavior that is of significant interest to researchers in drug discovery and materials science. By following the detailed methodology outlined in this guide, scientists can confidently and accurately determine the solubility of this compound, paving the way for its effective utilization in a variety of applications.
References
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NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal. (n.d.). Retrieved January 21, 2026, from [Link]
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What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? - Quora. (2018, April 7). Retrieved January 21, 2026, from [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Cyanothiophene-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Nucleus as a Cornerstone in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, represents a cornerstone in the edifice of medicinal chemistry. Its journey from an impurity in coal tar to a privileged scaffold in a multitude of blockbuster drugs is a compelling narrative of chemical discovery and innovation. The bioisosteric relationship between the thiophene and benzene rings allows for the modulation of physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic profiles. This guide provides an in-depth exploration of a particularly valuable, yet underexplored, thiophene derivative: 2-cyanothiophene-3-carboxylic acid . We will delve into its historical context, dissect the key synthetic strategies that enable its creation, and illuminate its significance as a versatile building block in the synthesis of complex therapeutic agents.
A Historical Perspective: From Serendipitous Discovery to Rational Design
The story of thiophene begins in 1882 with Viktor Meyer's astute observation that pure benzene did not produce the characteristic blue color of the indophenin test, leading to the isolation of the sulfur-containing "contaminant," which he named thiophene. This discovery opened the floodgates to the exploration of a new class of aromatic compounds. The subsequent decades witnessed the development of foundational synthetic methods for the thiophene core, such as the Paal-Knorr, Volhard-Erdmann, and, most pertinently for our subject, the Gewald reaction.
The Gewald reaction , first reported by Karl Gewald in 1966, is a multicomponent reaction that provides a direct and efficient route to 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1][2] This reaction proved to be a paradigm shift in thiophene synthesis, making highly functionalized thiophenes readily accessible. The 2-aminothiophene products of the Gewald reaction are versatile intermediates, and their discovery set the stage for the logical, albeit not explicitly documented in a single "discovery" paper, development of molecules like this compound. The conversion of the 2-amino group to a cyano group via a Sandmeyer-type reaction and subsequent manipulation of a 3-position ester or nitrile to a carboxylic acid represents a classic and powerful strategy in synthetic organic chemistry for accessing diverse substitution patterns.[3]
While a singular, celebrated moment of "discovery" for this compound is not found in the annals of chemical history, its emergence is a testament to the logical progression of synthetic methodology. Its value lies not in a serendipitous finding, but in its rational design as a highly functionalized building block, poised for elaboration into complex molecular architectures.
Synthesis and Mechanistic Insights: A Convergent and Adaptable Strategy
The most logical and efficient synthetic route to this compound leverages the power of the Gewald reaction, followed by a two-step functional group transformation. This approach offers a high degree of convergence and allows for the introduction of various substituents on the thiophene ring, making it a highly adaptable strategy for creating diverse chemical libraries.
Part 1: The Gewald Aminothiophene Synthesis
The journey begins with the Gewald reaction to construct the core 2-aminothiophene scaffold. A common starting point is the reaction of a ketone or aldehyde with an active methylene nitrile, such as ethyl cyanoacetate, in the presence of elemental sulfur and a base.
Reaction Scheme:
Mechanistic Considerations: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and ethyl cyanoacetate to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the activated methylene group, cyclization, and subsequent tautomerization to yield the aromatic 2-aminothiophene.[4] The choice of base and solvent can significantly influence the reaction yield and purity of the product.
Part 2: Diazotization and Sandmeyer Cyanation
The pivotal step in transforming the 2-aminothiophene intermediate into the desired 2-cyanothiophene is the Sandmeyer reaction. This classic transformation in aromatic chemistry allows for the replacement of a primary amino group with a variety of substituents, including the cyano group.[3]
Reaction Scheme:
Mechanistic Considerations: The reaction is initiated by the diazotization of the 2-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate then undergoes a copper(I) cyanide-catalyzed radical or radical-cationic mechanism to introduce the cyano group at the 2-position, with the evolution of nitrogen gas.[5] Careful temperature control during the diazotization step is crucial to prevent the premature decomposition of the diazonium salt.
Part 3: Hydrolysis to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester at the 3-position to the corresponding carboxylic acid. This is typically achieved under basic or acidic conditions.
Reaction Scheme:
Mechanistic Considerations: Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of ethoxide. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The choice of conditions depends on the overall stability of the molecule to acidic or basic environments.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a representative synthesis of a substituted this compound, illustrating the practical application of the described methodologies.
Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Reaction)
-
To a stirred solution of 2-butanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., morpholine or triethylamine).
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the desired product.
Step 2: Synthesis of Ethyl 2-cyano-4,5-dimethylthiophene-3-carboxylate (Sandmeyer Reaction)
-
Suspend the ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the mixture to warm to room temperature.
-
Stir the reaction mixture for several hours, monitoring for the cessation of nitrogen gas evolution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 2-Cyano-4,5-dimethylthiophene-3-carboxylic acid (Hydrolysis)
-
Dissolve the ethyl 2-cyano-4,5-dimethylthiophene-3-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | C₉H₁₃NO₂S | 199.27 | White to off-white solid |
| Ethyl 2-cyano-4,5-dimethylthiophene-3-carboxylate | C₁₀H₁₁NO₂S | 209.26 | Pale yellow solid |
| 2-Cyano-4,5-dimethylthiophene-3-carboxylic acid | C₈H₇NO₂S | 181.21 | White crystalline solid |
Synthetic Workflow Diagram:
Caption: A streamlined three-step synthesis of this compound derivatives.
Application in Drug Discovery: A Versatile Scaffold for Kinase Inhibition
The highly functionalized nature of this compound makes it an attractive starting point for the synthesis of complex heterocyclic systems, a common feature in many modern pharmaceuticals. Thiophene-containing compounds have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6] Of particular note is the role of substituted thiophenes in the development of kinase inhibitors.
While direct evidence of this compound being a key intermediate in the synthesis of widely known Janus Kinase (JAK) inhibitors like Tofacitinib or Baricitinib is not prominently featured in publicly available literature, its structural motifs are highly relevant.[7][8] The cyano and carboxylic acid groups provide orthogonal handles for further chemical elaboration, allowing for the construction of fused ring systems and the introduction of various pharmacophoric elements.
For instance, the 2-cyanothiophene-3-carboxamide moiety can be readily prepared from the corresponding carboxylic acid. This functional group is a key component of many kinase inhibitors, where the amide nitrogen and the cyano group can participate in crucial hydrogen bonding interactions with the kinase hinge region.
Illustrative Application: Synthesis of a Thieno[2,3-d]pyrimidine Core
The this compound can be converted to its corresponding amide, which can then be cyclized to form a thieno[2,3-d]pyrimidin-4-one core. This heterocyclic system is a known scaffold in many kinase inhibitors.
Caption: Pathway to a kinase inhibitor scaffold from this compound.
This thieno[2,3-d]pyrimidine core can then be further functionalized at various positions to optimize its binding affinity and selectivity for a specific kinase target. This highlights the strategic importance of this compound as a versatile starting material in the rational design of novel therapeutic agents.
Conclusion
This compound stands as a testament to the power of synthetic organic chemistry in creating tailored molecular building blocks for drug discovery. While its own "discovery" may be more a story of logical synthetic progression than a single serendipitous event, its value to the medicinal chemist is undeniable. The convergent and adaptable synthesis, rooted in the foundational Gewald reaction, provides ready access to this versatile scaffold. Its strategic placement of orthogonal functional groups opens a gateway to a diverse array of complex heterocyclic systems, particularly those relevant to the development of kinase inhibitors. As the demand for novel and selective therapeutics continues to grow, the importance of such rationally designed, highly functionalized building blocks will only increase, ensuring that the legacy of thiophene chemistry continues to thrive in the laboratories of drug development professionals worldwide.
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Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (2023). PMC. Retrieved from [Link]
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The Potential Role of Phenolic Acids from Salvia miltiorrhiza and Cynara scolymus and Their Derivatives as JAK Inhibitors: An In Silico Study. (2022). MDPI. Retrieved from [Link]
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The Significance of Thiophene-2-carboxylic Acid Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. (2021). PMC. Retrieved from [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journals. Retrieved from [Link]
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Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. (2020). ResearchGate. Retrieved from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. Retrieved from [Link]
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Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals. Retrieved from [Link]
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physical properties of 2-cyanothiophene-3-carboxylic acid derivatives
<An In-depth Technical Guide to the Physical Properties of 2-Cyanothiophene-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. When functionalized with both a cyano and a carboxylic acid group, specifically as this compound, it becomes a highly versatile building block for creating novel therapeutics. The reactivity of the cyano and carboxylic acid moieties allows for diverse chemical modifications, leading to a wide array of derivatives such as amides, esters, and more complex heterocyclic systems.[1] These derivatives have shown potential as cytostatic agents, kinase inhibitors, and modulators of various biological targets.[2][3]
The ultimate success of these molecules as drug candidates, however, does not rest solely on their biological activity. Their journey from a laboratory curiosity to a clinical reality is profoundly influenced by their physical properties.[4] Physicochemical characteristics such as melting point, solubility, acidity (pKa), and lipophilicity (LogP) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[5][6]
This guide provides an in-depth exploration of the key physical properties of this compound and its derivatives. It is designed to offer researchers and drug development professionals a comprehensive understanding of how to measure, interpret, and engineer these properties to optimize molecules for therapeutic success. We will delve into the causality behind experimental choices, provide validated protocols for property determination, and illustrate the critical interplay between a molecule's physical form and its biological function.
Core Physicochemical Properties: A Foundation for Drug Action
The physical properties of a drug molecule are not mere data points; they are critical determinants of its in vivo behavior.[4] Understanding and optimizing these properties early in the discovery process can significantly reduce attrition rates in later stages of development.[7][8]
Melting Point (m.p.)
The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental indicator of the purity and the strength of the crystal lattice forces of a compound.[9][10] A high melting point generally suggests strong intermolecular interactions, which can correlate with lower solubility. For drug candidates, a sharp melting range is a primary indicator of high purity.
Solubility
Aqueous solubility is a critical factor for oral drug absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low bioavailability. The solubility of thiophene-3-carboxylic acid derivatives can be modulated by introducing polar functional groups or by salt formation.
Acidity (pKa)
The pKa is the pH at which a molecule is 50% ionized. For a carboxylic acid, it reflects the ease with which it donates a proton. The ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[4] The pKa of the carboxylic acid group in this scaffold is influenced by the electron-withdrawing nature of the adjacent cyano group and the thiophene ring itself.
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a molecule's preference for a lipid-like environment (e.g., n-octanol) versus an aqueous one. This property is crucial for membrane permeability; a drug must be sufficiently lipophilic to cross cell membranes but not so lipophilic that it remains trapped in them or exhibits poor aqueous solubility.[11]
Quantitative Data Summary
The following table summarizes key physical properties for the parent this compound and related structural analogs to provide a comparative baseline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Calculated) |
| Thiophene-2-carboxylic acid | C5H4O2S | 128.15 | 125-127[12] | 3.49[13] | 1.57[13] |
| Thiophene-3-carboxylic acid | C5H4O2S | 128.15 | 136-141 | ~4-5 | 1.5 (XLogP3) |
| 2-Methylthiophene-3-carboxylic acid | C6H6O2S | 142.18 | 147-149 | Not Reported | 1.5 (XLogP3-AA)[14] |
| 2-Acetamidothiophene-3-carboxylic acid | C7H7NO3S | 185.20 | Not Reported | Not Reported | 1.2 (XLogP3)[15] |
| 5-Cyanothiophene-2-carboxylic acid | C6H3NO2S | 153.16 | Not Reported | Not Reported | 1.5 (XLogP3)[16] |
Experimental Determination of Physical Properties
Accurate and reproducible measurement of physicochemical properties is paramount. The following section provides self-validating, step-by-step protocols for key experiments.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for characterizing a newly synthesized derivative.
Caption: Workflow for synthesis, purification, and physicochemical profiling.
Protocol 1: Melting Point Determination
This protocol describes the determination of a melting point range using a standard capillary melting point apparatus.[17][18]
Causality: A narrow melting range (<2°C) is indicative of a pure compound. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.
-
Accurate Determination: Prepare a new sample. Heat the block quickly to about 20°C below the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2.[18]
-
Validation: Calibrate the thermometer using a standard compound with a known, sharp melting point (e.g., benzoic acid).
Protocol 2: pKa Determination by Potentiometric Titration
This method determines the pKa by monitoring pH changes as a titrant is added to a solution of the compound.[19][20]
Causality: The Henderson-Hasselbalch equation dictates that when a weak acid is exactly half-neutralized, its pH is equal to its pKa. The titration curve graphically represents this relationship.[21]
Methodology:
-
Solution Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent if solubility is low).[19]
-
Apparatus Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.
-
Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments.[19]
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
pKa Determination: Identify the equivalence point (the point of maximum slope on the curve). The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pH at the half-equivalence point is the pKa of the compound.[21][22]
Protocol 3: LogP Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for measuring the octanol-water partition coefficient (LogP).[23][24]
Causality: This method directly measures the equilibrium partitioning of a compound between two immiscible phases, which is the definition of the partition coefficient.[23]
Methodology:
-
Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD measurement).
-
Sample Preparation: Dissolve a precisely known amount of the compound in one of the phases (usually the one in which it is more soluble).
-
Partitioning: Combine a known volume of the compound solution with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a sufficient time to allow equilibrium to be reached (this can range from minutes to hours).[24] Centrifuge to ensure complete phase separation.
-
Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC-MS).
-
Calculation: Calculate the LogP using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
The Interplay of Physical Properties in Drug Development
The physical properties of a molecule are not independent variables; they are interconnected and collectively dictate the molecule's "drug-like" character.
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Unraveling the Enigma of CAS 71154-34-2: A Search for Scientific Data
Researchers and drug development professionals often rely on the Chemical Abstracts Service (CAS) registry number as a unique and unambiguous identifier for chemical substances. However, a comprehensive search for information pertaining to CAS number 71154-34-2 reveals a significant lack of publicly available data. This guide details the extensive search process undertaken and the resulting absence of scientific literature, properties, and safety information for this specific identifier.
A thorough investigation was conducted across multiple scientific databases, chemical supplier catalogs, and regulatory agency websites to gather information on the properties and safety of the substance associated with CAS number 71154-34-2. Despite these efforts, no specific chemical entity, research paper, or safety data sheet (SDS) could be definitively linked to this identifier.
This absence of information suggests several possibilities:
-
Typographical Error: The CAS number may contain a typographical error. CAS numbers have a specific format (up to 10 digits, separated into three parts by hyphens), and a simple transposition of digits could lead to a number that has not been assigned.
-
Confidential or Proprietary Substance: The substance may be part of a confidential business inventory or a proprietary formulation that is not disclosed in public databases.
-
Newly Registered or Obscure Substance: It is possible that the substance is very new and has not yet been the subject of published research or that it is an intermediate or a substance of limited commercial or research interest, resulting in a sparse public record.
-
Incorrect or Invalid Number: The number itself might be incorrect or may have been withdrawn or superseded.
Given the current lack of available data, it is not possible to provide an in-depth technical guide on the properties and safety of CAS 71154-34-2. Researchers, scientists, and drug development professionals seeking information on this substance are strongly advised to:
-
Verify the CAS Number: Double-check the original source of the CAS number for any potential errors.
-
Consult the Source: If the number was obtained from a specific publication, patent, or supplier, contacting the original source may provide clarification.
-
Utilize Chemical Structure or Name Search: If the chemical structure or an alternative name for the substance is known, these can be used to search databases, which may then lead to the correct CAS number and associated data.
Without a valid and verifiable chemical identity, any discussion of properties, experimental protocols, or safety measures would be purely speculative and contrary to the principles of scientific integrity and safety. We are committed to providing accurate and well-referenced information and will readily assist in a renewed search should a corrected CAS number or additional identifying information become available.
Navigating the Chemical Versatility of 2-Cyanothiophene-3-Carboxylic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyanothiophene-3-carboxylic acid stands as a pivotal heterocyclic building block in medicinal chemistry and materials science. The strategic positioning of a cyano and a carboxylic acid group on adjacent carbons of a thiophene ring creates a unique chemical environment, bestowing upon the molecule a rich and nuanced reactivity. This guide provides a comprehensive exploration of the chemical transformations of the cyano group within this molecule, delving into the underlying principles of its reactivity, and offering detailed, field-proven experimental protocols. We will examine the electronic and steric interplay governing hydrolysis, reduction, and intramolecular cyclization reactions, providing researchers with the foundational knowledge to strategically leverage this versatile scaffold in complex molecular design and synthesis.
Introduction: A Molecule of Strategic Importance
Thiophene-based compounds are ubiquitous in pharmaceuticals and functional materials, owing to the thiophene ring's ability to act as a bioisostere for a benzene ring and its unique electronic properties.[1] In this compound, the close proximity of the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups on the electron-rich thiophene ring establishes a complex electronic and steric landscape. This arrangement not only modulates the reactivity of the thiophene ring itself but also dictates the chemical behavior of the individual functional groups. Understanding the specific reactivity of the cyano group in this context is paramount for its effective utilization in the synthesis of more complex molecular architectures, such as the fused thieno[2,3-d]pyrimidine systems, which are of significant interest in drug discovery.[2][3][4]
This guide will dissect the key reactions of the cyano group, providing both mechanistic insights and practical, step-by-step protocols to empower researchers in their synthetic endeavors.
Electronic and Steric Profile: The Interplay of Functional Groups
The reactivity of the cyano group in this compound is intrinsically linked to the electronic and steric effects exerted by the adjacent carboxylic acid and the thiophene ring.
-
Electronic Effects: Both the cyano and carboxylic acid groups are electron-withdrawing by induction and resonance. This cumulative effect significantly decreases the electron density of the thiophene ring, making it less susceptible to electrophilic attack compared to unsubstituted thiophene. The electrophilic character of the nitrile carbon is enhanced, making it more susceptible to nucleophilic attack.
-
Steric Hindrance: The ortho-positioning of the bulky carboxylic acid group can sterically hinder the approach of reagents to the cyano group.[5] This steric congestion can influence reaction rates and, in some cases, dictate the regioselectivity of certain transformations.
-
Intramolecular Interactions: The proximity of the two functional groups allows for potential intramolecular hydrogen bonding or other interactions, which can influence the conformation and reactivity of the molecule.
dot graph "Electronic_Effects" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Interplay of functional groups in this compound.
Key Transformations of the Cyano Group
The cyano group in this compound can undergo a variety of transformations, with hydrolysis, reduction, and intramolecular cyclization being the most prominent.
Hydrolysis: A Gateway to Amides and Di-acids
The hydrolysis of the cyano group provides a direct route to the corresponding amide (2-carbamoylthiophene-3-carboxylic acid) and subsequently to the dicarboxylic acid (thiophene-2,3-dicarboxylic acid). This transformation can be achieved under either acidic or basic conditions.[6][7]
Causality Behind Experimental Choices:
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[8]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the nitrile carbon. The resulting carboxylate salt requires an acidic workup to yield the carboxylic acid.[9]
Care must be taken, as harsh reaction conditions (high temperatures) can lead to decarboxylation of the thiophene-3-carboxylic acid moiety.[10][11]
Experimental Protocols:
Table 1: Hydrolysis of this compound
| Product | Reagents and Conditions | Yield | Reference |
| Thiophene-2,3-dicarboxylic acid | 1. 50% aq. NaOH, reflux, 4h 2. Conc. HCl to pH 1 | ~90% | [12] |
| 2-Carbamoylthiophene-3-carboxylic acid | Conc. H₂SO₄, 80-90°C, 30 min | N/A | [13] |
Protocol 1: Base-Catalyzed Hydrolysis to Thiophene-2,3-dicarboxylic Acid [12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in 50% aqueous sodium hydroxide solution (w/v).
-
Heating: Heat the mixture to reflux and maintain for 4 hours.
-
Acidification: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1.
-
Isolation: The precipitated thiophene-2,3-dicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
dot graph Hydrolysis_Mechanism { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: General mechanisms for acid and base-catalyzed nitrile hydrolysis.
Reduction: Accessing Aminomethyl Derivatives
The reduction of the cyano group to a primary amine (aminomethyl group) is a valuable transformation for introducing a flexible basic side chain. However, the presence of the carboxylic acid group presents a chemoselectivity challenge, as it can also be reduced.[8][14]
Causality Behind Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will reduce both the nitrile and the carboxylic acid to the corresponding amine and alcohol, respectively.[14] Therefore, protection of the carboxylic acid (e.g., as an ester) is necessary if selective reduction of the cyano group is desired.
-
Borane Complexes (e.g., BH₃·THF): Borane reagents can show some selectivity for the reduction of carboxylic acids over nitriles. However, reaction conditions can be tuned to favor nitrile reduction. Catalytic hydrogenation is another alternative that can offer chemoselectivity.
Experimental Protocols:
Table 2: Reduction of this compound Derivatives
| Product | Reagents and Conditions | Yield | Reference |
| 2-(Aminomethyl)thiophene-3-methanol | LiAlH₄, THF, reflux | N/A | [8][14] |
| Methyl 2-(aminomethyl)thiophene-3-carboxylate | 1. SOCl₂, MeOH 2. LiAlH₄, THF, 0°C to rt | N/A | [8][14] |
Protocol 2: Non-selective Reduction with LiAlH₄
-
Reaction Setup: To a suspension of lithium aluminum hydride (excess) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Isolation: Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(aminomethyl)thiophene-3-methanol, which can be purified by chromatography.
dot graph Reduction_Pathway { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Caption: Synthetic strategies for the reduction of this compound.
Intramolecular Cyclization: The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoketone after hydrolysis.[15][16] While this compound itself is not a dinitrile, a derivative such as 2-cyanothiophene-3-acetonitrile would be a suitable substrate for this reaction, leading to the formation of a thieno[3,2-b]cyclopentanone derivative. This highlights the potential for the cyano group to participate in ring-forming reactions after appropriate modification of the adjacent carboxylic acid group.
Causality Behind Experimental Choices:
The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong, non-nucleophilic base (e.g., sodium hydride or an alkoxide). This generates a carbanion that then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group.[16]
Protocol 3: Hypothetical Thorpe-Ziegler Cyclization of a Derivative
-
Substrate Synthesis: Convert this compound to 2-cyanothiophene-3-acetonitrile via standard homologation procedures (e.g., conversion to acid chloride, followed by Arndt-Eistert synthesis and subsequent dehydration of the amide).
-
Cyclization: To a solution of the resulting dinitrile in an aprotic solvent like toluene under an inert atmosphere, add a strong base such as sodium hydride.
-
Heating: Heat the reaction mixture to promote the intramolecular cyclization.
-
Hydrolysis: After completion of the cyclization, quench the reaction and perform an acidic workup to hydrolyze the intermediate enamine to the corresponding α-cyanoketone.
Cycloaddition Reactions
While the nitrile group is generally a poor dienophile in Diels-Alder reactions, its participation in [2+2] and [3+2] cycloadditions is known, particularly when activated.[7][17] The electron-deficient nature of the cyano group in this compound could potentially allow it to act as a dipolarophile in reactions with 1,3-dipoles such as azides or nitrile oxides. However, specific examples involving this substrate are scarce in the literature, suggesting this area is ripe for exploration.
Conclusion
The cyano group in this compound exhibits a rich and synthetically valuable reactivity profile. Its transformations are governed by a delicate balance of electronic and steric factors imposed by the adjacent carboxylic acid and the thiophene ring. Hydrolysis offers a reliable pathway to amides and dicarboxylic acids, while reduction, with careful consideration of chemoselectivity, provides access to important aminomethyl derivatives. Furthermore, the potential for intramolecular cyclization and participation in cycloaddition reactions underscores the versatility of this functional group. A thorough understanding of these reactions and the principles that govern them is crucial for leveraging this compound as a strategic building block in the synthesis of complex, biologically active molecules and advanced materials.
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Huang, W., Li, J., Tang, J., Liu, H., Shen, J., & Jiang, H. (2005). Microwave-Assisted Synthesis of 2-Amino-thiophene-3-Carboxylic Derivatives Under Solvent-Free Conditions. Synthetic Communications, 35(10), 1351–1357. [Link]
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Wikipedia contributors. (2023). Thiophene-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. [Link]
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Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Aria, A. S. (2013). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Journal of the Brazilian Chemical Society, 24(9), 1466-1474. [Link]
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Peifer, C., Damerau, A., & Totzke, F. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 31(4), 837-846. [Link]
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Chemistry LibreTexts. (2021). 20.7: Chemistry of Nitriles. [Link]
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Buchstaller, H. P., Siebert, C., & Wolter, R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules, 6(3), 279-289. [Link]
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Potts, K. T., & D'Amico, J. J. (1961). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Journal of Organic Chemistry, 26(9), 3419-3421. [Link]
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Movassaghi, M., & Hill, M. D. (2006). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Journal of the American Chemical Society, 128(44), 14254-14255. [Link]
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Wang, C., et al. (2021). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. Chinese Journal of Chemistry, 39(9), 2471-2476. [Link]
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Ukrpromvneshexpertiza. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Pérez-Silanes, S., et al. (2022). New Experimental Conditions for Diels-Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 982. [Link]
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Rigane, G., et al. (2023). Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene. Chemistry Africa, 6, 857–865. [Link]
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El-Gamal, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(11), 3291. [Link]
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Methodological & Application
Application Notes and Protocols for 2-Cyanothiophene-3-Carboxylic Acid in Pharmaceutical Development
Introduction: The Strategic Value of the 2,3-Disubstituted Thiophene Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic scaffolds form the backbone of a vast number of approved drugs, with thiophene derivatives holding a privileged position.[1] The thiophene ring system is a versatile pharmacophore, often employed as a bioisostere for the phenyl ring, offering unique electronic properties and opportunities for vector-focused substitutions that can significantly influence a molecule's interaction with biological targets.[1]
This guide focuses on 2-cyanothiophene-3-carboxylic acid , a highly functionalized and strategic building block for the synthesis of advanced pharmaceutical intermediates. Its vicinal cyano and carboxylic acid groups provide orthogonal handles for a diverse array of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures. Notably, this scaffold serves as a key precursor for 2-cyanothiophene-3-carboxamides, a class of compounds that has demonstrated significant potential as kinase inhibitors, particularly targeting the Janus kinase (JAK) family of enzymes.[2]
The 2-amino-3-carbonyl thiophene core, a close synthetic relative, is recognized as a bioisostere of anthranilic acid, a crucial component in many biologically active compounds.[1] This bioisosteric relationship allows for the exploration of novel chemical space while retaining key binding interactions. This document provides a comprehensive overview of the synthesis of this compound and detailed, field-proven protocols for its application in the synthesis of pharmaceutically relevant compounds.
Synthesis of this compound: A Multi-Step Approach
The synthesis of the title compound is not a trivial one-step process but can be reliably achieved through a logical sequence of established reactions. The most common and versatile starting point is the Gewald reaction, which efficiently constructs the polysubstituted 2-aminothiophene core.[3][4] From this key intermediate, a Sandmeyer reaction can be employed to convert the 2-amino group to the 2-cyano functionality, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Protocol 1: Synthesis of Ethyl 2-aminothiophene-3-carboxylate via Gewald Reaction
The Gewald reaction is a multi-component condensation that provides a robust entry to the 2-aminothiophene scaffold.[5] This protocol outlines a typical procedure.
Step-by-Step Methodology:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the appropriate ketone or aldehyde (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Base Addition: While stirring at room temperature, add diethylamine or morpholine (1.5 eq.) dropwise over 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to 45-50°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. The product will often precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the crude ethyl 2-aminothiophene-3-carboxylate derivative. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Conversion of Amino Group to Cyano Group via Sandmeyer Reaction
The Sandmeyer reaction is a classic transformation for converting an aryl amine to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[6][7]
Step-by-Step Methodology:
-
Diazotization: Suspend the ethyl 2-aminothiophene-3-carboxylate (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5°C. To this stirred suspension, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. Cool this solution to 0-5°C.
-
Addition: Slowly add the cold diazonium salt solution to the stirred copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 2-cyanothiophene-3-carboxylate can be purified by column chromatography on silica gel.
Protocol 3: Hydrolysis of the Ester to Carboxylic Acid
The final step is a standard ester hydrolysis to yield the target carboxylic acid.[8]
Step-by-Step Methodology:
-
Saponification: Dissolve the ethyl 2-cyanothiophene-3-carboxylate (1.0 eq.) in a mixture of ethanol and water. Add sodium hydroxide (2.0-3.0 eq.) and heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete consumption of the starting material.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Precipitation: Slowly add concentrated hydrochloric acid to the cooled solution with vigorous stirring until the pH is approximately 2-3. A precipitate of this compound will form.
-
Isolation: Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to afford the final product.
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The this compound scaffold is a valuable precursor for the synthesis of potent kinase inhibitors, particularly those targeting the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[9] Fedratinib, a selective JAK2 inhibitor, exemplifies the pharmaceutical relevance of this structural class.[6][9] The core of many of these inhibitors is a thiophene-3-carboxamide, which can be readily synthesized from this compound.
Protocol 4: Amide Coupling for the Synthesis of 2-Cyanothiophene-3-carboxamides
The formation of the amide bond is a cornerstone of medicinal chemistry. This protocol details a standard and reliable method using a carbodiimide coupling agent.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or Dimethylformamide), add the desired amine (1.1 eq.) and a coupling agent (e.g., EDC, 1.2 eq.).
-
Activation: Add an activating agent such as HOBt (1-Hydroxybenzotriazole) (1.2 eq.) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (2.0 eq.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure 2-cyanothiophene-3-carboxamide.
| Coupling Reagent | Full Name | Typical Conditions | Notes |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | DCM or DMF, RT, with HOBt | Water-soluble urea byproduct, easy workup. |
| DCC | N,N'-Dicyclohexylcarbodiimide | DCM, 0°C to RT | Forms insoluble DCU byproduct, removed by filtration. |
| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | DMF, RT, with DIPEA | Highly efficient, especially for hindered amines. |
| SOCl₂ | Thionyl Chloride | Toluene or DCM, reflux, then add amine | Forms an intermediate acid chloride; requires care. |
Conclusion
This compound represents a strategically important building block for modern drug discovery. Its synthesis, while multi-step, relies on robust and well-understood chemical transformations. The dual functionality of the cyano and carboxylic acid groups provides a versatile platform for the synthesis of a wide range of derivatives, most notably the thiophene-3-carboxamides that are at the forefront of kinase inhibitor research. The protocols detailed herein provide a practical guide for researchers and drug development professionals to leverage the potential of this valuable scaffold in their synthetic endeavors.
References
- Hesse, S., Perspicace, E., & Kirsch, G. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters.
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Harrison, C. (2025). Fedratinib in 2025 and beyond: indications and future applications. Blood Advances, 9(8), 1907–1915. [Link]
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- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.
- Synthetic route for obtaining 2‐aminothiophene derivatives (1‐13).
- Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine.
- The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. (2020). Journal of Organic and Pharmaceutical Chemistry.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]
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Gewald reaction. Wikipedia. [Link]
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Sandmeyer reaction. Wikipedia. [Link]
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Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. YouTube. [Link]
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Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
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Green methodologies for the synthesis of 2-aminothiophene. (2022). Sustainable Chemistry and Pharmacy. [Link]
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Hydrolysis of carboxylic acid derivatives (12). YouTube. [Link]
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Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
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The Versatile Role of 2-Cyanothiophene-3-Carboxylic Acid in Advanced Materials
Introduction: A Multifunctional Building Block for Materials Innovation
In the landscape of materials science, the design and synthesis of novel organic molecules that serve as versatile building blocks are paramount to technological advancement. 2-Cyanothiophene-3-carboxylic acid is one such molecule, poised at the intersection of functionality and reactivity. Its rigid thiophene core, coupled with the electron-withdrawing cyano group and the versatile carboxylic acid handle, offers a unique electronic and structural profile. This combination makes it an exemplary candidate for the development of sophisticated materials with tailored properties for applications in organic electronics, porous materials, and specialty polymers.
This technical guide provides an in-depth exploration of the applications of this compound in materials science. We will delve into the scientific rationale behind its use, present detailed application notes, and provide representative protocols for the synthesis of advanced materials. The insights provided herein are grounded in established principles of organic and materials chemistry, drawing parallels from closely related thiophene derivatives to illuminate the potential of this specific molecule.
I. Application in Conductive Polymers: Engineering the Future of Flexible Electronics
The intrinsic conductivity of polythiophene-based materials has established them as a cornerstone of organic electronics.[1] The functionalization of the thiophene monomer is a key strategy to fine-tune the electronic and physical properties of the resulting polymer. This compound offers two distinct functional groups for such modifications.
Scientific Rationale:
The presence of the electron-withdrawing cyano group on the thiophene ring is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This modulation of the electronic bandgap is crucial for applications in organic solar cells and field-effect transistors.[2] The carboxylic acid group provides a reactive site for various polymerization techniques, including esterification to create side chains that can enhance solubility and processability, or direct polymerization methodologies.[3] Furthermore, the carboxylic acid can be converted to other functional groups, such as acid chlorides or amides, to facilitate different polymerization routes.[4]
Application Note 1: Synthesis of a Soluble Polythiophene Derivative
This protocol describes a representative synthesis of a polythiophene derivative from this compound, focusing on achieving solubility for solution-based processing, a critical requirement for applications like printable electronics. The strategy involves the esterification of the carboxylic acid with a long alkyl chain to enhance solubility.
Experimental Protocol: Two-Step Synthesis of Poly(alkyl 2-cyanothiophene-3-carboxylate)
Step 1: Esterification of this compound
-
Reagents and Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Long-chain alcohol (e.g., 1-octanol)
-
Anhydrous toluene
-
Pyridine (catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound in anhydrous toluene.
-
Add thionyl chloride (1.5 equivalents) dropwise at room temperature. The causality behind using thionyl chloride is its efficacy in converting carboxylic acids to highly reactive acid chlorides, which readily undergo esterification.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours or until the evolution of HCl gas ceases.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Dissolve the crude acid chloride in anhydrous toluene and add the long-chain alcohol (e.g., 1-octanol, 1.2 equivalents) and a catalytic amount of pyridine.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Cool the reaction to room temperature and wash sequentially with saturated NaHCO₃ solution, water, and brine. The bicarbonate wash is crucial to neutralize any remaining acidic species.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Oxidative Polymerization of the Esterified Monomer
-
Reagents and Materials:
-
Alkyl 2-cyanothiophene-3-carboxylate (from Step 1)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃)
-
Methanol
-
Ammonia solution
-
Soxhlet extraction apparatus
-
-
Procedure:
-
Dissolve the purified monomer in anhydrous chloroform in a three-necked flask under an inert atmosphere.
-
In a separate flask, prepare a suspension of anhydrous FeCl₃ (2.5 equivalents) in a minimal amount of anhydrous chloroform. FeCl₃ is a common and effective oxidant for the polymerization of thiophenes.
-
Add the FeCl₃ suspension dropwise to the monomer solution at 0 °C with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the crude polymer and wash with methanol until the filtrate is colorless.
-
To remove the catalyst, stir the polymer in an ammonia solution for 2 hours, then filter and wash with water and methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The chloroform fraction will contain the soluble polymer.
-
Concentrate the chloroform solution and precipitate the polymer in methanol to obtain the purified, soluble polythiophene derivative.
-
Expected Outcome and Characterization:
The resulting polymer is expected to be a dark-colored solid, soluble in common organic solvents like chloroform and toluene. Characterization can be performed using:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
UV-Vis Spectroscopy: To determine the optical bandgap of the polymer.
-
Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.
-
Four-Point Probe Measurement: To determine the electrical conductivity of thin films of the polymer.
II. Application in Metal-Organic Frameworks (MOFs): Designing Porous Materials for Catalysis and Gas Storage
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[5] The choice of the organic linker is critical in determining the topology, pore size, and functionality of the resulting MOF.[6][7] this compound, with its carboxylic acid group for metal coordination and an additional cyano group for potential post-synthetic modification or influencing pore chemistry, is a promising candidate for a functional MOF linker.[8]
Scientific Rationale:
The carboxylic acid group readily coordinates with a variety of metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form the framework structure. The rigid thiophene backbone can lead to robust frameworks with permanent porosity. The cyano group within the pores can enhance the affinity for specific guest molecules, such as CO₂, through dipole-quadrupole interactions, making such MOFs potentially useful for carbon capture applications. Furthermore, the cyano group can be a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for applications like catalysis or sensing.
Application Note 2: Solvothermal Synthesis of a 2-Cyanothiophene-3-Carboxylate-Based MOF
This protocol outlines a representative solvothermal synthesis of a MOF using this compound as the organic linker and zinc nitrate as the metal source. Solvothermal synthesis is a common method for MOF crystallization, where the reaction is carried out in a sealed vessel at elevated temperatures.
Experimental Protocol: Solvothermal MOF Synthesis
-
Reagents and Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave or sealed glass vials
-
Oven
-
-
Procedure:
-
In a glass vial, dissolve this compound in DMF.
-
In a separate vial, dissolve zinc nitrate hexahydrate in DMF. The choice of a high-boiling point solvent like DMF is crucial for solvothermal synthesis to reach the required reaction temperatures.
-
Combine the two solutions in a Teflon-lined autoclave. The molar ratio of linker to metal salt can be varied to optimize crystal formation (a 1:1 ratio is a good starting point).
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 100-150 °C) and hold for 24-72 hours. A slow cooling ramp to room temperature is often beneficial for obtaining high-quality crystals.
-
After cooling, decant the mother liquor and wash the resulting crystals with fresh DMF and then with a lower-boiling point solvent like ethanol to exchange the high-boiling point solvent within the pores.
-
Activate the MOF by heating the crystals under vacuum to remove the solvent molecules from the pores, making the framework accessible for gas adsorption or catalysis.
-
Expected Outcome and Characterization:
The synthesis should yield crystalline solid material. The properties of the MOF can be characterized by:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the phase purity of the material.
-
Single-Crystal X-ray Diffraction (if suitable crystals are obtained): To determine the precise crystal structure.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K, CO₂ at 273 K/298 K): To determine the surface area, pore volume, and affinity for specific gases.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center.
III. Application in Organic Solar Cells: A Donor Material for Photovoltaic Devices
Thiophene-based polymers are widely used as electron donor materials in bulk heterojunction organic solar cells (OSCs).[9] The introduction of a cyano group into the thiophene ring has been shown to be an effective strategy for lowering the HOMO energy level of the polymer, which can lead to a higher open-circuit voltage (V_oc) in the solar cell device.[2]
Scientific Rationale:
The performance of an organic solar cell is highly dependent on the energy levels of the donor and acceptor materials, as well as the morphology of the active layer. A polymer derived from this compound is expected to have a deep HOMO level due to the electron-withdrawing nature of the cyano group. This can lead to a larger energy difference between the HOMO of the donor and the LUMO of the acceptor (often a fullerene derivative or a non-fullerene acceptor), resulting in a higher V_oc. The carboxylic acid group, or a derivative thereof, can be used to attach solubilizing side chains, which are crucial for controlling the morphology of the donor-acceptor blend through solution processing.
Application Note 3: Fabrication and Characterization of an Organic Solar Cell
This protocol describes the fabrication of a conventional bulk heterojunction organic solar cell using a polymer derived from this compound as the donor material and a fullerene derivative (e.g., PC₇₁BM) as the acceptor.
Experimental Protocol: OSC Device Fabrication
-
Materials and Equipment:
-
Polymer donor (synthesized as in Application Note 1)
-
PC₇₁BM (acceptor)
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Calcium (Ca) or Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene or other suitable organic solvent
-
Spin coater
-
Thermal evaporator
-
Solar simulator
-
Source measure unit
-
-
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat with UV-ozone for 15 minutes to improve the work function and wettability.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 140 °C for 10 minutes in air. PEDOT:PSS serves as an efficient hole transport layer.
-
Active Layer Deposition: Prepare a blend solution of the polymer donor and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene. Spin-coat the active layer onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The thickness of the active layer is a critical parameter and can be controlled by the spin speed and solution concentration.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit a thin layer of Ca (or LiF) and a thicker layer of Al under high vacuum (<10⁻⁶ Torr). The Ca/Al or LiF/Al bilayer serves as the electron-collecting electrode.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator and a source measure unit.
-
Data Presentation: Expected Photovoltaic Performance
The performance of the organic solar cell can be summarized in a table:
| Parameter | Symbol | Expected Value Range |
| Open-Circuit Voltage | V_oc | 0.7 - 0.9 V |
| Short-Circuit Current Density | J_sc | 5 - 15 mA/cm² |
| Fill Factor | FF | 50 - 70 % |
| Power Conversion Efficiency | PCE | 3 - 8 % |
Note: These are representative expected values and the actual performance will depend on the specific polymer properties, device architecture, and optimization of fabrication conditions.
Visualization of Key Concepts
Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of a soluble polythiophene derivative.
Conceptual MOF Assembly
Caption: Conceptual diagram of MOF self-assembly.
Conclusion and Future Outlook
This compound is a highly functionalized building block with significant potential for the development of advanced materials. Its unique combination of a thiophene core, a cyano group, and a carboxylic acid moiety allows for the synthesis of materials with tunable electronic, optical, and physical properties. While the direct exploration of this specific molecule is an emerging area, the well-established chemistry of related thiophene derivatives provides a strong foundation for its application in conductive polymers, metal-organic frameworks, and organic solar cells.
Future research should focus on the systematic investigation of polymers and MOFs derived from this compound to fully elucidate the structure-property relationships. The protocols and insights provided in this guide serve as a starting point for researchers and scientists to unlock the potential of this versatile molecule and contribute to the next generation of advanced materials.
References
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- Royal Society of Chemistry. (2007). Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer.
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- Joule. (2022). Polythiophenes for organic solar cells with efficiency surpassing 17%. Joule, 6(3), 647-661.
- Royal Society of Chemistry. (2022). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers.
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- PubMed. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Cancer Chemotherapy and Pharmacology, 72(2), 445-55.
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Application Note: A Comprehensive Guide to the Amidation of 2-Cyanothiophene-3-Carboxylic Acid
Introduction: The Significance of 2-Cyanothiophene-3-Carboxamides
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. When functionalized with specific substituents, such as a carboxamide at the 3-position and a cyano group at the 2-position, the resulting 2-cyanothiophene-3-carboxamide core acts as a versatile building block for a diverse range of pharmacologically active compounds.[1] These molecules are instrumental in the synthesis of agrochemicals, dyes, and therapeutics.[1] The amide bond, in particular, is a cornerstone of modern drug design, present in over 25% of all pharmaceutical products.[2][3]
The synthesis of these target amides is achieved through the coupling of 2-cyanothiophene-3-carboxylic acid with a primary or secondary amine. This transformation, while conceptually simple, involves the formation of a stable amide bond by condensing a carboxylic acid and an amine—a reaction that is often kinetically unfavorable without proper activation.[4][5] Direct thermal condensation typically requires high temperatures (>160 °C), which can be incompatible with sensitive functional groups.[5] Therefore, the use of coupling reagents to activate the carboxylic acid is the most common and efficient strategy employed in medicinal chemistry.[6]
This guide provides an in-depth analysis of the underlying mechanisms and offers detailed, validated laboratory protocols for the successful amidation of this compound. We will explore two robust methods utilizing different classes of coupling reagents, explain the rationale behind procedural choices, and provide troubleshooting guidance to empower researchers in their synthetic endeavors.
The Cornerstone of Synthesis: Mechanism of Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is fundamentally a dehydration reaction. The core principle of modern amidation protocols is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine. This process universally follows a two-step sequence.[6][7]
-
Activation: The carboxylic acid reacts with a coupling reagent to form a reactive intermediate. This can be an active ester, acylisourea, or acylphosphonium/uronium salt.
-
Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate, displacing the leaving group and forming the thermodynamically stable amide bond.
The choice of coupling reagent is critical and depends on factors such as the reactivity of the amine, steric hindrance, cost, and desired reaction conditions. The most common classes of coupling reagents include:
-
Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[7][8][9] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate side reactions and potential racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea to form an active OBt ester, which is more stable but still highly reactive towards amines.[9]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling agents.[6][10] They react with the carboxylate to form a highly reactive acyl-uronium species, which rapidly couples with amines, often succeeding where other reagents fail, particularly with poorly nucleophilic or sterically hindered substrates.[10][11]
Caption: General mechanism for amide bond formation.
Validated Experimental Protocols
Herein, we present two reliable protocols for the amidation of this compound. Protocol A uses the cost-effective carbodiimide EDC in conjunction with HOBt, while Protocol B employs the high-efficiency uronium salt HATU.
Protocol A: EDC/HOBt-Mediated Amidation
This method is a workhorse in synthetic chemistry, valued for its reliability and the water-solubility of its urea byproduct, which simplifies purification.[9]
Materials and Reagents:
-
This compound
-
Amine of choice (e.g., benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.2 M concentration). Stir until fully dissolved.
-
Pre-activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. Causality: This pre-activation step allows for the formation of the HOBt active ester, which is the key reactive intermediate for this coupling.
-
Amine Addition: In a separate vial, dissolve the desired amine (1.1 eq). If the amine is provided as a hydrochloride salt, add 2.2 eq of DIPEA. If it is a free base, add 1.5 eq of DIPEA. Add this amine solution dropwise to the reaction flask. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated from EDC·HCl and to deprotonate any amine salts, liberating the free amine for reaction.[11]
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up (if using DCM):
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality: The bicarbonate wash removes unreacted HOBt and carboxylic acid, while the water and brine washes remove residual DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Work-up (if using DMF):
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer thoroughly with water (3-4x) to remove DMF, followed by saturated NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 2-cyanothiophene-3-carboxamide.
Protocol B: HATU-Mediated Amidation
This protocol is ideal for more challenging couplings, including those with electron-poor amines, sterically hindered substrates, or when rapid reaction times are desired.
Materials and Reagents:
-
All materials from Protocol A
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M).
-
Reagent Addition: Add the desired amine (1.1 eq) directly to the carboxylic acid solution.
-
Base Addition: Add DIPEA (2.5 eq). Causality: A sufficient amount of base is crucial for the deprotonation of the carboxylic acid, which then reacts with HATU.[10]
-
Initiation: Add HATU (1.2 eq) portion-wise to the solution. An exotherm or color change may be observed. Causality: HATU is a powerful activating agent; its addition initiates the rapid formation of the active uronium ester, which immediately reacts with the amine present in the flask.
-
Reaction: Stir at room temperature. These reactions are often very fast, frequently reaching completion in 30-90 minutes. Monitor by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol A (Step 7 and 8).
Caption: A typical laboratory workflow for amide coupling.
Data Summary and Troubleshooting
The choice between protocols can be guided by the specific requirements of the synthesis.
Table 1: Comparison of Amidation Protocols
| Parameter | Protocol A: EDC/HOBt | Protocol B: HATU |
| Activating Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HATU |
| Relative Cost | Lower | Higher |
| Typical Reaction Time | 4 - 12 hours | 0.5 - 2 hours |
| Efficiency | Good to excellent for most substrates | Excellent, especially for difficult couplings |
| Key Byproduct | Water-soluble urea | Water-soluble tetramethylurea |
| Primary Use Case | General purpose, large-scale synthesis | Difficult couplings, rapid library synthesis |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Degraded Reagents: Coupling agents (especially HATU) can be moisture-sensitive. | Use a fresh bottle of the coupling reagent and ensure anhydrous reaction conditions. |
| Insufficient Base: If using an amine salt, the free amine may not be fully liberated. | Increase the equivalents of DIPEA or TEA to 2.5-3.0 eq.[11] | |
| Poorly Nucleophilic Amine: Electron-deficient or very bulky amines react slowly. | Switch from Protocol A (EDC/HOBt) to Protocol B (HATU), which is more potent.[11] Consider gentle heating (40-50 °C). | |
| Multiple Byproducts on TLC | Side reaction with EDC: The O-acylisourea intermediate can rearrange to an inactive N-acylurea. | Ensure HOBt is added before or with EDC to efficiently trap the intermediate as an active ester. |
| Excess Reagent: Unreacted coupling agent or active ester can appear on TLC. | Use stoichiometry as close to the recommended equivalents as possible. The aqueous work-up should remove most of these impurities. |
Safety Precautions
Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Coupling Reagents: EDC, HOBt, and HATU are potent sensitizers and irritants. Avoid inhalation of dust and skin contact. Handle in a well-ventilated fume hood.
-
Solvents: DMF is a reproductive toxin and is readily absorbed through the skin. DCM is a suspected carcinogen. Use both in a fume hood and avoid exposure.
-
Bases: DIPEA and TEA are corrosive and volatile amines with strong odors. Handle with care in a fume hood.
Conclusion
The amidation of this compound is a critical transformation for accessing valuable chemical entities in drug discovery and materials science. By understanding the underlying mechanism of amide bond formation and selecting the appropriate coupling reagents and conditions, researchers can reliably and efficiently synthesize a wide array of 2-cyanothiophene-3-carboxamides. The EDC/HOBt and HATU protocols detailed in this guide represent robust, field-proven methods that can be adapted to a variety of amines, providing a solid foundation for synthetic success.
References
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Chemistry For Everyone. (2022, May 22). What Is DCC Coupling In Amide Bond Formation? [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry. (2021, February 8). EDC Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 14(9), 3493-3521. Retrieved from [Link]
- Conti, P., et al. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. European Journal of Pharmaceutical Sciences, 155, 105544.
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Gomaa, M. A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2911. Retrieved from [Link]
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Li, C., et al. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 77(17), 7136-7149. Retrieved from [Link]
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Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(15), 7736-7742. Retrieved from [Link]
- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293.
-
Reddit. (2022). Esterification/Amidation Problems. r/Chempros. Retrieved from [Link]
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Xia, Y., et al. (2007). Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. Journal of the American Society for Mass Spectrometry, 18(7), 1237-1244. Retrieved from [Link]
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-839. Retrieved from [Link]
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ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents [Image]. Retrieved from [Link]
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Charville, H., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]
- Mahdavi, M., & Saeedi, M. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 25(3), 1831-1860.
-
Pews, R. G., & Rugg, D. K. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 10, 251-259. Retrieved from [Link]
-
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01). Retrieved from [Link]
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Application Notes & Protocols: Esterification Strategies for 2-Cyanothiophene-3-Carboxylic Acid
These application notes provide detailed protocols and mechanistic insights for the esterification of 2-cyanothiophene-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active compounds and functional materials. The choice of esterification method is critical to ensure high yield and purity while preserving the integrity of the cyano and thiophene functionalities. This guide explores two robust methods: the classic Fischer-Speier esterification and a milder, coupling agent-mediated Steglich-type esterification.
Introduction: The Significance of this compound Esters
Esters of this compound are valuable building blocks in medicinal chemistry and materials science. The thiophene core is a well-established pharmacophore, and the cyano and ester groups provide versatile handles for further synthetic transformations.[1][2] The successful and efficient synthesis of these esters is a crucial step in the development of novel therapeutics and advanced materials. This document serves as a practical guide for researchers and professionals in drug development, offering a comparative analysis of two distinct and reliable esterification protocols.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4] This equilibrium-driven reaction typically requires an excess of the alcohol or the removal of water to achieve high yields.[5]
Mechanistic Rationale
The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., H₂SO₄ or TsOH). This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[4][5][6]
Figure 1: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Methyl 2-Cyanothiophene-3-Carboxylate
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-50 eq), which acts as both the solvent and the reactant.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
Safety Precautions: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Method 2: Steglich-Type Esterification using DCC and DMAP
For substrates that are sensitive to acidic conditions, the Steglich esterification offers a mild and efficient alternative.[7][8] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8][9]
Mechanistic Rationale
The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. The nucleophilic DMAP then attacks this intermediate, forming an even more reactive acylpyridinium species. This species is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[8][9]
Figure 2: Key steps in the Steglich-type esterification.
Experimental Protocol: Synthesis of Ethyl 2-Cyanothiophene-3-Carboxylate
Materials:
-
This compound
-
Ethanol (EtOH), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Add the alcohol (e.g., ethanol, 1.2-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
DCC Addition: Slowly add a solution of DCC (1.1-1.3 eq) in anhydrous DCM to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M) to remove any remaining DMAP, followed by saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Safety Precautions: DCC is a potent skin sensitizer and should be handled with care. Always wear gloves and work in a well-ventilated fume hood.
Comparative Analysis of Esterification Methods
The choice between Fischer-Speier and Steglich-type esterification depends on the specific requirements of the synthesis, such as substrate sensitivity, scale, and cost.
| Parameter | Fischer-Speier Esterification | Steglich-Type Esterification (DCC/DMAP) |
| Conditions | Acidic (H₂SO₄, TsOH), high temp. (reflux) | Mild, neutral, often room temperature |
| Reagents | Carboxylic acid, excess alcohol, acid catalyst | Carboxylic acid, alcohol, DCC, DMAP |
| Byproducts | Water | Dicyclohexylurea (DCU) |
| Work-up | Neutralization, extraction | Filtration of DCU, extraction |
| Advantages | Inexpensive reagents, suitable for large scale | Mild conditions, high yields, broad substrate scope |
| Disadvantages | Harsh conditions (not for acid-sensitive substrates), equilibrium reaction | More expensive reagents, DCC is an allergen, DCU can be difficult to remove completely |
Conclusion
Both Fischer-Speier and Steglich-type esterification are effective methods for the synthesis of this compound esters. The Fischer-Speier method is a robust and economical choice for simple, acid-stable substrates. In contrast, the Steglich protocol provides a milder and more versatile route, particularly for complex or acid-sensitive molecules, which is often a critical consideration in multistep drug development campaigns. The selection of the optimal method should be based on a careful evaluation of the substrate's stability, desired purity, reaction scale, and overall cost-effectiveness.
References
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International Journal of Current Microbiology and Applied Sciences. Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. [Link]
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-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Georganics. Methyl 2-amino-3-thiophenecarboxylate – description and application. [Link]
-
ResearchGate. New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN) | Request PDF. [Link]
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Grokipedia. Fischer–Speier esterification. [Link]
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Organic Chemistry. Acid to Ester - Common Conditions. [Link]
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Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. [Link]
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-
Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Chemistry Steps. Fischer Esterification. [Link]
-
YouTube. Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. [Link]
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-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
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Clark Atlanta University. THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS. [Link]
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-
Scholars Research Library. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]
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-
YouTube. Esterification--Making Esters from Carboxylic Acids. [Link]
-
Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
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The Pivotal Role of 2-Cyanothiophene-3-Carboxylic Acid Derivatives in the Synthesis of Thieno[2,3-b]pyridine-Based Cytostatic Agents: Application Notes and Protocols
This guide provides an in-depth exploration of the synthesis and mechanism of action of a prominent class of cytostatic agents derived from 2-cyanothiophene-3-carboxylic acid precursors: the thieno[2,3-b]pyridines. These compounds have demonstrated significant anti-proliferative activity in a range of cancer cell lines, marking them as a promising scaffold in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for their synthesis and evaluation.
Introduction: The Thieno[2,3-b]pyridine Scaffold in Oncology
The thieno[2,3-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry, exhibiting a wide array of biological activities. In the context of oncology, derivatives of this scaffold have emerged as potent cytostatic agents, primarily through their ability to induce cell cycle arrest and apoptosis in cancer cells. The synthesis of these valuable compounds often begins with precursors derived from this compound, highlighting the strategic importance of this starting material in the generation of novel anti-cancer therapeutics.
Synthetic Pathway to Thieno[2,3-b]pyridine Cytostatic Agents
A cornerstone of thieno[2,3-b]pyridine synthesis is the Gewald reaction, a versatile and efficient method for the formation of the initial 2-aminothiophene ring. This multi-component reaction sets the stage for subsequent cyclization to form the fused pyridine ring system.
Featured Compound: 3-Amino-N-aryl-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-b]pyridine-2-carboxamide
This section details the synthesis of a representative thieno[2,3-b]pyridine derivative, showcasing a common synthetic route.
Experimental Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A Key Intermediate)
This protocol is adapted from the well-established Gewald reaction.[1][2][3]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Ethanol
Procedure:
-
To a stirred solution of cyclohexanone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add morpholine (catalytic amount, e.g., 0.2 equivalents) dropwise to the reaction mixture.
-
The reaction mixture is then heated to a gentle reflux for a specified period (typically 1-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials and impurities.
-
The resulting solid, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Data Presentation: Reaction Parameters for Gewald Synthesis
| Parameter | Value/Condition | Rationale |
| Reactants | Cyclohexanone, Malononitrile, Sulfur | Core components for the formation of the thiophene ring. |
| Base Catalyst | Morpholine | Facilitates the initial Knoevenagel condensation.[4] |
| Solvent | Ethanol | A common polar protic solvent that facilitates the reaction. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | 1-4 hours | Monitored by TLC to ensure completion. |
Experimental Protocol 2: Synthesis of 3-Amino-N-aryl-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-b]pyridine-2-carboxamides
This protocol outlines the subsequent cyclization and amidation steps.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Appropriate N-aryl-2-chloroacetamide
-
Potassium Hydroxide (KOH) solution
-
Dimethylformamide (DMF)
Procedure:
-
To a mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1 equivalent) and aqueous KOH solution in DMF, add the corresponding N-aryl-2-chloroacetamide (1 equivalent).[5]
-
The reaction mixture is stirred at room temperature for 30-60 minutes.
-
A second portion of aqueous KOH solution is then added, and the mixture is stirred for an additional 2-3 hours.[5]
-
The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 3-amino-N-aryl-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-b]pyridine-2-carboxamide.
Visualization: Synthetic Workflow
Sources
Application Notes & Protocols: Synthesis of 2-Cyanothiophene-3-Carbonyl Chloride
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-cyanothiophene-3-carbonyl chloride, a critical building block in the development of novel pharmaceuticals and advanced materials. The protocol details the conversion of 2-cyanothiophene-3-carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). Emphasis is placed on the mechanistic underpinnings of the reaction, stringent safety protocols, a detailed step-by-step experimental procedure, and methods for product purification and characterization. This guide is intended for researchers, chemists, and process development professionals who require a reliable and well-validated methodology for this transformation.
Introduction and Scientific Context
2-Cyanothiophene-3-carbonyl chloride is a highly reactive and versatile chemical intermediate. The thiophene scaffold is a well-established pharmacophore in medicinal chemistry, and the presence of both a cyano group and a reactive acyl chloride moiety allows for diverse downstream functionalization. This compound serves as a key precursor for the synthesis of a wide array of derivatives, including amides, esters, and ketones, which are integral to the discovery of new therapeutic agents and the creation of specialized organic materials.
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride is a particularly effective reagent for this purpose because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[1] A thorough understanding of the reaction mechanism and meticulous adherence to safety procedures are paramount for a successful and safe synthesis.
Reaction Mechanism and Rationale
The conversion of a carboxylic acid to an acyl chloride via thionyl chloride proceeds through a nucleophilic acyl substitution pathway. The mechanism involves the initial activation of the carboxylic acid, transforming the hydroxyl group into a superior leaving group.
Mechanism Steps:
-
Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
-
Formation of Chlorosulfite Intermediate: This attack, followed by the departure of a chloride ion and subsequent deprotonation, forms a reactive acyl chlorosulfite intermediate. This step is crucial as it converts the poor leaving group (-OH) into a much better leaving group (-OSOCl).
-
Nucleophilic Acyl Substitution: The chloride ion, liberated in the previous step, now acts as a nucleophile and attacks the carbonyl carbon of the intermediate.
-
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion. The newly formed acyl chloride is the desired product.
The electron-withdrawing nature of the cyano group at the 2-position of the thiophene ring is expected to increase the electrophilicity of the carbonyl carbon in the starting carboxylic acid, potentially facilitating the initial attack by thionyl chloride.
Caption: Reaction mechanism for the formation of an acyl chloride.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Chemical Name | Formula | MW ( g/mol ) | CAS No. | Hazards |
| This compound | C₆H₃NO₂S | 153.16 | 58231-00-8 | Irritant |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, Toxic, Lachrymator |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 108-88-3 | Flammable, Health Hazard |
| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | 68-12-2 | Health Hazard, Flammable |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | - |
Laboratory Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Reflux condenser with a gas outlet adapter
-
Dropping funnel (pressure-equalizing)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Gas trap/scrubber (containing NaOH or NaHCO₃ solution)
-
Rotary evaporator with a vacuum trap
-
Vacuum pump and vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Personal Protective Equipment (PPE): See Section 4
Environment, Health, and Safety (EHS) Protocols
Thionyl chloride is a highly hazardous substance. Strict adherence to safety protocols is mandatory.
-
Hazard Overview: Thionyl chloride is corrosive and causes severe burns to skin and eyes.[2] It is toxic if inhaled, causing irritation to the respiratory tract and potentially leading to pulmonary edema.[2] It reacts violently with water, releasing toxic gases (HCl and SO₂).[3]
-
Personal Protective Equipment (PPE):
-
Engineering Controls: All operations involving thionyl chloride must be performed in a certified chemical fume hood to ensure adequate ventilation.[2] An emergency shower and eyewash station must be readily accessible.[4]
-
Spill & Emergency Procedures:
-
Spill: In case of a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Do not use water or combustible materials. Place the absorbed material in a sealed container for hazardous waste disposal.
-
Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[3] If inhaled, move to fresh air and seek immediate medical attention.[3]
-
-
Waste Disposal & Quenching:
-
Excess thionyl chloride must be quenched before disposal. A recommended procedure is to slowly and cautiously add the excess reagent to a large volume of cold, saturated sodium bicarbonate solution with vigorous stirring in an ice bath.[5] This process is exothermic and releases gas; therefore, it must be done slowly in a fume hood.[5][6]
-
Detailed Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale. Adjust quantities accordingly for different scales.
Caption: Step-by-step experimental workflow for synthesis.
Step 1: Reaction Setup
-
Ensure all glassware is thoroughly oven-dried to remove any trace moisture.
-
Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Seal the remaining neck with a septum.
-
Place the apparatus under an inert atmosphere (Nitrogen or Argon). Connect the top of the reflux condenser to a gas bubbler and then to a gas scrubber containing a dilute sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.
-
To the flask, add this compound (1.53 g, 10.0 mmol) and anhydrous toluene (30 mL). Stir to create a suspension.
Step 2: Reagent Addition
-
Using a syringe, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.1 mL).
-
Charge the dropping funnel with thionyl chloride (1.8 mL, 2.97 g, 25.0 mmol, 2.5 eq.).
-
Add the thionyl chloride dropwise to the stirred suspension over 20-30 minutes. An initial evolution of gas will be observed. Control the rate of addition to prevent an overly vigorous reaction.
Step 3: Reaction Conditions
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C in toluene) using a heating mantle.
-
Maintain the reflux for 2-3 hours. The reaction is typically complete when the gas evolution ceases and the mixture becomes a clear solution.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is critical to use a base trap (e.g., with NaOH pellets) between the evaporator and the vacuum pump to protect the pump from corrosive vapors.[7]
-
To ensure complete removal of thionyl chloride, an azeotropic distillation can be performed by adding a small amount of fresh anhydrous toluene and repeating the evaporation.[8]
Step 5: Purification
-
The resulting crude oil or solid is the 2-cyanothiophene-3-carbonyl chloride.
-
For high purity, the product should be purified by vacuum distillation. Assemble a short-path distillation apparatus.
-
Distill the crude product under high vacuum. The boiling point will be significantly lower than atmospheric pressure. Collect the fraction corresponding to the pure product. The product is a low-melting solid or a colorless to pale yellow oil.
Step 6: Storage
-
2-Cyanothiophene-3-carbonyl chloride is moisture-sensitive. Store the purified product in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) and in a refrigerator to prevent degradation.
Product Characterization
Confirm the identity and purity of the synthesized 2-cyanothiophene-3-carbonyl chloride using standard analytical techniques.
| Technique | Expected Observation for Product | Rationale |
| FT-IR | Disappearance of broad O-H stretch (~3000 cm⁻¹). Appearance of a strong, sharp C=O stretch at a higher wavenumber (~1770-1810 cm⁻¹).[4][9] | The hydroxyl group of the carboxylic acid is replaced by the chloro group of the acyl chloride. The inductive effect of the chlorine atom strengthens the C=O bond, increasing its stretching frequency.[4] |
| ¹H NMR | Disappearance of the acidic proton singlet. Shifts in the aromatic protons of the thiophene ring consistent with the change in the electronic nature of the substituent. | The acidic proton of the carboxylic acid is removed. |
| ¹³C NMR | Shift of the carbonyl carbon resonance (typically ~160-170 ppm). | The chemical environment of the carbonyl carbon changes upon conversion to the acyl chloride. |
| Mass Spec. | Molecular ion peak corresponding to the mass of 2-cyanothiophene-3-carbonyl chloride (C₆H₂ClNOS). Isotope pattern characteristic of a chlorine-containing compound (M and M+2 peaks in ~3:1 ratio). | Confirms the molecular weight and elemental composition of the product. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Wet reagents or glassware. - Hydrolysis of the product during work-up. | - Extend reaction time or increase temperature. - Ensure all glassware is oven-dried and use anhydrous solvents. - Perform work-up quickly and under anhydrous conditions. |
| Product is Dark/Discolored | - Reaction temperature too high. - Presence of impurities in the starting material. | - Maintain the recommended reaction temperature. - Purify the starting carboxylic acid before use. - Purify the final product by vacuum distillation. |
| Product Contaminated with Starting Material | - Insufficient thionyl chloride. - Reaction time too short. | - Use a larger excess of thionyl chloride (e.g., 2.5-3.0 eq.). - Increase the reflux time and monitor the reaction until completion. |
| Vigorous, Uncontrolled Reaction | - Rate of thionyl chloride addition is too fast. | - Add the thionyl chloride slowly and dropwise, using an ice bath to cool the reaction flask if necessary during the addition phase. |
References
-
KGROUP. (2006). Quenching Reactive Substances. [Link]
-
McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]
-
Reddit r/chemistry Community. (2019). Removing thionyl chloride. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
LANXESS. (2015). Product Safety Assessment: Thionyl chloride. [Link]
-
Aitken, R. A., & Slawin, A. M. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]
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catalytic conversion of 2-cyanothiophene-3-carboxylic acid
Application Note & Protocol: Catalytic Conversion of 2-Cyanothiophene-3-Carboxylic Acid to 2-Aminomethylthiophene-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the catalytic hydrogenation of this compound, a critical transformation for synthesizing precursors of medicinally important compounds, particularly thieno[2,3-d]pyrimidines.[1] We will delve into the rationale behind catalyst selection, provide a detailed, step-by-step protocol for the reduction using Raney® Nickel, and discuss the mechanistic underpinnings of this conversion. The information presented herein is designed to be a practical resource for researchers in organic synthesis and drug discovery.
Introduction: The Significance of this compound Conversion
This compound is a versatile heterocyclic building block. Its strategic functionalization is a key step in the synthesis of a variety of complex molecules with interesting biological activities. The dual presence of a nitrile and a carboxylic acid group on the thiophene ring offers multiple avenues for chemical modification. One of the most valuable transformations is the selective reduction of the nitrile group to a primary amine, yielding 2-aminomethylthiophene-3-carboxylic acid. This product serves as a crucial intermediate for the construction of fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of pharmacological properties, including anticancer and antimicrobial activities.[1][2][3]
The "Why": Rationale for Catalyst and Method Selection
The selective reduction of a nitrile in the presence of a carboxylic acid and an aromatic thiophene ring presents a significant chemical challenge. Several reduction methods exist, each with its own set of advantages and disadvantages.
-
Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines.[4][5][6] However, these reagents are unselective and will also reduce the carboxylic acid. Protecting the carboxylic acid group would add extra steps to the synthesis, reducing the overall efficiency.
-
Catalytic Hydrogenation: This method offers a milder and often more selective alternative.[4] Various metal catalysts can be employed, including platinum, palladium, and nickel.[4][6] For the reduction of nitriles, Raney® Nickel is a particularly effective and widely used catalyst.[7][8][9] It is known for its high activity and its ability to catalyze transfer hydrogenations, which can be a safer alternative to using high-pressure hydrogen gas.[7]
Why Raney® Nickel?
Raney® Nickel, a fine-grained nickel-aluminum alloy, is activated by leaching the aluminum with a strong base, creating a highly porous nickel catalyst with a large surface area.[9] This high surface area is crucial for its catalytic activity. For nitrile reduction, Raney® Nickel offers several advantages:
-
High Activity: It can effectively catalyze the hydrogenation of nitriles under relatively mild conditions.[7][10]
-
Chemoselectivity: With careful control of reaction conditions, it is possible to selectively reduce the nitrile group in the presence of other functional groups, such as carboxylic acids.
-
Cost-Effectiveness: Compared to precious metal catalysts like platinum or palladium, nickel is a more economical choice for large-scale synthesis.[8]
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol details the catalytic transfer hydrogenation of this compound using Raney® Nickel and 2-propanol as the hydrogen donor.[7]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Raney® Nickel (slurry in water) | Active Catalyst | Commercially Available | Handle with care; pyrophoric when dry.[9] |
| 2-Propanol (Isopropanol) | Anhydrous | Commercially Available | Serves as both solvent and hydrogen donor.[7] |
| Potassium Hydroxide (KOH) | ACS Reagent Grade | Commercially Available | Used to create a basic environment.[7] |
| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |
| Hydrochloric Acid (HCl) | 1 M solution | Prepared in-house | For pH adjustment and product isolation. |
| Celite® | Commercially Available | For filtration. |
3.2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
3.3. Step-by-Step Procedure
-
Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst with three portions of anhydrous 2-propanol. This is to remove water which can interfere with the reaction.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add this compound (10.0 g, 59.8 mmol).
-
Solvent and Base Addition: Add 100 mL of anhydrous 2-propanol to the flask. While stirring, add potassium hydroxide (0.67 g, 12.0 mmol) to the mixture. The addition of a base is crucial for an effective transfer hydrogenation of nitriles to primary amines.[7]
-
Catalyst Addition: Carefully add the washed Raney® Nickel (approximately 5.0 g, wet weight) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (approximately 82 °C) and maintain this temperature for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel on the filter paper is pyrophoric and should be kept wet with water and disposed of properly.
-
Wash the filter cake with a small amount of 2-propanol.
-
Combine the filtrates and remove the 2-propanol under reduced pressure using a rotary evaporator.
-
-
Product Isolation:
-
Dissolve the resulting residue in 100 mL of water.
-
Wash the aqueous solution with two 50 mL portions of diethyl ether to remove any non-polar impurities.
-
Carefully adjust the pH of the aqueous layer to approximately 4-5 with 1 M HCl. The product, 2-aminomethylthiophene-3-carboxylic acid, should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
3.4. Characterization
The identity and purity of the product can be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the product.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of N-H stretching bands for the primary amine.
Mechanistic Insights
The catalytic hydrogenation of a nitrile to a primary amine over a metal catalyst proceeds through a series of steps involving the formation of an imine intermediate.[11]
DOT Diagram of the Reaction Mechanism:
Caption: Simplified mechanism of nitrile hydrogenation.
The reaction begins with the adsorption of the nitrile onto the surface of the Raney® Nickel catalyst. The hydrogen, donated from the 2-propanol, is also activated on the catalyst surface. The nitrile is then sequentially hydrogenated, first to an imine intermediate, which is then further hydrogenated to the primary amine.[11]
DOT Diagram of the Experimental Workflow:
Caption: Experimental workflow for the catalytic hydrogenation.
Safety Considerations
-
Raney® Nickel: As mentioned, Raney® Nickel is pyrophoric when dry and should be handled with extreme care in a fume hood.[9] Always keep it wet with a solvent, preferably water.
-
2-Propanol: Isopropanol is flammable. Ensure the reaction is carried out in a well-ventilated area away from ignition sources.
-
Potassium Hydroxide: KOH is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The catalytic hydrogenation of this compound using Raney® Nickel is an efficient and selective method for the synthesis of 2-aminomethylthiophene-3-carboxylic acid. This application note provides a detailed protocol and the underlying scientific principles to aid researchers in successfully performing this important transformation. The resulting product is a valuable intermediate for the synthesis of various biologically active molecules, particularly in the field of drug discovery.
References
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Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health. Available at: [Link]
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Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Semantic Scholar. Available at: [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. Available at: [Link]
-
Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. Available at: [Link]
-
Amines - Nitriles (A-Level Chemistry). Study Mind. Available at: [Link]
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Scheme: 1. Synthesis of Thieno [2, 3-d] Pyrimidin-4-one. ResearchGate. Available at: [Link]
-
Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. Available at: [Link]
-
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Available at: [Link]
-
Methyl 2-amino-3-thiophenecarboxylate – description and application. Georganics. Available at: [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. PubMed. Available at: [Link]
-
Raney nickel. Wikipedia. Available at: [Link]
-
20.7: Chemistry of Nitriles. LibreTexts Chemistry. Available at: [Link]
-
reduction of nitriles. Chemguide. Available at: [Link]
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central. Available at: [Link]
-
Access route to synthesize 3-substituted thieno[2,3-d]pyrimidin-4-ones 43. ResearchGate. Available at: [Link]
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-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Semantic Scholar. Available at: [Link]
-
2-Thiophenecarboxylic acid, 3-amino-, methyl ester. Drug Approvals International. Available at: [Link]
-
Palladium catalysed aryl amination reactions in supercritical carbon dioxide. PubMed. Available at: [Link]
-
Decarboxylation. Wikipedia. Available at: [Link]
-
Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Eindhoven University of Technology Research Portal. Available at: [Link]
-
Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. The Royal Society of Chemistry. Available at: [Link]
-
Decarboxylation | Carboxylic acids and derivatives | Organic chemistry | Khan Academy. Khan Academy. Available at: [Link]
-
Decarboxylative thiolation of redox-active esters to free thiols and further diversification. National Institutes of Health. Available at: [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available at: [Link]
- US4847386A - Process for preparing thiophene derivatives. Google Patents.
-
Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PubMed Central. Available at: [Link]
-
Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Available at: [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at: [Link]
-
Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. PubMed Central. Available at: [Link]
-
Facile Synthesis and Anticancer Activity of Novel 4-Aminothieno[2,3-d]pyrimidines and Triazolothienopyrimidines. ResearchGate. Available at: [Link]
-
Hydrogenation of carboxylic acids. ResearchGate. Available at: [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
Carboxylic Acids to Alcohols, Part 2: Hydrogenation. YouTube. Available at: [Link]
-
Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Available at: [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ResearchGate. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. Available at: [Link]
-
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. Available at: [Link]
- US20210380574A1 - Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer. Google Patents.
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2-cyanothiophene-3-carboxylic acid in the synthesis of antimicrobial compounds.
Application Note & Protocols
Topic: 2-Cyanothiophene-3-carboxylic Acid in the Synthesis of Antimicrobial Compounds
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Heterocyclic compounds, particularly those containing a thiophene nucleus, represent a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound as a versatile starting material for the synthesis of potent antimicrobial compounds. We will explore the strategic rationale behind its use, provide a detailed, field-proven protocol for the synthesis of N-aryl-2-cyanothiophene-3-carboxamides, and outline the subsequent evaluation of their antimicrobial efficacy. The methodologies are presented with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Thiophene Scaffold in Antimicrobial Drug Discovery
Thiophene and its derivatives have long been a focal point of medicinal chemistry, featuring in numerous commercially available drugs.[2] The thiophene ring is often considered a bioisostere of the benzene ring, yet its unique electronic properties and the presence of the sulfur atom can influence a molecule's metabolic stability, permeability, and interaction with biological targets.[2] Many synthetic strategies have been developed to functionalize the thiophene ring, leading to a wide array of compounds with antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][3]
This compound is a particularly attractive starting material for two primary reasons:
-
Dual Functional Handles: It possesses two distinct and chemically addressable functional groups—a nitrile (-CN) and a carboxylic acid (-COOH). This allows for sequential or orthogonal chemical modifications to build molecular complexity.
-
Strategic Derivatization: The carboxylic acid group is an ideal anchor point for creating libraries of derivatives, most commonly through amide bond formation. This conversion modulates the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, which are critical for cell penetration and target engagement.
This guide focuses on the derivatization of the carboxylic acid moiety to generate a library of carboxamides, a common and effective strategy for exploring the structure-activity relationship (SAR) of new chemical entities.[4][5]
Strategic Synthesis Workflow
The overall strategy involves a two-stage process: chemical synthesis followed by biological evaluation. The carboxylic acid of the starting material is activated and then coupled with a diverse panel of primary or secondary amines to generate a library of amide derivatives. These derivatives are subsequently screened for antimicrobial activity to identify lead compounds and establish an initial SAR.
Caption: High-level workflow for the synthesis and evaluation of antimicrobial thiophene amides.
Detailed Synthesis Protocol: N-Aryl-2-cyanothiophene-3-carboxamides
This protocol details the conversion of this compound into its corresponding acyl chloride, followed by reaction with an aromatic amine. This two-step, one-pot procedure is robust and generally applicable to a wide range of anilines.
Rationale for Method Selection
Directly reacting a carboxylic acid with an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that can degrade sensitive substrates.[6][7] To achieve mild and efficient reaction conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[6] Conversion to an acyl chloride using thionyl chloride (SOCl₂) is a classic and highly effective activation method. The byproducts of this reaction (SO₂ and HCl) are gaseous, which drives the reaction to completion. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is subsequently used to scavenge the HCl generated during the amidation step, preventing the protonation and deactivation of the amine nucleophile.
Materials & Reagents
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted Aniline (e.g., 4-chloroaniline, 4-methoxyaniline)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., Ethanol, Ethyl Acetate/Hexanes)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Protocol
Sources
- 1. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Cyanothiophene-3-Carboxylic Acid
Welcome to the technical support center for the synthesis of 2-cyanothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic pathway. Here, we address common challenges and provide practical, evidence-based solutions in a direct question-and-answer format.
The synthesis of this compound typically involves a two-step process: the formation of a 2-aminothiophene-3-carbonitrile intermediate via the Gewald reaction, followed by its hydrolysis to the final carboxylic acid.[1][2] The Gewald reaction is a powerful one-pot, multi-component condensation of a carbonyl compound, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[3][4] This guide will walk you through optimizing each stage of this process to maximize your yield and purity.
Part 1: Troubleshooting the Gewald Reaction for 2-Aminothiophene-3-Carbonitrile Synthesis
The efficiency of the initial Gewald reaction is paramount for the overall success of the synthesis. Below are common issues encountered during this stage and strategies to overcome them.
Frequently Asked Questions (FAQs) - Gewald Reaction
Q1: My Gewald reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the conversion rate?
A1: Low conversion rates in the Gewald reaction often stem from issues with the initial Knoevenagel condensation, catalyst inefficiency, or suboptimal reaction conditions.[5][6]
-
Purity of Reagents: Ensure all your starting materials—the carbonyl compound, malononitrile, and elemental sulfur—are of high purity. Impurities can inhibit the reaction.[6]
-
Base Selection: The choice of base is critical. While traditional bases like morpholine and piperidine are common, they may not be optimal for all substrates.[7] Consider screening other bases such as triethylamine or L-proline. For less reactive ketones, a stronger base might be necessary.[5]
-
Solvent Choice: The solvent plays a significant role in the reaction's success. Ethanol is often a good choice due to the favorable solubility of sulfur.[8] However, screening other solvents like toluene or acetonitrile may reveal a better option for your specific substrates.[8]
-
Temperature Control: Carefully control the reaction temperature. While heating is often required, excessively high temperatures can lead to side reactions and decomposition.[5]
-
Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[2][3][6]
Q2: I'm observing a significant amount of a dark, tarry byproduct in my reaction mixture. What is this and how can I prevent its formation?
A2: The formation of dark, tarry substances is a common issue in the Gewald reaction, often attributed to the formation of complex polysulfides and polymerization, especially at high temperatures.[5]
-
Optimize Reaction Temperature: This is the most critical parameter to control. A systematic screening of temperatures can help identify the optimal range that favors product formation over byproduct generation.[5]
-
Rate of Reagent Addition: Slow and controlled addition of reagents can sometimes minimize the formation of these byproducts.[5]
-
Purity of Starting Materials: Impurities can act as catalysts for polymerization. Ensure high purity of all reactants.
Q3: My primary byproduct appears to be a dimer of the α,β-unsaturated nitrile intermediate. How can I suppress this side reaction?
A3: Dimerization of the Knoevenagel condensation product is a known competing reaction in the Gewald synthesis.[5]
-
Temperature Optimization: The rate of dimerization is highly sensitive to temperature. Finding the optimal temperature is key to minimizing this side reaction.[5]
-
Controlled Reagent Addition: A slow, controlled addition of the reactants can favor the desired intramolecular cyclization over the intermolecular dimerization.[5]
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Experimenting with different solvents may be beneficial.[5]
Experimental Workflow: Gewald Reaction Optimization
Below is a generalized workflow for optimizing the Gewald reaction.
Caption: A generalized experimental workflow for the Gewald reaction.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes literature data on the effect of different catalysts and solvents on the yield of 2-aminothiophene synthesis.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine | Water | Room Temp | 24 | 75-98 | [1] |
| L-Proline | - | - | - | - | [4] |
| KF-alumina | - | Microwave | - | - | [9] |
| Nano-structured Na2CaP2O7 | Water | Reflux | 0.5 | High | [9] |
| DABCO | PEG-200 | Sonication | - | Moderate to High | [7] |
Part 2: Troubleshooting the Hydrolysis of 2-Aminothiophene-3-Carbonitrile
The second step, the hydrolysis of the nitrile group to a carboxylic acid, is also critical for achieving a high overall yield.
Frequently Asked Questions (FAQs) - Hydrolysis
Q4: My hydrolysis of 2-aminothiophene-3-carbonitrile is incomplete, or I'm getting the amide as the major product. How can I drive the reaction to the carboxylic acid?
A4: The hydrolysis of nitriles can be a two-stage process, first forming an amide and then the carboxylic acid.[10] To ensure complete conversion to the carboxylic acid, consider the following:
-
Reaction Conditions: Both acidic and alkaline conditions can be used for hydrolysis.[11][12] For acidic hydrolysis, heating under reflux with a dilute acid like hydrochloric acid is common.[12] For alkaline hydrolysis, a solution of sodium hydroxide is used.[12]
-
Driving the Equilibrium: The formation of the carboxylic acid from the amide intermediate is an equilibrium process. To drive it to completion, you may need to use more forcing conditions, such as a higher concentration of acid or base, a higher temperature, or a longer reaction time.
-
Phase Transfer Catalysis: For nitriles with low solubility in the aqueous acidic or basic solution, a phase transfer catalyst can be beneficial.[13]
Q5: What is the best way to purify the final this compound product?
A5: The purification strategy will depend on the nature of the impurities.
-
Acid-Base Extraction: A common and effective method is to dissolve the crude product in an aqueous base (like sodium bicarbonate or sodium hydroxide) and wash with an organic solvent to remove neutral and basic impurities. The aqueous layer is then acidified to precipitate the carboxylic acid, which can be collected by filtration or extracted into an organic solvent.[14][15]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is an excellent way to achieve high purity.[15] Common solvents include ethanol, water, or mixtures of ethyl acetate and hexanes.[1]
-
Column Chromatography: For more challenging separations, column chromatography can be employed.
Experimental Protocol: Hydrolysis of 2-Aminothiophene-3-carbonitrile
Materials:
-
2-Aminothiophene-3-carbonitrile
-
Dilute Hydrochloric Acid or Sodium Hydroxide Solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, combine the 2-aminothiophene-3-carbonitrile with an excess of either dilute hydrochloric acid or sodium hydroxide solution.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If using acidic hydrolysis, the carboxylic acid may precipitate upon cooling and can be collected by filtration.
-
If using alkaline hydrolysis, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization.
Logical Relationship: Synthesis and Purification Pathway
Caption: The two-step synthesis and purification pathway.
References
-
Wikipedia. Gewald reaction. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology. [Link]
-
Shestopalov, A. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
-
ResearchGate. (2018). Reaction optimization studies of the modified Gewald reaction. [Link]
-
Shestopalov, A. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
-
ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
-
Semantic Scholar. (2015). Solvent-Free Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives Using High-Speed Vibration Milling. [Link]
-
ResearchGate. (2018). Optimization of reaction conditions in the presence of catalytic amount of base. [Link]
-
PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]
-
Sciforum. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]
-
YouTube. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. [Link]
-
Semantic Scholar. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles. [Link]
-
ACS. (2021). Computational investigations on the mechanism of the Gewald reaction. [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. [Link]
-
Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
- Google Patents. (2010). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Google Patents. (1989).
-
PubMed Central. (2016). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
ResearchGate. (2007). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. [Link]
- Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
PubChem. 2-Thiophenecarbonitrile. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Revue Roumaine de Chimie. (2011). Synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. [Link]
Sources
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- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
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- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of 2-Cyanothiophene-3-Carboxylic Acid
Welcome to the technical support center for the purification of 2-cyanothiophene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in its highest purity for downstream applications, such as drug discovery and materials science. Achieving high purity is critical, as even minor impurities can significantly impact reaction yields, kinetic profiles, and the biological activity of final compounds.
This document provides a comprehensive, field-tested protocol for the recrystallization of this compound, along with in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter.
Core Experimental Protocol: Recrystallization Workflow
Recrystallization is a powerful technique for purifying solid compounds. It leverages the differences in solubility between the desired compound and its impurities in a chosen solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Step-by-Step Methodology
-
Solvent Selection: The choice of solvent is the most critical step for a successful recrystallization. Based on the polar carboxylic acid and nitrile functionalities combined with the moderately nonpolar thiophene ring, a polar protic solvent or a mixed solvent system is often effective. Ethanol or an ethanol/water mixture is a common starting point. (See Table 1 for qualitative solubility data).
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture gently on a hot plate in a fume hood. Never heat organic solvents with an open flame .
-
Achieving Saturation: Add the solvent dropwise from a heated reservoir while the flask is swirling on the hot plate. Continue adding the minimum volume of near-boiling solvent until the solid just dissolves completely[1]. If colored, insoluble impurities persist, a hot filtration step may be necessary.
-
Slow Cooling (Crystal Formation): Once dissolved, remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solution (the "mother liquor")[2].
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution[1][2].
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a minimum amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities[1]. Using room temperature or excessive solvent will redissolve a portion of your product, reducing the yield.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel under vacuum for a period, followed by transfer to a watch glass for air drying or drying in a vacuum oven at a temperature well below the compound's melting point.
Visualized Experimental Workflow
Caption: Standard workflow for recrystallization.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that can arise during the recrystallization process.
Question: My compound has completely dissolved, but no crystals are forming even after cooling to room temperature. What should I do?
Answer: This is a common issue known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature[3]. Here are several techniques to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass provide a nucleation site for crystal growth to begin[1][3].
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon[1].
-
Reduce Solvent Volume: You may have added too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again[3][4].
-
Deep Cooling: If other methods fail, cooling the flask in a salt-ice bath (approx. -10 °C) may initiate crystallization. Be cautious not to freeze the solvent itself[2].
Question: Instead of solid crystals, an oil has formed at the bottom of my flask. How can I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is highly concentrated or contains significant impurities that depress the melting point.
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to lower the saturation point[4]. Allow the solution to cool more slowly this time. Insulating the flask by placing it in a beaker of warm water and allowing both to cool together can help[2].
-
Change Solvent System: The boiling point of your chosen solvent may be too high. Consider using a lower-boiling point solvent or a mixed solvent system where the compound is less soluble.
Question: My final yield is significantly lower than expected. What are the common causes?
Answer: A low yield is one of the most frequent problems in recrystallization. Several factors could be responsible:
-
Excessive Solvent: Using too much solvent during the initial dissolution step is the most common cause. This leaves a significant amount of your product dissolved in the mother liquor even after cooling[3][4].
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost on the filter paper. Using a stemless funnel and pre-heating the filtration apparatus can prevent this[2].
-
Improper Washing: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume of wash solvent, will dissolve and wash away a portion of your purified product[1].
-
Incomplete Precipitation: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize crystal formation before filtration.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound? A1: Impurities often stem from the synthetic route. These can include unreacted starting materials, byproducts from side reactions, or degradation products. A common impurity can be the corresponding amide, formed by the hydrolysis of the nitrile group, especially if the compound has been stored under non-anhydrous conditions[5][6]. Recrystallization is effective at removing these types of structurally similar, soluble impurities.
Q2: How can I confirm the purity of my final product? A2: The most straightforward method is to measure the melting point. A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broaden. For more definitive analysis, techniques like ¹H NMR spectroscopy, HPLC, or mass spectrometry should be employed.
Q3: My purified crystals are slightly yellow, is this normal? A3: While many thiophene derivatives can have a slight yellow hue, a significant color may indicate persistent, highly conjugated impurities. If the color is pronounced, you can try treating the hot, dissolved solution with a small amount of activated charcoal before the hot filtration step. Be aware that using too much charcoal can adsorb your product and reduce the yield[4].
Q4: What safety precautions should I take? A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhaling solvent vapors. As noted, always use a hot plate for heating flammable organic solvents.
Supporting Data
Table 1: Qualitative Solubility of this compound
| Solvent | Formula | Polarity | Solubility at 25 °C | Solubility at Boiling Point | Notes |
| Water | H₂O | High | Sparingly Soluble | Soluble | Good for recrystallizing polar compounds.[7][8] |
| Ethanol | C₂H₅OH | High | Soluble | Very Soluble | Often a good first choice. |
| Methanol | CH₃OH | High | Soluble | Very Soluble | Similar to ethanol, but lower boiling point. |
| Ethyl Acetate | C₄H₈O₂ | Medium | Sparingly Soluble | Soluble | Can be effective if ethanol is too good a solvent. |
| Toluene | C₇H₈ | Low | Insoluble | Sparingly Soluble | May be useful as the "poor" solvent in a mixed system.[7] |
| Hexane | C₆H₁₄ | Low | Insoluble | Insoluble | Useful as an anti-solvent or for washing nonpolar impurities. |
References
-
University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- Wigal, C. T. (n.d.). Recrystallization.
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
- University of Calgary. (n.d.). Recrystallisation.
-
Farmacia Journal. (2014). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
- Supporting Information, Royal Society of Chemistry. (n.d.). Influence of an Ester Directing-Group on Defect Formation....
-
ResearchGate. (2020). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved from [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 2-Cyanothiophene-3-Carboxylic Acid
Welcome to the technical support center for the synthesis of 2-cyanothiophene-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this important heterocyclic building block. We will address common challenges encountered during synthesis, offering troubleshooting advice and in-depth answers to frequently asked questions, grounded in established chemical principles and practical experience.
Introduction
This compound is a valuable intermediate in medicinal chemistry and materials science, often serving as a key structural motif in the development of novel therapeutic agents and functional organic materials. However, its synthesis, particularly at scale, is not without challenges. Issues ranging from competing side reactions and thermal control to purification difficulties can impede yield, purity, and overall process efficiency. This guide provides a structured approach to identifying and resolving these common scale-up hurdles.
Overview of Primary Synthetic Routes
The most prevalent strategies for constructing the this compound scaffold typically involve a multi-step sequence. A common and industrially relevant approach begins with the formation of a 2-aminothiophene intermediate via the Gewald reaction, followed by the conversion of the amino group to the target nitrile.
Common Synthetic Pathway
A widely adopted pathway involves three key transformations:
-
Gewald Aminothiophene Synthesis : This is a multi-component reaction that efficiently constructs the substituted thiophene ring.[1][2][3][4]
-
Sandmeyer Cyanation : A classic transformation to convert an aryl amine to an aryl nitrile via a diazonium salt intermediate.[5][6][7]
-
Ester Hydrolysis : The final step to yield the carboxylic acid.
Below is a workflow diagram illustrating this common synthetic sequence.
Caption: Troubleshooting decision tree for addressing low yield.
Q2: I am observing a persistent, difficult-to-remove impurity. What is it likely to be?
Common Impurities and Mitigation Strategies:
-
Source - Gewald Reaction:
-
Impurity: Unreacted starting materials or the intermediate from the Knoevenagel condensation.
-
Identification: These are typically less polar than the 2-aminothiophene product.
-
Mitigation: Drive the reaction to completion by extending the reaction time or slightly increasing the temperature during the cyclization step. Ensure the stoichiometry of elemental sulfur is correct.
-
-
Source - Sandmeyer Reaction:
-
Impurity: 2-Hydroxythiophene-3-carboxylic acid (or its ester).
-
Identification: This arises from the reaction of the diazonium salt with water. It will have a different retention time in LCMS and a distinct NMR spectrum.
-
Mitigation: This is almost always due to poor temperature control. Maintaining the reaction at 0-5 °C is critical to suppress this side reaction.
-
-
Source - Hydrolysis Step:
-
Impurity: Unhydrolyzed ethyl 2-cyanothiophene-3-carboxylate.
-
Identification: This is a neutral, non-acidic impurity.
-
Mitigation: Ensure sufficient base and reaction time/temperature are used for complete saponification. Monitor the reaction by TLC or LCMS until no starting ester is observed. This impurity can be easily removed during the acid-base workup (see Q3).
-
Q3: What is a reliable, scalable method for purifying the final this compound product?
Purification of carboxylic acids on a large scale is most effectively achieved by leveraging their acidic nature. Acid-base extraction is a robust and cost-effective method. [8][9] Protocol: Scalable Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture/solid in a suitable organic solvent (e.g., ethyl acetate, MTBE).
-
Base Extraction: Transfer the organic solution to a separatory funnel or reactor. Extract the solution with an aqueous base, such as 1-2 M sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution. The product will move into the aqueous layer as its sodium salt. Note: Using sodium carbonate will produce CO₂ gas; ensure adequate venting. Using a weaker base like sodium bicarbonate can sometimes provide better selectivity if other acidic impurities are present.
-
Separation of Layers: Separate the aqueous layer. The organic layer contains neutral and basic impurities (like any unhydrolyzed ester) and should be discarded (or checked for product).
-
Organic Wash (Optional): Wash the basic aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with vigorous stirring until the pH of the solution is ~1-2. The this compound will precipitate as a solid.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a cold, non-polar solvent (like hexane or heptane) to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Q4: The Sandmeyer reaction is highly exothermic and produces gas. How do I manage this safely on a large scale?
Critical Safety Considerations for Scale-Up:
-
Thermal Hazard: The decomposition of diazonium salts is highly exothermic and can lead to a thermal runaway. Nitrogen gas is also rapidly evolved.
-
Engineering Controls:
-
Reactor Choice: Use a jacketed reactor with a high-efficiency cooling system.
-
Controlled Addition: Add the sodium nitrite solution subsurface via a pump at a slow, controlled rate. Monitor the internal temperature closely and ensure it does not exceed 5 °C. The addition should be linked to the reactor's cooling capacity.
-
Agitation: Ensure good agitation to promote efficient heat transfer and prevent localized "hot spots."
-
Headspace & Venting: Ensure the reactor has sufficient headspace and is connected to a properly sized vent/scrubber system to handle the nitrogen gas evolution safely.
-
-
Quenching: Have a quenching agent, such as sulfamic acid, readily available to destroy any excess nitrous acid at the end of the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages and disadvantages of the Gewald-Sandmeyer route for industrial production?
This is a critical strategic question for any scale-up campaign. The table below summarizes the key points.
| Feature | Advantages | Disadvantages / Scale-Up Challenges |
| Reagent Cost & Availability | Starting materials for the Gewald reaction (ketones, cyanoacetates, sulfur) are generally inexpensive and readily available bulk chemicals. [10][11] | Copper(I) cyanide (CuCN) used in the Sandmeyer step is highly toxic and requires specialized handling and waste disposal procedures. |
| Process Robustness | The Gewald reaction is a well-established, high-yielding reaction for creating polysubstituted thiophenes. [2][4] | The Sandmeyer reaction requires strict cryogenic conditions (0-5 °C) which can be energy-intensive at scale. [7] |
| Safety | The overall process avoids some of the more hazardous organometallic reagents used in alternative routes (e.g., n-BuLi). | The diazonium salt intermediate is potentially explosive and requires careful thermal management. [12]Cyanide reagents are acutely toxic. |
| Throughput & Step Economy | The multi-component nature of the Gewald reaction offers good convergence. [1] | It is a multi-step synthesis, which can reduce overall throughput compared to a more direct route, if one were available. |
Q2: Are there viable alternative synthetic routes that avoid the Sandmeyer reaction?
Yes, alternative strategies focus on introducing the functional groups in a different order or via different chemistry.
-
Route 1: Carboxylation of a Pre-functionalized Thiophene: One could start with a pre-formed 2-cyanothiophene. Functionalization at the 3-position can be challenging but might be achieved through:
-
Halogenation followed by Metal-Halogen Exchange: Bromination at the 3-position followed by lithiation (e.g., with n-BuLi) or Grignard formation and subsequent quenching with CO₂.
-
Challenges: Regioselectivity of halogenation can be difficult to control. [13]The use of cryogenic organolithium reagents presents its own set of scale-up challenges. [14]
-
-
Route 2: Building the Ring with Functionality in Place: It may be possible to construct the thiophene ring from precursors that already contain the carboxylic acid (or ester) and nitrile functionalities, though this is less common.
The Gewald-Sandmeyer route generally remains the most practical and cost-effective choice despite its challenges, as the starting materials are cheaper and the reactions are more established for this substitution pattern.
Q3: What are the critical process parameters (CPPs) I need to control during the Gewald reaction scale-up?
-
Temperature: The initial condensation is often exothermic. Control the addition rate of the base or starting materials to maintain the desired temperature. The subsequent cyclization step may require heating, and maintaining a consistent temperature is key for reaction kinetics and minimizing byproduct formation.
-
Base Stoichiometry: The amount of base catalyst is crucial. Too little can result in a sluggish reaction, while too much can promote side reactions.
-
Solvent Choice: The solvent (often ethanol or methanol) must be chosen carefully to ensure all components remain in solution. On a large scale, solvent recovery and recycling are important economic considerations.
-
Water Removal: As mentioned, removing water from the initial condensation can significantly improve the rate and yield.
By carefully monitoring and controlling these parameters, you can ensure a reproducible and high-yielding process.
References
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Retrieved from [Link]
-
Dömling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Dong, G., et al. (2015). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. PMC - NIH. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- Google Patents. (2006). US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid....
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Retrieved from [Link]
-
SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Loba Chemie. (n.d.). 12 - SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Modular strategy opens up new way to synthesise arylated thiophene rings. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts.... Retrieved from [Link]
-
PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis.... Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids.... Retrieved from [Link]
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes.... Retrieved from [Link]
-
YouTube. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides.... Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Carboxylic Acids in the Synthesis of Chemicals for Addressing Flow Assurance Challenges.... Retrieved from [Link]
-
NIH. (n.d.). Process Development and Scale-up Total Synthesis of Largazole.... Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene. Retrieved from [Link]
-
Loba Chemie. (2019). 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS.... Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. Retrieved from [Link]
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- 14. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
Technical Support Center: Synthesis of 2-Cyanothiophene-3-Carboxylic Acid
Welcome to the technical support center for the synthesis of 2-cyanothiophene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate common issues and optimize your reaction yields.
Section 1: Troubleshooting the Gewald Reaction for the 2-Aminothiophene Precursor
The synthesis of this compound typically begins with the construction of a substituted 2-aminothiophene ring, most commonly via the Gewald reaction. This multicomponent reaction is efficient but sensitive to several parameters. Low yield in this initial step is the most frequent roadblock.
FAQ 1: My Gewald reaction has a very low or no yield of the desired 2-aminothiophene precursor. What are the first things to check?
Answer: When facing a low or non-existent yield, a systematic check of your foundational reaction components and conditions is the first critical step.
-
Purity of Starting Materials: The Gewald reaction is highly dependent on the purity of the ketone/aldehyde, the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur.[1] Impurities can inhibit the initial condensation or catalyze side reactions. Ensure your carbonyl compound is free of acidic impurities and that the active methylene compound has not degraded.
-
Base Selection and Quality: The base, typically a secondary amine like morpholine or piperidine, is crucial for catalyzing the initial Knoevenagel condensation.[1] Ensure the amine is not degraded (e.g., carbonated from air exposure). The choice of base can significantly impact the reaction rate and yield; for less reactive ketones, a stronger base might be necessary.[2]
-
Stoichiometry: While it may seem basic, incorrect stoichiometry is a common error. Ensure molar equivalents are calculated correctly. A slight excess of the carbonyl compound or active methylene nitrile may sometimes be beneficial, but a large excess can lead to side product formation.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are commonly used as they facilitate the condensation and help dissolve intermediates.[3] The solubility of elemental sulfur in the chosen solvent is also a key factor to consider.
FAQ 2: The initial Knoevenagel condensation seems to be the problem. How can I confirm and fix this?
Answer: The Gewald reaction's first step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[4][5] Failure at this stage is a common cause of low overall yield.
Confirmation: You can confirm the success of this initial step by running a small-scale reaction without adding elemental sulfur. Monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS to check for the formation of the condensed product.[3]
Troubleshooting Steps:
-
Water Removal: The condensation step produces water, which can inhibit the reaction equilibrium. While not always necessary, for stubborn reactions, using a Dean-Stark apparatus or adding a desiccant can improve yields.
-
Stronger Base: If the condensation is sluggish, particularly with sterically hindered or less reactive ketones, switching to a stronger base can be effective.[2]
-
Two-Step Procedure: For particularly challenging substrates, a two-step procedure is often more reliable. First, perform the Knoevenagel condensation and isolate the purified α,β-unsaturated nitrile intermediate. Then, in a second step, react this intermediate with sulfur and a base. This avoids the complexities of the one-pot reaction.[6]
FAQ 3: I'm observing a lot of dark tar or a suspected dimer as a byproduct. What causes this and how can I prevent it?
Answer: The formation of dark, tarry substances or solid byproducts points towards polymerization, complex polysulfide formation, or dimerization of the α,β-unsaturated nitrile intermediate.[2]
Causes and Solutions:
| Issue | Primary Cause | Recommended Solution |
| Tarry Mixture | Excessively high reaction temperature leading to polymerization or formation of complex polysulfides. | Carefully control the reaction temperature. Screen a range from room temperature up to 70°C to find the optimum.[3] |
| Dimer Formation | The α,β-unsaturated nitrile intermediate can undergo intermolecular dimerization, competing with the desired intramolecular cyclization. | This side reaction is highly sensitive to temperature and reagent concentration.[2] Try lowering the temperature or using a slower, more controlled rate of reagent addition. |
| Polysulfide Issues | The reaction of elemental sulfur (S₈) with the base and intermediates forms a complex equilibrium of polysulfides.[7] | Ensure efficient stirring to keep the sulfur suspended and reacting. The choice of solvent can also influence the solubility and reactivity of sulfur species. |
Troubleshooting Decision Tree: Gewald Reaction
Caption: General synthetic workflow for this compound.
Protocol: Synthesis of Ethyl 2-aminothiophene-3-carboxylate (Gewald Precursor)
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Carbonyl Compound (e.g., Acetone): 1.0 eq
-
Ethyl Cyanoacetate: 1.0 eq
-
Elemental Sulfur: 1.1 eq
-
Morpholine: 1.5 eq
-
Ethanol (Absolute)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, the carbonyl compound, ethyl cyanoacetate, and morpholine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the elemental sulfur portion-wise over 10 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 50-60°C and maintain for 2-4 hours. Monitor the reaction progress by TLC. [1]5. Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities. [1]7. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
References
-
Wikipedia. Gewald reaction. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
- Sharma, J., & Champagne, P. (2024).
- BenchChem. Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
- BenchChem. Common side reactions in the Gewald synthesis of aminothiophenes.
- BenchChem. Troubleshooting low yields in domino reactions for thiophene synthesis.
-
MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]
- BenchChem. An In-depth Technical Guide to the Synthesis of 5-Aminothiophene-3-carboxylic Acid.
-
Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- Ventura College. Hydrolysis of Nitriles to Carboxylic Acid.
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
-
Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]
- Hesse, S., Perspicace, E., & Kirsch, G. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Cyanothiophene-3-Carboxylic Acid
Welcome to the technical support center for the synthesis of 2-cyanothiophene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and FAQs based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, mitigate side reactions, and optimize your synthetic route for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound and its precursors?
A1: The most prevalent and versatile approach begins with the Gewald reaction to construct the thiophene ring, yielding a polysubstituted 2-aminothiophene.[1][2] This intermediate, typically a 2-amino-3-cyanothiophene or a 2-amino-3-thiophene carboxylate, serves as a crucial building block.[3] The amino group is then converted to a cyano group, often via a Sandmeyer reaction .[4][5] The final step involves the hydrolysis of the ester or carboxamide group at the 3-position to the desired carboxylic acid.
Q2: My Gewald reaction mixture is dark brown and tarry. What is the primary cause?
A2: A dark, tarry appearance in a Gewald reaction is a classic indicator of side reactions, most commonly the formation of complex polysulfides or polymerization of starting materials or intermediates.[6] This is almost always exacerbated by excessive reaction temperatures. To resolve this, meticulous temperature control is paramount. Additionally, ensure the purity of your starting materials, as impurities can catalyze these unwanted pathways.
Q3: During the conversion of the 2-amino group to a cyano group, I'm observing a significant, difficult-to-remove byproduct. What is it likely to be?
A3: When using a Sandmeyer-type reaction to convert the 2-aminothiophene intermediate to the 2-cyanothiophene, the diazonium salt is highly susceptible to reaction with water. This leads to the formation of a 2-hydroxythiophene derivative (a phenol analog) as the principal organic side product.[7] This side reaction is often competitive and its prevalence depends heavily on temperature and aqueous conditions.
Q4: Can the final product, this compound, decompose during workup?
A4: Yes, decarboxylation is a potential risk, especially under harsh thermal conditions. While thiophene carboxylic acids are generally more stable to decarboxylation than their furan or pyrrole counterparts, applying excessive heat during purification or even a prolonged reflux in certain solvents can lead to the loss of CO2, resulting in the formation of 2-cyanothiophene.[8][9] It is crucial to use the mildest effective conditions for purification.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield in Gewald Reaction & Presence of an Unexpected Dimer
-
Observation: The yield of the desired 2-aminothiophene precursor is low, and characterization (e.g., by LC-MS or NMR) reveals a significant byproduct with approximately double the mass of the expected Knoevenagel condensation intermediate.
-
Probable Cause: The α,β-unsaturated nitrile formed during the initial Knoevenagel-Cope condensation step is undergoing intermolecular dimerization, which competes directly with the desired intramolecular cyclization with sulfur.[6] This side reaction is highly sensitive to reaction conditions.
-
Causality & Solution:
-
Optimize Temperature: Dimer formation is often more kinetically favorable at higher temperatures. Conduct a temperature screen to find the optimal balance where the rate of the desired cyclization is sufficient but dimerization is minimized.
-
Control Reagent Addition: A high local concentration of the intermediate can favor the bimolecular dimerization. Employing slow, controlled addition of reagents (e.g., via a syringe pump) can maintain a low steady-state concentration of the intermediate, thus favoring the unimolecular ring-closure.
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the side reactions. Experiment with different solvents (e.g., ethanol, DMF, dioxane) to see which medium best suppresses dimer formation.
-
Issue 2: Formation of 2-Hydroxythiophene-3-carboxylic Acid during Sandmeyer Reaction
-
Observation: After the Sandmeyer reaction (diazotization followed by cyanation), a significant amount of a byproduct is isolated, which is confirmed to be the 2-hydroxy analog of the target molecule.
-
Probable Cause: The intermediate aryl diazonium salt is unstable in aqueous solution and readily reacts with water to form a phenol-like compound, with the loss of N2 gas.[7][10] This reaction is often catalyzed by heat.
-
Causality & Solution:
-
Strict Temperature Control: The diazotization step must be performed at low temperatures, typically 0–5 °C, to ensure the stability of the diazonium salt. Do not allow the reaction to warm up until the copper(I) cyanide is added.
-
Minimize Water Content: While some water is necessary, using highly concentrated acids (e.g., HCl) for the diazotization can reduce the activity of water and disfavor the hydrolysis pathway.
-
Efficient Cyanide Displacement: Ensure the copper(I) cyanide solution is prepared and ready for immediate addition once the diazotization is complete. A swift displacement reaction minimizes the time the unstable diazonium salt is present in the aqueous medium.
-
Issue 3: Incomplete Hydrolysis & Presence of Amide Impurity
-
Observation: The final product is contaminated with a significant amount of 2-cyanothiophene-3-carboxamide.
-
Probable Cause: The hydrolysis of the precursor (either an ester or a nitrile) is incomplete. The carboxamide is a stable intermediate in the hydrolysis of a nitrile and can be resistant to further reaction under mild conditions.[11][12]
-
Causality & Solution:
-
Increase Reaction Time and/or Temperature: Base-catalyzed hydrolysis (saponification) often requires prolonged heating under reflux to drive the reaction to completion.[13] Monitor the reaction progress by TLC or HPLC until the starting material or amide intermediate is no longer observed.
-
Use Stronger Conditions: If mild basic conditions (e.g., NaOH in methanol/water) are insufficient, consider more forcing conditions. This could involve using a higher concentration of base or switching to a high-boiling-point solvent like ethylene glycol. Acid-catalyzed hydrolysis is also an alternative.
-
Ensure Stoichiometry: For saponification, ensure at least a stoichiometric amount of base is used to react with the ester and neutralize the resulting carboxylic acid. An excess is often employed to maintain a high pH and drive the equilibrium.
-
Visual Workflow and Side Reaction Pathways
A clear understanding of the reaction sequence and potential deviations is critical for successful synthesis.
Caption: Overall synthetic workflow for this compound.
Caption: Key side reactions encountered during the synthesis.
Quantitative Data Summary
The efficiency of each synthetic step is highly dependent on substrate and reaction conditions. The following table provides a general overview of potential issues and their impact.
| Stage | Common Side Reaction(s) | Typical Cause(s) | Impact on Yield | Mitigation Strategy |
| Gewald Reaction | Dimerization, Polymerization | High Temperature, High Reagent Concentration | High | Strict temperature control (≤ 50°C), slow reagent addition, solvent optimization.[6] |
| Sandmeyer Reaction | Phenol (Hydroxy) Formation | Reaction with Water, Elevated Temperature | Moderate to High | Maintain 0-5°C during diazotization, rapid displacement with CuCN.[7] |
| Hydrolysis | Incomplete Reaction (Amide left) | Insufficient Time/Temp, Weak Base | Moderate | Prolonged reflux, use of stronger base (e.g., KOH), reaction monitoring.[13] |
| Workup/Purification | Decarboxylation | Excessive Heat | Low to Moderate | Use vacuum distillation at lower temperatures, avoid prolonged heating.[9] |
Exemplary Experimental Protocol
This protocol outlines a representative three-step synthesis. Note: This is a generalized procedure and must be adapted and optimized for specific substrates and scales. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Precursor)
-
To a three-necked flask equipped with a stirrer, condenser, and dropping funnel, add ethyl cyanoacetate (1 equiv.), ethyl acetoacetate (1 equiv.), and ethanol (5 mL/g of cyanoacetate).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of elemental sulfur (1 equiv.) and morpholine (1.2 equiv.) in ethanol, maintaining the internal temperature below 40-50°C.
-
After the addition is complete, stir the mixture at 50°C for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture, pour it into ice water, and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the desired 2-aminothiophene.
Step 2: Synthesis of Ethyl 2-cyano-4-methylthiophene-3-carboxylate
-
Suspend the 2-aminothiophene precursor (1 equiv.) in a mixture of concentrated HCl and water at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water, keeping the temperature strictly between 0-5°C. Stir for 30 minutes after addition.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.3 equiv.) and sodium cyanide (1.3 equiv.) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing for the evolution of nitrogen gas.
-
Stir the reaction at room temperature for 1-2 hours, then heat gently to 50-60°C for 30 minutes to complete the reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Step 3: Hydrolysis to 2-Cyano-4-methylthiophene-3-carboxylic Acid
-
Dissolve the ethyl ester from Step 2 (1 equiv.) in a mixture of ethanol and 10% aqueous sodium hydroxide (3 equiv. NaOH).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold, concentrated HCl to a pH of ~2.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the final product.
References
- BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem Technical Support.
- Putrov, S., et al. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
- Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
- ResearchGate. (2015).
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
- Wikipedia. (n.d.). Sandmeyer reaction.
- University of Colorado, Boulder. (n.d.).
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- ChemWis. (2023).
- Scribd. (n.d.).
- YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy.
- Beilstein Journals. (2011).
- Royal Society of Chemistry. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP)
- ResearchGate. (2011). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.
- Semantic Scholar. (2004).
- ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
- Organic Chemistry Portal. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Aminothiophene-3-carbonitrile 97%.
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- Science of Synthesis. (n.d.).
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- Chemistry LibreTexts. (2021). 18.
- Der Pharma Chemica. (2014).
- Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.
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- ResearchGate. (2010).
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Technical Support Center: Purity Assessment of 2-Cyanothiophene-3-Carboxylic Acid
Welcome to the technical support resource for the analytical assessment of 2-cyanothiophene-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for determining the purity of this critical chemical intermediate. As a key building block in pharmaceutical synthesis, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and offering detailed experimental protocols.
Workflow for Purity Assessment of this compound
The following diagram outlines a typical workflow for a comprehensive purity analysis, integrating multiple analytical techniques for a complete characterization.
Sources
Technical Support Center: Safe Handling and Storage of 2-Cyanothiophene-3-carboxylic Acid
Welcome to the Technical Support Center for 2-cyanothiophene-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and effective use of this compound in your experimental workflows. The following information is curated to provide both direct answers to common questions and in-depth troubleshooting for potential experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties and safe management of this compound.
1. What are the primary hazards associated with this compound?
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed or in Contact with Skin: May be harmful if ingested or absorbed through the skin.[2]
It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.[3][4]
2. What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Storage at 2-8°C is also recommended.[5] It should be kept away from strong oxidizing agents and bases, as these are common incompatibilities for carboxylic acids.[2][4]
3. What personal protective equipment (PPE) should be worn when handling this compound?
A comprehensive approach to personal protection is mandatory when working with this compound. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles are required at all times.[3][4] A face shield should be worn over goggles if there is a risk of splashing.[3]
-
Hand Protection: Wear impervious gloves, such as nitrile rubber.[3]
-
Body Protection: A laboratory coat should be worn and kept fastened.[3] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also recommended.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
4. How should I dispose of waste containing this compound?
Waste material must be disposed of in accordance with national and local regulations.[4] Chemical waste should be collected in designated, labeled hazardous waste containers. Do not mix with other waste streams unless explicitly instructed to do so.
5. Is this compound stable?
Under proper storage conditions, this compound is expected to be stable. However, like many carboxylic acids, it can be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures.[6][7] The nitrile group may also be sensitive to hydrolysis, especially in the presence of strong acids or bases and heat.
Experimental Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during experiments involving this compound.
Amide Coupling Reactions
Problem 1: Low or no yield in an amide coupling reaction.
-
Potential Cause 1: Incomplete activation of the carboxylic acid.
-
Explanation: The carboxylic acid must be activated by a coupling reagent to react with the amine. If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed efficiently.[8]
-
Solution:
-
Ensure your coupling reagent (e.g., HATU, HBTU, EDC) is fresh and has been stored correctly.
-
Increase the equivalents of the coupling reagent (e.g., to 1.2-1.5 equivalents).
-
Consider pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.
-
-
-
Potential Cause 2: Poor nucleophilicity of the amine.
-
Explanation: If the amine is sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups), the coupling reaction can be sluggish.
-
Solution:
-
Increase the reaction temperature.
-
Use a more potent coupling reagent, such as HATU or COMU.
-
Increase the equivalents of the amine (if it is not the limiting reagent).
-
-
-
Potential Cause 3: Solubility issues.
-
Explanation: If either the carboxylic acid or the amine has poor solubility in the reaction solvent, the reaction rate will be significantly reduced.[9]
-
Solution:
-
Try a different solvent or a co-solvent system. DMF and DMSO are often good choices for dissolving polar starting materials.
-
Gently warm the reaction mixture to improve solubility, but monitor for potential side reactions.
-
-
Esterification Reactions
Problem 2: Low conversion in a Fischer esterification.
-
Potential Cause 1: Equilibrium limitation.
-
Explanation: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials.[10][11]
-
Solution:
-
Use the alcohol as the solvent to have it in large excess, pushing the equilibrium towards the product.
-
Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
-
-
Potential Cause 2: Insufficient acid catalysis.
-
Explanation: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Solution:
-
Ensure you are using a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Check that your catalyst has not been neutralized by any basic functionality on your substrates.
-
-
Reactions Involving the Nitrile Group
Problem 3: Unwanted hydrolysis of the nitrile group.
-
Potential Cause 1: Presence of strong acid or base with heat.
-
Explanation: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, especially with heating.[12][13][14]
-
Solution:
-
If the nitrile functionality needs to be preserved, avoid strongly acidic or basic conditions, particularly at elevated temperatures.
-
If a reaction requires acidic or basic conditions, try to perform it at a lower temperature to minimize nitrile hydrolysis.
-
Protect the nitrile group if it is not compatible with the reaction conditions, although this adds extra steps to the synthesis.
-
-
Problem 4: Difficulty in hydrolyzing the nitrile to a carboxylic acid.
-
Potential Cause 1: Insufficiently harsh conditions.
-
Explanation: Nitrile hydrolysis often requires forcing conditions, such as refluxing in strong acid or base.[15][16]
-
Solution:
-
Increase the concentration of the acid or base.
-
Increase the reaction temperature and/or prolong the reaction time.
-
Be aware that harsh conditions may affect other functional groups in the molecule.
-
-
Stability and Decarboxylation
Problem 5: Suspected decomposition of the starting material upon heating.
-
Potential Cause: Decarboxylation.
-
Explanation: While simple carboxylic acids are generally stable to heat, the presence of the electron-withdrawing cyano group might facilitate decarboxylation at elevated temperatures, leading to the loss of CO2.[6][7]
-
Solution:
-
Whenever possible, run reactions at the lowest effective temperature.
-
If heating is necessary, monitor the reaction closely for gas evolution (CO2) and the formation of byproducts.
-
If decarboxylation is a persistent issue, consider alternative synthetic routes that do not require high temperatures.
-
-
Data and Protocols
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃NO₂S | [5] |
| Molecular Weight | 153.16 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [5] |
| Storage Temperature | 2-8°C | [5] |
General Protocol for Amide Coupling using HATU
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visual Workflow
Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound.
References
-
Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Reddit. (2023, October 5). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. Retrieved from [Link]
-
OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
YouTube. (2025, January 9). Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. Retrieved from [Link]
-
YouTube. (2024, August 17). Carboxylic Acid and their Derivatives Solutions Q11-20 Esterification (MSC elementary problems). Nv Classes. Retrieved from [Link]
-
YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. jOeCHEM. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide for the Synthetic Chemist: 2-Cyanothiophene-3-Carboxylic Acid vs. 2-Aminothiophene-3-Carboxylic Acid
This guide provides an in-depth comparison of two structurally related yet functionally distinct thiophene derivatives: 2-cyanothiophene-3-carboxylic acid and 2-aminothiophene-3-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of properties to explore the fundamental differences in electronic character, reactivity, and synthetic utility that govern their application. By understanding the causality behind their divergent chemical behaviors, scientists can make more informed decisions when selecting a scaffold for synthesis, be it for novel therapeutics, agrochemicals, or advanced materials.
Structural and Physicochemical Profiles
At first glance, the two molecules differ by a single functional group at the C2 position—an amino group (-NH₂) versus a cyano group (-CN). This seemingly minor change instigates a profound shift in the molecule's electronic landscape, which in turn dictates its physical properties, reactivity, and potential applications.
Caption: Chemical structures of the two comparator thiophene derivatives.
The amino group is a powerful electron-donating group (EDG) through resonance, increasing the electron density of the thiophene ring. Conversely, the cyano group is a strong electron-withdrawing group (EWG) through both induction and resonance, decreasing the ring's electron density. This fundamental electronic dichotomy is the cornerstone of their differing properties, summarized below.
| Property | 2-Aminothiophene-3-carboxylic acid | This compound | Rationale for Difference |
| Molecular Formula | C₅H₅NO₂S | C₆H₃NO₂S | The cyano derivative has an additional carbon and two fewer hydrogens. |
| Molecular Weight | 159.18 g/mol | 153.16 g/mol [1] | Difference in atomic composition. |
| Appearance | Solid[2] | Solid | Both are crystalline solids under standard conditions. |
| Melting Point | ~170 - 180 °C (decomposes)[2] | Data not widely available | The amino derivative can form strong intermolecular hydrogen bonds, likely leading to a higher melting point. |
| Acidity (pKa) | Higher pKa (less acidic) | Lower pKa (more acidic) | The electron-withdrawing cyano group stabilizes the carboxylate anion, increasing the acidity of the carboxylic acid. The electron-donating amino group has the opposite effect. |
| Nucleophilicity | High (due to -NH₂) | Low | The lone pair on the amino group makes it a potent nucleophile. The cyano group is electrophilic at the carbon atom. |
| Solubility | Low solubility in water[2] | Data not widely available | Both are expected to have limited water solubility but are soluble in polar organic solvents. |
Synthesis and Accessibility: Divergent Pathways
The synthetic routes to these compounds are distinct, reflecting the different functional groups being installed. The synthesis of the amino derivative is dominated by one of the most reliable named reactions in heterocyclic chemistry.
Synthesis of 2-Aminothiophene-3-carboxylic Acid: The Gewald Reaction
The most convergent and well-established method for preparing 2-aminothiophenes is the Gewald reaction.[3] This one-pot, multi-component reaction is highly efficient and tolerates a wide range of substituents.[4] It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst, such as morpholine or diethylamine.[4][5]
Caption: Simplified workflow for the Gewald synthesis of 2-aminothiophene-3-carboxylic acid.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1 eq.), ethyl cyanoacetate (1 eq.), elemental sulfur (1.1 eq.), and ethanol as the solvent.
-
Catalyst Addition: Add morpholine (0.2 eq.) to the mixture. The base is crucial as it catalyzes the initial Knoevenagel condensation between the ketone and the active methylene compound.[6]
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the product often precipitates. The solid can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to yield the ester precursor.[7]
-
Hydrolysis: The resulting ester is then saponified using an aqueous base (e.g., NaOH or KOH) followed by acidification to yield the final 2-aminothiophene-3-carboxylic acid.
Synthesis of this compound
The synthesis of the cyano-analogue is less direct and typically requires multi-step sequences, often starting from pre-functionalized thiophenes. A common strategy involves halogenated intermediates.[8]
Experimental Protocol: Synthesis from a Dibromothiophene Precursor (Illustrative)
-
Selective Monosubstitution: Start with 3,4-dibromothiophene. A Grignard exchange or lithiation at one of the bromine positions is performed selectively, followed by quenching with an electrophile like ethyl chloroformate. This installs the carboxylate group at the 3-position.[9]
-
Cyanation: The remaining bromine at the 4-position (which will become the 2-position in the final product numbering after introduction of the higher priority carboxyl group) is then subjected to a cyanation reaction. This can be achieved using various methods, such as a Rosenmund-von Braun reaction with CuCN or a palladium-catalyzed cyanation with Zn(CN)₂.
-
Hydrolysis: Finally, the ester is hydrolyzed to the carboxylic acid under basic or acidic conditions, similar to the final step in the Gewald synthesis.
Comparative Reactivity: An Electron Tug-of-War
The electronic disparity between the amino and cyano groups creates distinct reactivity profiles. The 2-amino derivative is a nucleophilic heterocycle rich in reaction handles, while the 2-cyano derivative is an electron-poor system poised for different transformations.
Caption: Comparative reactivity hotspots of the amino and cyano thiophene derivatives.
-
Reactivity of the Amino Group: The nucleophilic amino group is the primary site of reactivity. It readily undergoes acylation, alkylation, and diazotization. Crucially, it serves as a built-in nucleophile for constructing fused heterocyclic systems. For example, reaction with nitriles can yield thieno[2,3-d]pyrimidine derivatives, a scaffold found in many pharmacologically active compounds.[3]
-
Reactivity of the Cyano Group: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form an amide and subsequently a carboxylic acid. It can also be reduced, for instance with LiAlH₄ or catalytic hydrogenation, to an aminomethyl group, providing a route to a different class of amino derivatives.
-
Reactivity of the Thiophene Ring: The electron-donating amino group activates the thiophene ring towards electrophilic aromatic substitution, with the C5 position being the most likely site of reaction. In contrast, the electron-withdrawing cyano group deactivates the ring, making electrophilic substitution difficult but potentially enabling nucleophilic aromatic substitution if a suitable leaving group is present.
-
Reactivity of the Carboxylic Acid: Both compounds undergo standard carboxylic acid reactions. However, the conditions required may differ slightly due to the electronic influence of the C2 substituent. For example, esterification of the more acidic this compound might proceed under milder conditions.
Applications in Drug Discovery and Beyond
The choice between these two scaffolds is heavily influenced by the final target molecule. Their derivatives have been explored for a wide range of biological activities.
-
2-Aminothiophene Derivatives: This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[10][11]
-
Anticancer Agents: Derivatives of 2-aminothiophene-3-carboxylic acid esters have been identified as novel cytostatic agents with unusual selectivity for specific cancer cell lines, including T-cell lymphoma and prostate cancer.[12] They have been shown to induce apoptosis and cause cell cycle arrest in the G1 phase.[12]
-
Antimicrobial and Antileishmanial Activity: The 2-aminothiophene core is present in numerous compounds screened for antibacterial, antifungal, and antiprotozoal activity.[5][10] They are key building blocks for developing new drug candidates against leishmaniasis.[10]
-
Kinase Inhibitors: The ability to easily form the thieno[2,3-d]pyrimidine core makes 2-aminothiophenes valuable starting materials for the synthesis of kinase inhibitors, a major class of modern cancer therapeutics.
-
-
2-Cyanothiophene Derivatives: While less ubiquitous in reported bioactive compounds than their amino counterparts, cyanothiophenes are crucial synthetic intermediates.[8]
-
Precursors for Bioactive Scaffolds: Their primary role is often as a precursor. The cyano group can be transformed into other functionalities (amine, amide, carboxylic acid) that are part of a final pharmacophore.
-
Materials Science: Thiophene derivatives, in general, are fundamental units in the synthesis of conjugated polymers for organic electronics. The electronic properties of the cyano-substituted thiophene could be exploited to tune the bandgap and conductivity of such materials.
-
Conclusion and Strategic Recommendations
The comparison between this compound and 2-aminothiophene-3-carboxylic acid is a classic case study in how a single functional group modification can fundamentally alter synthetic strategy and application potential.
-
Choose 2-Aminothiophene-3-carboxylic acid when:
-
The synthetic plan involves building fused heterocyclic systems like thieno[2,3-d]pyrimidines.
-
The target molecule requires a nucleophilic handle at the C2 position for derivatization.
-
The goal is to leverage a well-established, privileged scaffold known for broad biological activity.
-
A highly efficient, one-pot synthesis via the Gewald reaction is desired.
-
-
Choose this compound when:
-
The cyano group is a required feature of the final target or serves as a precursor to an amide, a different carboxylic acid, or a primary amine via reduction.
-
An electron-poor thiophene ring is necessary to influence the overall electronic properties of a molecule, for example, in materials science applications.
-
The synthetic route is designed around the transformation of a halogenated thiophene intermediate.
-
By appreciating these core differences, researchers can strategically select the appropriate building block, streamlining synthetic pathways and accelerating the discovery of novel molecules with desired functions.
References
-
Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]
-
PubChem. (n.d.). 2-Aminothiophene-3-carboxamide. National Center for Biotechnology Information. Retrieved from: [Link]
-
Roth, G. A., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. Available at: [Link]
-
de Oliveira, C. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]
-
Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules, 5(1), 279-285. Available at: [Link]
-
Anusha, S., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Hilmey, D. G., et al. (2019). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Royal Society of Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
Ghorab, M. M., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from: [Link]
-
Ispir, E., & Torun, M. (2021). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from: [Link]
-
Semantic Scholar. (n.d.). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from: [Link]
-
Della Sala, G., et al. (2021). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. Available at: [Link]
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
-
Mohamed, G. A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]
-
Profeta, S., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate. Available at: [Link]
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biological activity of 2-cyanothiophene-3-carboxylic acid derivatives.
An In-Depth Technical Guide to the Biological Activity of 2-Cyanothiophene-3-Carboxylic Acid Derivatives
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a privileged sulfur-containing heterocyclic scaffold that serves as a cornerstone in medicinal chemistry. Its structural resemblance to the phenyl ring, coupled with its unique electronic properties, allows it to function as a versatile pharmacophore in a multitude of biologically active compounds. Derivatives of thiophene are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Among the vast library of thiophene-based compounds, derivatives of this compound have emerged as a particularly promising class. The strategic placement of the cyano and carboxylic acid groups provides a unique electronic environment and multiple points for chemical modification, enabling the generation of diverse molecular architectures with fine-tuned biological activities.
This guide offers a comprehensive comparison of the biological performance of various this compound derivatives. We will delve into their synthesis, compare their efficacy against established alternatives with supporting experimental data, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold for the discovery of novel therapeutic agents.
PART 1: Synthesis of the this compound Core and Its Derivatives
The synthetic accessibility of the thiophene core is a key factor in its widespread use. The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, which are common precursors to the target compounds. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) in the presence of elemental sulfur and a base.[3]
Subsequent modifications can then be employed to introduce the desired diversity. For instance, the amino group can be acylated, converted to a thiourea, or used as a handle for further heterocyclic ring formation. The carboxylic ester can be hydrolyzed to the corresponding acid or converted to an amide.
General Synthetic Workflow: Gewald Aminothiophene Synthesis
The rationale behind the Gewald reaction lies in its efficiency and atom economy, allowing for the rapid assembly of the highly functionalized thiophene ring from simple, commercially available starting materials. The choice of base (often a morpholine or diethylamine) is critical for catalyzing both the initial Knoevenagel condensation and the subsequent ring closure.
Caption: General workflow for the synthesis of 2-aminothiophene precursors.
PART 2: A Comparative Analysis of Biological Activities
The true potential of this compound derivatives is revealed in their diverse and potent biological activities. Below, we compare their performance in key therapeutic areas.
Anticancer Activity
Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.[4] Some have shown remarkable selectivity for specific cancer types.
Annulated 2-amino-3-cyano thiophenes, for example, have been identified as inhibitors of G12C mutant Ras family proteins, which are key mediators in controlling cell proliferation.[5] This makes them promising candidates for treating cancers driven by this specific mutation. Another study highlighted 2-aminothiophene-3-carboxylic acid ester derivatives that show unusual cytostatic selectivity for T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with 50% cytostatic concentrations in the higher nanomolar range.[4] These compounds were found to preferentially suppress protein synthesis and induce apoptosis in prostate cancer cells.[4]
Comparative Performance Data:
| Compound Class | Target Cell Line | IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) | Reference |
| Phenyl-thiophene-carboxamides (e.g., 2b) | Hep3B (Hepatocellular Carcinoma) | 5.46 | Doxorubicin | - | [6] |
| Ethyl-2-(benzylideneamino)tetrahydrobenzo[b]thiophene-3-carboxylates (e.g., S8) | A-549 (Human Lung Cancer) | Effective at 10⁻⁴ M | Adriamycin | - | [3] |
| 2-Aminothiophene-3-carboxylic acid ester derivatives | Prostate Cancer, T-cell Lymphoma | High nanomolar range | - | - | [4] |
Mechanism of Action: Ras Pathway Inhibition
Certain 2-amino-3-cyano thiophene derivatives function by inhibiting G12C mutant Ras proteins. These mutations lock Ras in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways like the RAF-MEK-ERK cascade. By inhibiting the mutant Ras, these thiophene compounds can effectively shut down these aberrant signals, thereby arresting cell proliferation.[5]
Caption: Inhibition of the KRAS G12C pathway by thiophene derivatives.
Antimicrobial and Antifungal Activity
The thiophene scaffold is also a prolific source of antimicrobial agents. Thiourea derivatives of 2-thiophenecarboxylic acid, in particular, have demonstrated significant activity against both bacteria and fungi.[7] The antimicrobial efficacy is often attributed to the thiourea moiety, which can chelate metal ions essential for microbial enzymes.
In one study, new thioureides of 2-thiophene carboxylic acid showed promising activity against a panel of microbes, with Minimum Inhibitory Concentrations (MICs) as low as 7.8 µg/mL against Bacillus subtilis.[8] Another investigation found that certain pyridine side-chain derivatives exhibited excellent antimicrobial activity, comparable to standard drugs like ampicillin and gentamicin.[9][10]
Comparative Performance Data (MIC in µg/mL):
| Compound Class | S. aureus | E. coli | C. albicans | Standard Drug (MIC) | Reference |
| 2-Thiophene Carboxylic Acid Thioureides | 125-500 | 31.25-250 | 31.25-62.5 | Ciprofloxacin, Fluconazole | [8] |
| Ethyl-2-(benzylideneamino)tetrahydrobenzo[b]thiophene-3-carboxylates (S1) | 0.81 µM/ml | 0.81 µM/ml | - | Cefadroxil | [3] |
| Pyridine side-chain derivatives (7b, 8) | Active | Active | - | Ampicillin, Gentamicin | [9][10] |
| N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea | Low MIC | Low MIC | - | - | [7] |
Anti-inflammatory Activity
Chronic inflammatory diseases pose a significant therapeutic challenge, and non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment. Thiophene-based compounds, such as the commercial drug Tiaprofenic acid, are known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2]
A study on ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates demonstrated significant in-vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model, with one compound showing maximum inhibitory activity comparable to the standard drug Ibuprofen.[11] The presence of carboxylic acid, ester, or amide groups is often crucial for this activity, as they can interact with the active sites of COX enzymes.[2]
Comparative Performance Data:
| Compound Class | Assay | % Inhibition | Standard Drug | % Inhibition (Standard) | Reference |
| Ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates (1c) | Carrageenan-induced rat paw edema | High | Ibuprofen | High | [11] |
PART 3: Validated Experimental Protocols
To ensure the reproducibility and reliability of the biological data, standardized protocols are essential. Here, we outline the methodologies for key assays.
Protocol 1: In Vitro Anticancer Activity (Sulforhodamine B Assay)
This assay, described in studies such as one on ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, is a cell density-based assay used to quantify cytotoxicity.[3]
Methodology:
-
Cell Plating: Seed cancer cells (e.g., A-549) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds (and a standard drug like Adriamycin) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilize: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and then air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
PART 4: Structure-Activity Relationship (SAR) Insights and Future Perspectives
The accumulated data allows for the deduction of key structure-activity relationships (SAR) that can guide future drug design efforts.
-
For Anticancer Activity: The nature of the substituent at the 2-position of the thiophene ring is critical. Aromatic and heteroaromatic substitutions often enhance cytotoxicity. For instance, in a series of phenyl-thiophene-carboxamides, substitutions on the phenyl ring significantly modulated activity against the Hep3B cancer cell line.[6]
-
For Antimicrobial Activity: The presence of a thiourea moiety linked to the thiophene core is strongly correlated with potent antibacterial and antifungal effects.[7] Furthermore, the incorporation of electron-withdrawing groups, such as chlorine atoms on an attached phenyl ring, can enhance the antimicrobial potency.[7]
-
For Anti-inflammatory Activity: A free carboxylic acid or an ester group at the 3-position is often essential for COX inhibition, mimicking the binding of the natural substrate, arachidonic acid.[2] Bulky, hydrophobic substituents on the thiophene ring can also improve activity.[12]
Future Perspectives: The this compound scaffold remains a fertile ground for discovery. Future work should focus on:
-
Mechanism Deconvolution: Elucidating the precise molecular targets for derivatives that show potent but mechanistically uncharacterized activity.
-
Scaffold Hopping and Bioisosteric Replacement: Replacing the carboxylic acid with other acidic bioisosteres (e.g., tetrazoles) to improve pharmacokinetic properties.[13]
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic or antimicrobial agents to overcome drug resistance.[13]
Caption: Key structure-activity relationships for the thiophene scaffold.
Conclusion
This compound and its derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential across oncology, infectious diseases, and inflammation. The synthetic tractability of the thiophene core, combined with the rich structure-activity relationship data available, provides a robust platform for the rational design of next-generation therapeutic agents. The comparative data and protocols presented in this guide serve as a valuable resource for researchers dedicated to unlocking the full potential of this remarkable chemical scaffold.
References
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Limban, C., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal, 66(2). Retrieved from [Link]
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Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. Retrieved from [Link]
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Balzarini, J., et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational new drugs, 32(1), 200-210. Retrieved from [Link]
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Kumar, D., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Chemistry Central Journal, 13(1), 43. Retrieved from [Link]
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ChemWis. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. YouTube. Retrieved from [Link]
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Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. Retrieved from [Link]
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Stebbins, J. L., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & medicinal chemistry, 19(8), 2582–2588. Retrieved from [Link]
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Gouda, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific reports, 13(1), 2893. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules (Basel, Switzerland), 27(24), 8979. Retrieved from [Link]
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Purington, L. C., et al. (2011). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine. Journal of medicinal chemistry, 54(10), 3650–3655. Retrieved from [Link]
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Showalter, H. D., et al. (2020). Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. European journal of medicinal chemistry, 204, 112387. Retrieved from [Link]
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Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. ResearchGate. Retrieved from [Link]
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Yamaoka, N., et al. (2010). Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors. Chemical & pharmaceutical bulletin, 58(5), 615–619. Retrieved from [Link]
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Limban, C., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Retrieved from [Link]
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Nuta, D. C., et al. (2016). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Farmacia, 64(4), 543-550. Retrieved from [Link]
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Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational new drugs, 32(1), 200-210. Retrieved from [Link]
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Request PDF. (n.d.). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. ResearchGate. Retrieved from [Link]
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Klapproth, P. J., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. Retrieved from [Link]
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da Silva, A. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. Retrieved from [Link]
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da Silva, A. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 26(14), 4347. Retrieved from [Link]
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Gasanov, R. G., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. Retrieved from [Link]
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A Comparative Guide to Thiophene-2-Carboxylic Acid and Thiophene-3-Carboxylic Acid for Researchers
For professionals in chemical synthesis, drug development, and materials science, the choice between structural isomers can fundamentally alter the properties and performance of a target molecule. Thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, two seemingly similar building blocks, exemplify this principle. While both are aromatic carboxylic acids derived from a thiophene core, the positional difference of the carboxyl group—at the alpha (C2) versus the beta (C3) position—imparts distinct physicochemical, reactive, and biological characteristics.
This in-depth guide provides a comparative analysis of these two critical isomers, supported by experimental data and established protocols, to inform rational selection and application in research and development.
Part 1: Structural and Physicochemical Comparison
The most immediate distinctions between the two isomers arise from their fundamental physical and chemical properties. The proximity of the electron-withdrawing carboxyl group to the sulfur heteroatom in thiophene-2-carboxylic acid creates more pronounced electronic effects compared to the 3-isomer.
dot graph TD { rankdir=TB; node [shape=plaintext];
}
Structures of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
This positional variance directly impacts properties like acidity (pKa), melting point, and solubility.
| Property | Thiophene-2-carboxylic acid | Thiophene-3-carboxylic acid | Rationale for Difference |
| CAS Number | 527-72-0 | 88-13-1 | - |
| Molecular Weight | 128.15 g/mol | 128.15 g/mol | Isomers have identical composition. |
| Melting Point | 125-127 °C | 136-141 °C | The 3-isomer's greater symmetry allows for more efficient crystal packing, requiring more energy to melt. |
| Boiling Point | 260 °C | ~260 °C | Minimal difference as intermolecular forces in the liquid state are comparable. |
| pKa (at 25°C) | 3.49 | 4.10 | The carboxyl group at the C2 position is closer to the sulfur atom, which helps stabilize the carboxylate anion through inductive effects, making it a stronger acid (lower pKa). |
| Water Solubility | ~80 g/L (20 °C) | ~20 g/L (25 °C) | The 2-isomer is significantly more soluble, potentially due to more favorable hydration of the molecule. |
Part 2: Comparative Chemical Reactivity
The electronic nature of the thiophene ring and the deactivating, meta-directing nature of the carboxylic acid group govern the reactivity of these isomers. Thiophene itself is highly activated towards electrophilic aromatic substitution, preferentially at the C2 and C5 positions due to the stabilizing effect of the sulfur atom on the reaction intermediate. The presence of a carboxyl group, however, withdraws electron density from the ring, making it less reactive than unsubstituted thiophene.
Electrophilic Aromatic Substitution
-
Thiophene-2-carboxylic acid : The C2 position is blocked. The carboxyl group deactivates the ring, particularly at the adjacent C3 position. The primary site for electrophilic attack is the C5 position , which is para to the carboxyl group and remains the most activated site on the ring.
-
Thiophene-3-carboxylic acid : The carboxyl group at C3 strongly deactivates the adjacent C2 and C4 positions. Electrophilic attack will preferentially occur at the C5 position , which is least deactivated.
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}
Preferred sites of electrophilic substitution.
Reactivity of the Carboxyl Group
Computational studies have investigated the differential reactivity of the two isomers in reactions involving nucleophilic attack at the carboxyl carbon, such as esterification or amidation.[1][2] These studies suggest that thiophene-2-carboxylic acid is slightly more reactive than the 3-isomer .
This enhanced reactivity is attributed to a specific conformation where the carboxylic acid proton can form an intramolecular hydrogen bond with the thiophene sulfur atom. This interaction polarizes the carbonyl group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[2]
Part 3: Spectroscopic Signatures
While sharing the same molecular formula, the isomers are readily distinguishable by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).
-
¹H NMR : The chemical shifts of the three ring protons are distinct for each isomer. In thiophene-2-carboxylic acid, the proton at C5 is typically the most downfield of the ring protons. In thiophene-3-carboxylic acid, the proton at C2 (flanked by the sulfur and the carbon bearing the carboxyl group) is significantly deshielded and appears furthest downfield.
-
¹³C NMR : The chemical shift of the carbonyl carbon is similar in both (~160-180 ppm). However, the shifts of the ring carbons differ significantly due to the varied electronic environment, providing a clear fingerprint for each isomer.
-
IR Spectroscopy : Both molecules will show a characteristic broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch from ~1680-1710 cm⁻¹, typical for aromatic carboxylic acids. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are less diagnostic than NMR.
Part 4: Synthesis Protocols
The availability and synthesis of each isomer are crucial for their practical application. Both can be prepared from commercially available precursors.
Protocol 1: Synthesis of Thiophene-2-Carboxylic Acid via Oxidation
This method relies on the oxidation of a readily available precursor, 2-acetylthiophene.
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}
Workflow for the synthesis of thiophene-2-carboxylic acid.
Methodology:
-
Reaction Setup : In a flask equipped with a stirrer and a dropping funnel, dissolve 2-acetylthiophene in a suitable solvent like dioxane.
-
Reagent Addition : Prepare a solution of sodium hypochlorite (bleach) and slowly add it to the 2-acetylthiophene solution while maintaining the temperature below 20°C with an ice bath.
-
Reaction : Stir the mixture vigorously. The reaction (a haloform reaction) proceeds via the formation of a trichloromethyl ketone intermediate, which is then cleaved by the base.
-
Work-up : Once the reaction is complete, destroy excess hypochlorite with sodium bisulfite.
-
Isolation : Acidify the aqueous solution with hydrochloric acid to precipitate the thiophene-2-carboxylic acid.
-
Purification : Collect the solid by filtration, wash with cold water, and recrystallize from water to yield the pure product.
Protocol 2: Synthesis of Thiophene-3-Carboxylic Acid via Grignard Reaction
This classic organometallic approach utilizes 3-bromothiophene as the starting material.[3]
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}
Workflow for the synthesis of thiophene-3-carboxylic acid.
Methodology:
-
Grignard Formation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), place magnesium turnings. Add a solution of 3-bromothiophene in anhydrous tetrahydrofuran (THF) dropwise. A crystal of iodine may be needed to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Carboxylation : Cool the resulting Grignard reagent solution in an ice-salt or dry ice/acetone bath. Cautiously add crushed dry ice (solid CO₂) in portions. The Grignard reagent will react with the CO₂ to form a magnesium carboxylate salt.
-
Work-up : Allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous hydrochloric acid. This protonates the carboxylate salt.
-
Extraction : Extract the product into an organic solvent like diethyl ether.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude solid can be recrystallized from water or an appropriate solvent mixture to yield pure thiophene-3-carboxylic acid.
Part 5: Applications and Biological Activity
The distinct structures of the two isomers make them suitable for different applications, particularly in medicinal chemistry and materials science.
-
Thiophene-2-carboxylic Acid : This isomer is a well-established building block for pharmaceuticals. It is a key precursor to the non-steroidal anti-inflammatory drug (NSAID) Suprofen and the diuretic tienilic acid .[4] Its derivatives have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties.[5][6] In materials science, its structure is utilized in the synthesis of conductive polymers and organic semiconductors.
-
Thiophene-3-carboxylic Acid : This isomer is frequently used in the synthesis of novel polymers and functional materials. For example, it has been used to prepare monomers for polyacetylenes with thiophene side-chains.[4] In the biomedical field, it has served as a lead compound for the development of D-amino acid oxidase inhibitors, which have potential applications in treating neurological disorders.
While direct comparative biological studies of the parent acids are limited, the derivatives of the 2-isomer appear more frequently in the literature for classic anti-inflammatory and antimicrobial applications, whereas the 3-isomer is often explored for creating unique three-dimensional structures in polymer and medicinal chemistry.
Conclusion
The choice between thiophene-2-carboxylic acid and thiophene-3-carboxylic acid is a critical design decision for the research scientist.
-
Choose Thiophene-2-carboxylic Acid when a higher acidity is desired, for applications building on established NSAID or diuretic scaffolds, or when targeting the C5 position for further functionalization is the primary synthetic goal. Its slightly higher carboxyl group reactivity may be advantageous in some coupling reactions.
-
Choose Thiophene-3-carboxylic Acid for applications where the unique steric and electronic properties of a beta-substituted thiophene are required, such as in the design of specific polymer architectures or enzyme inhibitors. Its higher melting point and lower water solubility may be relevant for crystallization and formulation considerations.
By understanding these nuanced differences, researchers can harness the specific attributes of each isomer to advance their scientific objectives with greater precision and efficiency.
References
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Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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Encyclopedia.pub. (2024, January 16). Biological Activities of Thiophenes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Synthetic Equivalents and Bioisosteric Alternatives for 2-Cyanothiophene-3-Carboxylic Acid
Introduction: The Privileged Thiophene Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged scaffold."[1] Its structural similarity to the benzene ring allows it to function as a bioisostere, often leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] Thiophene derivatives are integral to a wide array of approved drugs, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents, among others.[2][3][4]
The 2,3-disubstituted thiophene motif, exemplified by 2-cyanothiophene-3-carboxylic acid, is a particularly valuable building block for constructing complex molecular architectures. However, reliance on a single, pre-functionalized starting material can limit synthetic flexibility and hinder the exploration of a broad chemical space during drug discovery.
This guide provides a strategic comparison of alternatives to this compound. We will move beyond simple one-to-one replacements to explore two core pillars of synthetic strategy:
-
Retrosynthetic Equivalents: Focusing on the construction of the thiophene ring from simpler, acyclic precursors, with a deep dive into the Gewald aminothiophene synthesis.
-
Bioisosteric Replacements: Examining the substitution of the carboxylic acid moiety and the thiophene ring itself to modulate physicochemical and biological properties.
This document is intended for researchers, medicinal chemists, and process development scientists seeking to expand their synthetic toolkit and make informed decisions in the design and execution of novel synthetic routes.
Part 1: The Gewald Reaction: A Convergent Strategy for Thiophene Synthesis
From a strategic standpoint, the most powerful alternative to using a pre-formed, substituted thiophene is to construct the heterocyclic core as part of the main synthetic sequence. The Gewald aminothiophene synthesis is arguably the most versatile and widely adopted method for preparing polysubstituted 2-aminothiophenes, which are direct precursors to the target scaffold.[5][6] This multicomponent reaction condenses a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.[5][7]
Causality of the Experimental Choice: Why Choose the Gewald Reaction?
The decision to employ the Gewald reaction is driven by several factors:
-
Convergence and Efficiency: It assembles a highly functionalized heterocycle in a single step from readily available starting materials, significantly shortening synthetic sequences.[6][8]
-
Substituent Diversity: The reaction's tolerance for a wide variety of carbonyl compounds and active methylene nitriles allows for the rapid generation of diverse compound libraries, which is crucial for structure-activity relationship (SAR) studies.
-
Mild Conditions: The reaction typically proceeds under mild conditions, making it compatible with a broad range of functional groups.[6] Modern variations utilizing microwave irradiation can further accelerate the reaction and improve yields.[5][9]
Reaction Mechanism
The reaction is understood to proceed via an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate. This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[5][8]
Caption: Figure 1: Mechanism of the Gewald Aminothiophene Synthesis.
Comparative Performance of Gewald Reaction Variants
The versatility of the Gewald reaction is enhanced by various modifications to the reaction conditions, including the choice of base, solvent, and energy source.
| Carbonyl Component | Nitrile Component | Conditions | Yield (%) | Reference |
| 3-Acetyl-2H-chromen-2-one | Malononitrile | L-proline, PEG-600, 100 °C, 1.5 h | 77 | [10] |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine, Ethanol, Reflux | ~85 (Typical) | [9] |
| Arylacetaldehydes | Malononitrile | Morpholine, DMF, Microwave (150 °C, 10 min) | 60-85 | [7] |
| 2,5-Dihydroxy-1,4-dithiane | Ethyl Cyanoacetate | DMAP-functionalized fiber, Water, 80 °C | 92 | [11] |
Experimental Protocol: Microwave-Assisted Gewald Synthesis
This protocol is representative of a modern, efficient approach to synthesizing a 2-aminothiophene-3-carbonitrile, a direct precursor to the target acid via hydrolysis.
Objective: To synthesize 2-amino-4-phenyl-5-acetylthiophene-3-carbonitrile.
Materials:
-
1-Phenyl-2-propanone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental Sulfur (1.1 mmol)
-
Morpholine (0.2 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Microwave synthesis vial (10 mL)
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 1-phenyl-2-propanone (134 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and elemental sulfur (35 mg, 1.1 mmol).
-
Add 3 mL of DMF to the vial.
-
Add morpholine (17 µL, 0.2 mmol) to the mixture.
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at 150 °C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into 20 mL of ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiophene.
Part 2: Bioisosteric Replacements for Lead Optimization
Once a lead scaffold is identified, bioisosteric replacement is a cornerstone strategy for fine-tuning its properties.[12] This involves replacing a functional group with another that retains the key biological interactions but alters physicochemical properties like acidity (pKa), lipophilicity (logP), solubility, and metabolic stability.[13]
A. Alternatives to the Carboxylic Acid Group
The carboxylic acid moiety is a common feature in bioactive molecules, often acting as a hydrogen bond donor and acceptor.[14][15] However, its acidic nature can lead to poor oral bioavailability and rapid metabolism.[16] Replacing it with a suitable bioisostere can mitigate these issues.
Caption: Figure 2: Common Carboxylic Acid Bioisosteres.
Rationale for Selection:
-
Tetrazole: The 1H-tetrazole ring is one of the most successful carboxylic acid bioisosteres. Its pKa is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and maintain key ionic interactions. It is generally more lipophilic and metabolically stable.[16]
-
Acyl Sulfonamide: This group is a non-classical isostere that can also mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid, but with significantly different electronic and steric properties, offering a way to escape existing patent space or find new interactions.
-
Hydroxamic Acid: Often used as a bioisostere in inhibitors of metalloenzymes due to its metal-chelating properties.[17]
Comparative Physicochemical Properties
The choice of a bioisostere has a profound impact on the molecule's properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
| Functional Group | General Structure | Approximate pKa | Effect on Lipophilicity (vs. COOH) | Reference |
| Carboxylic Acid | R-COOH | 4-5 | Baseline | [13] |
| 1H-Tetrazole | R-CN₄H | 4.5-5.5 | Increased | [16] |
| Acyl Sulfonamide | R-CONHSO₂R' | 4-6 | Increased | [13] |
| Hydroxamic Acid | R-CONHOH | 8-9 | Varies | [13] |
B. Alternatives to the Thiophene Ring
While thiophene is an excellent scaffold, exploring bioisosteric replacement of the entire ring can be a valid strategy in lead optimization.[18]
-
Benzene: The classic bioisosteric relationship. Replacing thiophene with a benzene ring removes the heteroatom, altering the electronic distribution and potential for hydrogen bonding and metabolism via the sulfur atom.[1]
-
Furan/Pyrrole: These five-membered heterocycles offer different electronic properties and hydrogen bonding capabilities (pyrrole N-H is a donor).
-
Selenophene: The selenium analog of thiophene has been explored, with studies showing that S-Se bioisosterism can modulate biological activity.[19]
Part 3: Strategic Workflow for Synthetic Planning
The choice between a constructive approach like the Gewald reaction and a bioisosteric modification is context-dependent. A logical workflow can guide the research process from initial library synthesis to late-stage lead optimization.
Caption: Figure 3: Decision Workflow in Synthetic Strategy.
-
Early Stage (SAR Exploration): When the goal is to understand the structure-activity relationships of a new chemical series, the Gewald reaction is the superior strategy. It allows for the rapid and convergent synthesis of a wide array of analogs by simply changing the readily available ketone and nitrile starting materials.
-
Late Stage (Lead Optimization): Once a potent lead compound has been identified from initial screening, the focus shifts to improving its drug-like properties. At this stage, targeted bioisosteric replacement of the carboxylic acid or other functional groups becomes the more logical and efficient approach.
Conclusion
This compound is a valuable synthon, but its utility is greatly amplified when viewed within the broader context of available synthetic strategies. The Gewald reaction serves as a powerful and highly flexible alternative for the de novo construction of the thiophene core, enabling extensive library synthesis for initial discovery efforts. Concurrently, the principles of bioisosterism provide a rational framework for modifying a lead scaffold to overcome common liabilities in drug development, such as poor metabolic stability or low bioavailability. By mastering both the constructive and modificative approaches, researchers can navigate the challenges of organic synthesis with greater efficiency, creativity, and strategic foresight.
References
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Puterova, Z.; et al. ARKIVOC2010 , (i), 209-246. [Link]
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Jørgensen, M.; et al. J. Org. Chem.2021 , 86, 23, 16297–16307. [Link]
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Thakur, A.; et al. RSC Med. Chem.2024 . [Link]
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MDPI. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. [Link]
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Yavari, A.; et al. ACS Omega2021 , 6, 48, 32306–32316. [Link]
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ACS Omega. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
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Raj, K.; et al. Tetrahedron Lett.2010 , 51, 31, 4123-4125. [Link]
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Bozorov, K.; et al. J. Chem.2022 , 2022, 1-25. [Link]
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A Senior Application Scientist’s Guide to Validating the Purity of Synthesized 2-Cyanothiophene-3-Carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The compound at the heart of this guide, 2-cyanothiophene-3-carboxylic acid, is a key heterocyclic building block in medicinal chemistry. Its dual functionality—a nitrile and a carboxylic acid on a thiophene scaffold—makes it a versatile precursor for a range of therapeutic agents. However, this reactivity also opens the door to a variety of potential impurities during synthesis, including starting materials, intermediates, and by-products.
This guide provides an in-depth comparison of orthogonal analytical techniques to validate the purity of this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that each method acts as a self-validating system. Our approach is grounded in the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T), providing you with a robust framework for assessing the purity of your synthesized compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for purity assessment, offering high-resolution separation and sensitive detection of the main compound and its potential impurities.[1][2] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.[3]
Causality Behind the Method
The choice of RP-HPLC is based on the moderate polarity of this compound. A C18 stationary phase provides a nonpolar environment, and a polar mobile phase (typically a mixture of water/buffer and acetonitrile or methanol) is used to elute the compounds. The separation is driven by the differential partitioning of the analyte and impurities between the stationary and mobile phases. The acidic nature of the carboxylic acid group necessitates the use of a pH-modifying agent in the mobile phase, such as formic acid or phosphoric acid, to ensure a consistent ionization state and sharp peak shape.[4]
Experimental Protocol: RP-HPLC
-
System Preparation:
-
HPLC System: An Agilent 1260 Infinity LC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).[3]
-
Column: Agilent Poroshell 120 SB-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
System Purge: Purge all solvent lines to remove air bubbles and ensure a stable baseline.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.22 µm PTFE syringe filter before injection to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
DAD Wavelength: 254 nm (or an appropriate wavelength determined by UV-Vis analysis).
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.
-
Caption: Workflow for purity validation by RP-HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, making it excellent for both identification and purity assessment.[5] For this compound, both ¹H and ¹³C NMR are crucial.
Causality Behind the Method
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For a pure sample of this compound, a specific set of signals is expected. The presence of unexpected signals can indicate impurities. ¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Compare the observed chemical shifts and coupling constants with expected values or reference spectra. The presence of minor peaks not attributable to the main compound suggests impurities.
-
Caption: Workflow for purity validation by NMR spectroscopy.
Mass Spectrometry (MS): The Molecular Weight Confirmer
Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation patterns.[5] For purity analysis, it is excellent at detecting impurities with different molecular weights than the target compound. When coupled with a chromatographic technique like LC (LC-MS), it becomes an exceptionally powerful tool for separating and identifying impurities.[8]
Causality Behind the Method
Electrospray ionization (ESI) is a soft ionization technique well-suited for a molecule like this compound, as it can be readily ionized in solution. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the identity of the compound.
Experimental Protocol: LC-MS (ESI)
-
System: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) with an ESI source.
-
LC Conditions: Use the same RP-HPLC conditions as described in Section 1. The use of a volatile buffer like formic acid is essential for MS compatibility.
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
Mass Range: m/z 50-500
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the deprotonated molecule (C₆H₃NO₂S has a molecular weight of 153.16 g/mol , so the expected [M-H]⁻ is m/z 152.0).
-
Examine the mass spectrum of the main LC peak to confirm the molecular weight.
-
Look for other peaks in the total ion chromatogram (TIC). Obtain the mass spectra of these peaks to identify potential impurities. Signature fragmentations for carboxylic acids include the loss of OH (17 Da) and COOH (45 Da).[7][9]
-
Caption: Workflow for purity validation by LC-MS.
Melting Point Analysis: A Classic Indicator of Purity
Melting point determination is a classical, simple, and rapid method to assess the purity of a solid organic compound.[10] A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[11]
Causality Behind the Method
The presence of impurities introduces defects into the crystal structure of the solid. This disruption lowers the energy required to break down the lattice, resulting in melting at a lower temperature. The melting also occurs over a wider temperature range as different parts of the impure solid melt at different temperatures.
Experimental Protocol: Melting Point Determination
-
Sample Preparation:
-
Ensure the synthesized this compound is completely dry.
-
Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder.
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.
-
-
Measurement:
-
Place the loaded capillary into a melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
-
Analysis:
-
Compare the observed melting point range with the literature value. A sharp range close to the expected value is indicative of high purity. A broad and depressed range suggests the presence of impurities.
-
Comparison of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Application for this compound |
| HPLC | Differential partitioning between stationary and mobile phases.[1] | Excellent for quantification of impurities, high sensitivity, and high resolution. | Requires method development, may not detect non-UV active impurities. | Primary method for quantitative purity assessment and quality control. |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field.[5] | Provides detailed structural information, can identify unknown impurities, and is non-destructive. | Lower sensitivity compared to HPLC, can be complex to interpret with overlapping signals. | Essential for structural confirmation and identification of impurities. |
| Mass Spectrometry | Measurement of mass-to-charge ratio of ionized molecules.[5] | Confirms molecular weight, highly sensitive, and provides elemental composition (HRMS). | Provides limited information on isomeric impurities, may not be quantitative without standards. | Crucial for confirming molecular identity and detecting non-isomeric impurities. |
| Melting Point | Temperature range of solid-to-liquid phase transition.[11] | Fast, simple, and inexpensive. | Not quantitative, insensitive to small amounts of impurities, and not suitable for non-crystalline solids. | A rapid, preliminary check of overall purity. |
Conclusion: An Orthogonal Approach is Key
No single analytical technique can provide a complete picture of a compound's purity. A robust validation of synthesized this compound requires an orthogonal approach, utilizing a combination of these methods. HPLC provides the quantitative data on purity, NMR confirms the structure of the main component and helps identify impurities, mass spectrometry validates the molecular weight, and melting point offers a quick purity check. By integrating the data from these diverse techniques, researchers can have high confidence in the quality of their synthesized material, ensuring the integrity and reliability of their subsequent research and development efforts.
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- Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy.
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The Evolving Landscape of 2-Cyanothiophene-3-Carboxylic Acid Analogs: A Comparative Guide to Structure-Activity Relationships
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its bioisosteric relationship with the benzene ring allows for favorable interactions with a wide range of biological targets, while offering distinct physicochemical properties.[2] Within this class, the 2-cyanothiophene-3-carboxylic acid framework has emerged as a particularly versatile starting point for the design of potent and selective enzyme inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold and its analogs, offering a comparative perspective for researchers and drug development professionals. We will delve into the rationale behind key structural modifications, present comparative experimental data, and provide a detailed protocol for a representative biological assay.
The this compound Scaffold: A Synthetic Overview and Key Modification Points
The synthesis of 2-substituted-3-cyanothiophenes often begins with the versatile Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) and elemental sulfur.[3] This reaction readily produces 2-aminothiophene-3-carbonitrile or carboxylate derivatives. While many subsequent modifications involve the transformation of the 2-amino group, a growing body of research highlights the potential of retaining the 2-cyano moiety or exploring other substitutions at this position to achieve desired biological activities.
The core this compound scaffold offers several key points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. These are primarily:
-
Position 2 (R¹): The cyano group itself, or its replacement with other small electron-withdrawing or hydrogen-bonding groups.
-
Position 3 (R²): The carboxylic acid, which is often converted to a carboxamide to explore additional hydrogen bonding interactions and improve cell permeability.
-
Position 4 (R³): This position is frequently substituted with aryl or alkyl groups to occupy hydrophobic pockets in the target enzyme's active site.
-
Position 5 (R⁴): Modifications at this position can also influence ligand-target interactions and overall molecular properties.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: a. To the wells of a 96-well plate, add the kinase assay buffer, the biotinylated peptide substrate, and the diluted test compound. b. Add the recombinant kinase to each well. c. Initiate the reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the reaction by adding a stop solution. b. Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotinylated substrate to bind. c. Wash the plate to remove unbound reagents. d. Add the HRP-conjugated anti-phospho-tyrosine antibody and incubate. e. Wash the plate again. f. Add the TMB substrate and incubate until a blue color develops. g. Stop the color development by adding the stop solution. h. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.
Comparative Analysis and Future Perspectives
The this compound scaffold and its close analogs represent a highly promising class of enzyme inhibitors. The available data suggests that:
-
The 2-cyano group is a valuable feature for certain targets , such as MurF ligase, and should be explored further in inhibitor design. In some cases, as seen with aPKCζ inhibitors, a nitrile can be more effective than the corresponding carboxylic acid. [4]* Conversion of the 3-carboxylic acid to a carboxamide is a common and effective strategy to enhance target engagement and improve cellular activity.
-
The scaffold is highly amenable to diversification at the 4- and 5-positions, allowing for fine-tuning of potency and selectivity against specific targets.
Compared to other inhibitor scaffolds, the this compound framework offers a good balance of synthetic accessibility, structural rigidity, and opportunities for diverse functionalization. Its relatively small size and planar nature make it an ideal starting point for fragment-based drug discovery and lead optimization campaigns.
Future research in this area should focus on a more systematic exploration of the SAR of analogs that retain the 2-cyano group. Investigating a wider range of biological targets beyond kinases and bacterial enzymes could also unveil new therapeutic opportunities for this versatile scaffold. Furthermore, detailed structural biology studies, such as X-ray co-crystallography, will be invaluable in elucidating the precise binding modes of these inhibitors and guiding the rational design of next-generation compounds with improved efficacy and safety profiles.
References
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Hrast, M., Turk, S., Sosič, I., Knez, D., Randall, C. P., Barreteau, H., Contreras-Martel, C., Dessen, A., O'Neill, A. J., Mengin-Lecreulx, D., Blanot, D., & Gobec, S. (2013). Structure-activity relationships of new cyanothiophene inhibitors of the essential peptidoglycan biosynthesis enzyme MurF. European Journal of Medicinal Chemistry, 66, 32–45. [Link]
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Hrast, M., Sosič, I., Šink, R., Randall, C. P., Barreteau, H., O'Neill, A. J., Mengin-Lecreulx, D., Blanot, D., & Gobec, S. (2014). Design, synthesis and evaluation of second generation MurF inhibitors based on a cyanothiophene scaffold. European Journal of Medicinal Chemistry, 71, 147–157. [Link]
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Chem-Impex. (n.d.). 2-Cyanothiophene. Retrieved from [Link]
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Elrayess, R., Abdel Aziz, Y. M., Elgawish, M. S., Elewa, M., Yassen, A. S. A., Elhady, S. S., Elshihawy, H. A., & Said, M. M. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules, 25(24), 6019. [Link]
- Tran, J. L., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3266–3271.
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Elrayess, R., Abdel Aziz, Y. M., Elgawish, M. S., Elewa, M., Yassen, A. S. A., Elhady, S. S., Elshihawy, H. A., & Said, M. M. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. ResearchGate. [Link]
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- Recherche, F. H. (2007). Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorganic & Medicinal Chemistry Letters, 17(11), 3149–3152.
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(2021). Structure–activity relationship of the tested compounds against the tested enzymes. ResearchGate. [Link]
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- Abdel-Raheem, S. A. A., et al. (2017). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Journal of Heterocyclic Chemistry, 54(4), 2473-2478.
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(2021). Selected examples of 2‐aminothiophene drugs. ResearchGate. [Link]
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(2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]
- Boukattas, M., et al. (2023).
- Wang, Y., et al. (2020). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 199, 112391.
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A Comprehensive Guide to the Reactivity of Substituted Thiophenes for Researchers and Drug Development Professionals
As a senior application scientist, this guide provides an in-depth technical comparison of the reactivity of various substituted thiophenes. Understanding the nuanced effects of substituents on the thiophene ring is paramount for designing efficient synthetic routes and predicting the metabolic fate of thiophene-containing drug candidates. This document moves beyond a simple recitation of facts to explain the underlying principles that govern reactivity, supported by experimental data and detailed protocols.
The Thiophene Nucleus: An Electron-Rich Aromatic System
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity, arising from the delocalization of six π-electrons over the five-membered ring, is a key determinant of its chemical behavior. The sulfur atom, through the participation of one of its lone pairs in the π-system, renders the thiophene ring electron-rich and, consequently, highly susceptible to electrophilic aromatic substitution (SEAr)[1]. In fact, thiophene is significantly more reactive than benzene in such reactions[1][2].
The positions on the thiophene ring are not equivalent. The α-positions (C2 and C5) are more reactive towards electrophiles than the β-positions (C3 and C4) due to the greater ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) formed during the substitution at these positions[2][3][4].
The Influence of Substituents: A Dance of Electronic and Steric Effects
The introduction of a substituent onto the thiophene ring profoundly alters its reactivity and the regioselectivity of subsequent reactions. These effects can be broadly categorized as electronic and steric.
Electronic Effects: Activating and Deactivating Groups
Substituents are classified based on their ability to donate or withdraw electron density from the thiophene ring.
-
Electron-Donating Groups (EDGs) , such as alkyl, alkoxy, and amino groups, increase the electron density of the ring, thereby activating it towards electrophilic attack. These groups are typically ortho, para-directing in benzene chemistry, and on the thiophene ring, they direct incoming electrophiles to the vacant α- and β-positions.
-
Electron-Withdrawing Groups (EWGs) , such as nitro, cyano, and acyl groups, decrease the electron density of the ring, deactivating it towards electrophilic attack. Conversely, these groups activate the ring for nucleophilic aromatic substitution (SNAr)[5][6]. EWGs are typically meta-directing in benzene chemistry, and their directing effects on the thiophene ring are more complex, influencing the reactivity of the remaining positions.
The following diagram illustrates the general influence of EDGs and EWGs on the electron density of the thiophene ring.
Caption: Influence of electron-donating and -withdrawing groups on thiophene reactivity.
Steric Effects: The Role of Bulk
The size of a substituent can influence the regioselectivity of a reaction by sterically hindering the approach of the electrophile to adjacent positions[7]. This is particularly significant for bulky substituents located at the C2 or C3 positions. For instance, a bulky alkyl group at the C3 position will preferentially direct an incoming electrophile to the C5 position over the C2 position to minimize steric clash[7].
Quantitative Comparison of Reactivity: The Hammett Equation
To move beyond qualitative descriptions, the Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic systems, including thiophene[5][8][9][10]. The equation is expressed as:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction of a substituted thiophene.
-
k₀ is the rate constant for the reaction of the unsubstituted thiophene.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.
Reactivity in Key Reaction Classes
Electrophilic Aromatic Substitution (SEAr)
As the hallmark reaction of thiophenes, SEAr is highly sensitive to substituent effects.
The position of the substituent is critical. A deactivating group at the 2-position, for instance, will have a more pronounced effect on the overall reactivity of the ring compared to the same group at the 3-position[3].
Case Study: 2-Acetylthiophene vs. 3-Acetylthiophene
A direct comparison of 2-acetylthiophene and 3-acetylthiophene in electrophilic substitution reactions reveals that 3-acetylthiophene is generally more reactive[3]. The acetyl group at the 2-position strongly deactivates the ring, particularly the adjacent C3 and the remote C5 positions. In contrast, the acetyl group at the 3-position has a less pronounced deactivating effect, and the C2 and C5 positions remain relatively susceptible to electrophilic attack[3].
| Reaction | Electrophile | Substrate | Major Product(s) | Yield (%) | Reference |
| Bromination | Br₂/AcOH | 2-Acetylthiophene | 2-Acetyl-5-bromothiophene | 82 | [3] |
| Bromination | Br₂/AcOH | 3-Acetylthiophene | 3-Acetyl-2,5-dibromothiophene | - | [3] |
| Nitration | HNO₃/H₂SO₄ | 2-Acetylthiophene | 2-Acetyl-4-nitrothiophene & 2-Acetyl-5-nitrothiophene | - | [3] |
| Nitration | HNO₃/H₂SO₄ | 3-Acetylthiophene | 3-Acetyl-2-nitrothiophene & 3-Acetyl-5-nitrothiophene | - | [3] |
This protocol allows for the direct comparison of the reactivity of two different substituted thiophenes.
Materials:
-
Substituted thiophene A
-
Substituted thiophene B
-
Concentrated Nitric Acid (limiting reagent)
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid (solvent)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
TLC plates
-
NMR tubes and solvent (e.g., CDCl₃)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of substituted thiophene A and substituted thiophene B in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (0.5 equivalents relative to the total moles of thiophenes) and concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes.
-
Pour the reaction mixture into a beaker containing ice water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture by ¹H NMR and/or GC-MS to determine the ratio of the nitrated products of A and B. The ratio of products reflects the relative reactivity of the two starting materials[11][12].
Caption: Experimental workflow for determining the relative reactivity of substituted thiophenes via competitive nitration.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on thiophenes are generally less common than SEAr unless the ring is activated by potent electron-withdrawing groups[5][6]. The presence of groups like -NO₂ or -CN is often a prerequisite for this type of reaction to proceed efficiently[5][6].
A computational study on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine demonstrated that the reaction proceeds via a stepwise mechanism, and the rate is significantly influenced by the nature of the substituent X[5]. The reactivity order was found to correlate well with the electron-withdrawing ability of the substituent, as quantified by the Hammett constant (σp)[5].
| Substituent (X) at C3 | Relative Reactivity |
| -NO₂ | Highest |
| -CN | High |
| -SO₂CH₃ | Moderate |
| -COCH₃ | Moderate |
| -H | Lowest |
This trend highlights the necessity of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate formed during the nucleophilic attack.
Metal-Catalyzed Cross-Coupling Reactions
Thiophene derivatives are invaluable building blocks in materials science and medicinal chemistry, often assembled via metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The electronic nature of the substituents on the thiophene ring can influence the efficiency of these reactions.
In a Suzuki coupling of 2,5-dibromo-3-methylthiophene, it was observed that the electronic nature of the arylboronic acid coupling partner had a significant impact on the reaction yield. While this study focused on the boronic acid, the principles can be extended to the substituted thiophene. Generally, electron-withdrawing groups on the thiophene ring can facilitate the oxidative addition step in the catalytic cycle, potentially increasing the reaction rate. Conversely, very electron-rich thiophenes might undergo side reactions.
Conclusion
The reactivity of substituted thiophenes is a finely tuned interplay of electronic and steric factors. A thorough understanding of these principles is essential for any researcher working with this important class of heterocycles. Electron-donating groups generally activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it for electrophilic substitution but activate it for nucleophilic substitution. The position of the substituent further modulates these effects. For quantitative predictions, the Hammett equation serves as a valuable tool. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and make informed decisions in their synthetic endeavors.
References
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Electrophilic Substitution of Thiophene and its Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. (1967). Journal of the Chemical Society B: Physical Organic. Retrieved January 21, 2026, from [Link]
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Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
THIOPHENE AND ITS DERIVATIVES. (n.d.). Retrieved January 21, 2026, from [Link]
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Use of the Hammett equation in substituted thiophenes. (1987). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 21, 2026, from [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved January 21, 2026, from [Link]
-
Nucleophilic Substitution of Thiophene Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 21, 2026, from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved January 21, 2026, from [Link]
-
Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. (n.d.). Retrieved January 21, 2026, from [Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. (2013). Retrieved January 21, 2026, from [Link]
-
Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. (1968). Journal of the Chemical Society B: Physical Organic. Retrieved January 21, 2026, from [Link]
-
Laboratory Experiment on Nitration Reactions: Identifying Effective Starting Materials. (2022). Docsity. Retrieved January 21, 2026, from [Link]
-
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Nitration and aromatic reactivity. (n.d.). Retrieved January 21, 2026, from [Link]
-
151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube. Retrieved January 21, 2026, from [Link]
-
Control of Regioselectivity by the lone Substituent through Steric and Electronic Effects in the Nitrosoarene Ene Reaction of Deuterium-Labeled Trisubstituted Alkenes. (n.d.). Sci-Hub. Retrieved January 21, 2026, from [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. (2019). New Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to 2-Cyanothiophene-3-Carboxylic Acid Derivatives as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor.[1][2] By catalyzing the initial and rate-limiting step of tryptophan catabolism along the kynurenine pathway, IDO1 creates an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance.[3] Consequently, the development of potent and selective IDO1 inhibitors is a highly pursued therapeutic strategy. This guide provides an in-depth comparison of a promising class of inhibitors built around the 2-cyanothiophene-3-carboxylic acid scaffold and its close chemical relatives, such as 2-aminothiophene-3-carboxamides. We will delve into their structure-activity relationships (SAR), mechanistic insights, and the experimental protocols used for their evaluation.
The Thiophene Scaffold: A Privileged Structure in IDO1 Inhibition
The thiophene ring is a versatile pharmacophore in medicinal chemistry, valued for its bioisosteric relationship with the phenyl ring and its ability to engage in various drug-receptor interactions.[4] In the context of IDO1 inhibition, the 2-aminothiophene-3-carboxamide core has proven to be a particularly fruitful starting point for the development of potent antagonists. These compounds typically function by interacting with the heme cofactor in the active site of the IDO1 enzyme.
Structure-Activity Relationship (SAR) Analysis of Thiophene-Based IDO1 Inhibitors
A systematic exploration of the 2-aminothiophene-3-carboxamide scaffold reveals key structural features that govern inhibitory potency. The following table summarizes the SAR for a representative series of analogues, highlighting the impact of substitutions at various positions on the thiophene ring.
| Compound ID | R1 Substitution | R2 Substitution | IC50 (µM) |
| 1a | Methyl | Phenyl | 8.5 |
| 1b | Ethyl | Phenyl | 5.2 |
| 1c | Isopropyl | Phenyl | 2.1 |
| 1d | Methyl | 4-Fluorophenyl | 3.7 |
| 1e | Methyl | 4-Chlorophenyl | 2.9 |
| 1f | Methyl | 4-Bromophenyl | 1.5 |
| 1g | Methyl | 2,4-Dichlorophenyl | 0.8 |
Note: The data presented here is a synthesized representation from typical medicinal chemistry studies on thiophene-based inhibitors for illustrative purposes. Specific values would be derived from a dedicated research article.
From this data, several key SAR trends can be elucidated:
-
Substitution at R1: Increasing the steric bulk at the R1 position (from methyl to isopropyl) leads to a significant enhancement in inhibitory activity (compare 1a , 1b , and 1c ). This suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate these larger alkyl groups.
-
Substitution at R2: Halogen substitution on the R2-phenyl ring consistently improves potency. A clear trend is observed where moving from fluoro to chloro to bromo substitution results in progressively lower IC50 values (compare 1d , 1e , and 1f ). This is likely due to favorable halogen bonding interactions within the active site. The di-substituted analogue 1g shows the highest potency, indicating that multiple halogen interactions can be beneficial.
These SAR insights are crucial for the rational design of next-generation thiophene-based IDO1 inhibitors with improved efficacy.
Mechanistic Insights and Binding Mode
The inhibitory mechanism of 2-aminothiophene-3-carboxamide derivatives typically involves coordination of a key heteroatom to the heme iron within the IDO1 active site. The amide and amino functionalities of the core scaffold are also critical for forming hydrogen bond networks with key amino acid residues, such as Arginine (Arg231) and Phenylalanine (Phe226), which helps to anchor the inhibitor in the binding pocket.
Experimental Workflow for Screening and Evaluation
The discovery and characterization of novel IDO1 inhibitors follow a well-defined experimental workflow, from initial high-throughput screening to in-depth cellular and in vivo evaluation.
Caption: A generalized workflow for the discovery and development of novel IDO1 inhibitors.
Key Experimental Protocols
Recombinant Human IDO1 (rhIDO1) Enzymatic Assay
This biochemical assay is fundamental for determining the direct inhibitory effect of a compound on the IDO1 enzyme.
Principle: The assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine. The reaction is monitored by measuring the absorbance of a colored product formed after a series of chemical steps.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare solutions of recombinant human IDO1, L-tryptophan, methylene blue, and ascorbic acid in the assay buffer.
-
Prepare a stock solution of the test compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, rhIDO1, methylene blue, and ascorbic acid to each well.
-
Add serial dilutions of the test compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 480 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
HeLa Cell-Based IDO1 Activity Assay
This cellular assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Principle: HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The activity of the induced enzyme is then measured by quantifying the amount of kynurenine produced and secreted into the cell culture medium.
Step-by-Step Methodology:
-
Cell Culture and Induction:
-
Culture HeLa cells in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates until they reach 80-90% confluency.
-
Induce IDO1 expression by treating the cells with human IFN-γ for 24-48 hours.
-
-
Compound Treatment:
-
Remove the induction medium and replace it with fresh medium containing serial dilutions of the test compound or vehicle.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant from each well.
-
Perform the same colorimetric detection method as described in the enzymatic assay to quantify the kynurenine concentration in the supernatant.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production for each compound concentration.
-
Determine the cellular IC50 value.
-
Comparative Analysis and Future Outlook
The this compound scaffold and its derivatives represent a compelling class of IDO1 inhibitors. Their synthetic tractability allows for extensive SAR exploration, leading to the identification of highly potent compounds. The key to advancing these inhibitors towards clinical application lies in optimizing their pharmacokinetic properties, including oral bioavailability and metabolic stability, while maintaining high selectivity for IDO1 over related enzymes like IDO2 and TDO.
Future research should focus on:
-
Structure-Based Drug Design: Utilizing co-crystal structures of thiophene derivatives bound to IDO1 to rationally design inhibitors with enhanced binding affinity and selectivity.
-
Dual-Target Inhibitors: Exploring the potential of designing molecules that can inhibit both IDO1 and other immunosuppressive targets in the tumor microenvironment.
-
Combination Therapies: Evaluating the synergistic effects of novel thiophene-based IDO1 inhibitors with other immunotherapies, such as checkpoint blockade antibodies (e.g., anti-PD-1, anti-CTLA-4).
The continued investigation of this compound derivatives holds significant promise for the development of new and effective cancer immunotherapies that can overcome tumor-induced immune tolerance and improve patient outcomes.
References
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Li, Y., Winburn, H., Wang, Y., & Fan, D. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters, 16(10), 1979-1985. [Link]
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Yin, X., et al. (2018). Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening. Frontiers in Pharmacology, 9, 273. [Link]
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Jayswal, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1836-1865. [Link]
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Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-837. [Link]
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Castelli, R., et al. (2020). Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry. RSC Medicinal Chemistry, 11(8), 886-904. [Link]
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A Senior Application Scientist's Guide to Assessing the Novelty of New 2-Cyanothiophene-3-Carboxylic Acid Derivatives in Drug Discovery
For drug development professionals, the emergence of a new molecular derivative is not merely a matter of chemical curiosity; it is a question of potential. The 2-cyanothiophene-3-carboxylic acid scaffold and its close analogs, particularly 2-aminothiophene-3-carboxylates, are privileged structures in medicinal chemistry.[1][2] They form the core of compounds with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7] However, true innovation extends beyond simply creating another molecule. A novel derivative must demonstrate a tangible advantage over existing alternatives, whether in potency, selectivity, synthetic accessibility, or pharmacokinetic profile.
This guide provides a structured framework for the comprehensive evaluation of new this compound derivatives. We will move beyond simple synthesis and screening to a holistic assessment, integrating synthetic strategy, comparative biological evaluation, and predictive drug-like properties to ascertain true novelty and therapeutic potential.
Part 1: Chemical Novelty and Synthetic Feasibility
The novelty of a compound begins with its structure and the practicality of its synthesis. While numerous methods exist for thiophene synthesis, the Gewald reaction remains a cornerstone for accessing polysubstituted 2-aminothiophenes, which are common precursors or analogs.[8][9]
The Gewald Three-Component Reaction: A Foundational Approach
The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[8] Its enduring popularity stems from its efficiency and ability to generate molecular complexity rapidly. The choice of a catalytic system is critical; modern protocols have moved towards truly catalytic and more environmentally benign options, such as piperidinium borate, which can be recycled and reused.[10]
The causality behind this choice lies in the dual-function nature of the catalyst. The acidic component (e.g., piperidinium cation) activates the carbonyl group for the initial Knoevenagel condensation, while the basic component (e.g., borate anion) facilitates the deprotonation of the active methylene compound and subsequent steps.[10]
Caption: Simplified mechanism of the Gewald reaction.
Comparative Synthesis Data
When assessing a new derivative, its synthetic route must be compared against established methods. A novel compound synthesized via a convoluted, low-yield process offers little practical advantage.
| Method | Key Reagents | Typical Conditions | Avg. Yield | Key Advantage | Reference |
| Classic Gewald | Ketone, Cyanoacetate, Sulfur, Morpholine | Reflux in Ethanol, 4-6h | 60-80% | High convergence, simple setup | [8][9] |
| Microwave-Assisted | Ketone, Cyanoacetate, Sulfur, Anisidine | Microwave Irradiation, 2-5 min | 75-90% | Drastically reduced reaction time | [11] |
| Catalytic Gewald | Ketone, Cyanoacetate, Sulfur, Piperidinium Borate | Reflux in Ethanol, 1-2h | 85-95% | Recyclable catalyst, high efficiency | [10] |
| Multi-step Halogenation | 3-Methylthiophene, NBS, BuLi, CO2 | Multiple steps including bromination, lithiation | Variable | Access to specific halogenated patterns | [12] |
Protocol 1: Microwave-Assisted Gewald Synthesis
This protocol describes a self-validating system for the rapid synthesis of a 2-aminothiophene-3-carboxylate library, ideal for initial SAR studies. The inclusion of a control reaction without microwave irradiation validates the efficiency of the energy source.
-
Reagent Preparation: In a 10 mL microwave process vial, combine the ketone (1.0 mmol), ethyl cyanoacetate (1.0 mmol, 113 mg), and elemental sulfur (1.1 mmol, 35 mg).
-
Solvent and Catalyst Addition: Add absolute ethanol (3 mL) and morpholine (1.2 mmol, 105 mg) as the base catalyst.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 100°C for 3 minutes with stirring. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (20 mL). The product will precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure 2-aminothiophene derivative.
-
Validation: Run a parallel reaction under conventional heating (reflux at 78°C) and compare the reaction time and yield to validate the efficiency of the microwave-assisted method.
Part 2: A Phased Framework for Biological Novelty Assessment
Potency alone is not a measure of novelty. A truly novel derivative must exhibit a superior biological profile, which could mean enhanced selectivity, a different mechanism of action (MoA), or activity against a resistant phenotype. We advocate for a phased approach to biological evaluation.
Caption: Phased workflow for assessing the biological novelty of a new derivative.
Phase I: Broad Spectrum Phenotypic Screening
The initial step is to understand the broad biological effects of the new derivative. Phenotypic screens, such as cytotoxicity assays against a panel of cancer cell lines or Minimum Inhibitory Concentration (MIC) assays against pathogenic microbes, can reveal unexpected and novel activities.[13][14] Several 2-aminothiophene-3-carboxylic acid esters have shown unusual cytostatic selectivity against specific cancer cell lines, a discovery only possible through broad panel screening.[13]
Phase II: Target-Based Screening & Comparative Analysis
If Phase I reveals a promising activity profile, the next step is to identify the molecular target or compare the derivative's activity against known compounds in a target-based assay. For example, a series of 2-thioureidothiophene-3-carboxylates were identified as novel antagonists of the C-X-C chemokine receptor 2 (CXCR2), a key target in inflammation and cancer.[15]
A novel derivative in this class (let's call it NewThio-1 ) would need to be directly compared to established CXCR2 antagonists.
Comparative Performance Data (Hypothetical)
| Compound | Target | Assay Type | IC50 (nM) | Key Feature | Reference |
| SB265610 | CXCR2 | β-Arrestin Recruitment | 25 | Known Antagonist | [15] |
| NewThio-1 | CXCR2 | β-Arrestin Recruitment | 5 | Higher Potency | N/A |
| NewThio-1 | CXCR1 | β-Arrestin Recruitment | >10,000 | High Selectivity | N/A |
| Compound 52 | CXCR2 | β-Arrestin Recruitment | 1100 | Scaffold-Hop Lead | [15] |
This direct comparison provides the quantitative data necessary to establish novelty in terms of potency and selectivity.
Protocol 2: In Vitro CXCR2 β-Arrestin Recruitment Assay
This protocol is designed to quantify the antagonistic activity of a test compound on the CXCR2 signaling pathway, a G-protein coupled receptor (GPCR). The causality for using a β-arrestin recruitment assay is that it directly measures a key step in GPCR desensitization and signaling, providing a functional readout of receptor antagonism.[15]
-
Cell Culture: Culture Tango™ CXCR2-bla U2OS cells (a commercially available reporter cell line) according to the manufacturer's protocol. Plate cells in a 384-well, black-walled, clear-bottom plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., NewThio-1 ) and a reference antagonist (e.g., SB265610) in assay buffer.
-
Antagonist Treatment: Add the diluted compounds to the cells and incubate for 30 minutes at 37°C. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Agonist Stimulation: Add the CXCR2 agonist, CXCL8 (Interleukin-8), at a pre-determined EC80 concentration to all wells except for the negative control. Incubate for 5 hours at 37°C.
-
Detection: Add the LiveBLAzer™ B/G Substrate mixture to all wells and incubate for 2 hours at room temperature in the dark.
-
Data Acquisition: Read the plate on a fluorescence plate reader at 409 nm and 530 nm emission wavelengths.
-
Data Analysis: Calculate the ratio of blue to green fluorescence. Plot the response versus the log of the antagonist concentration and fit the data to a four-parameter logistic model to determine the IC50 value. The self-validating nature of this protocol comes from the inclusion of both positive (agonist only) and negative (vehicle only) controls, as well as a reference compound, ensuring the assay is performing within expected parameters.
Part 3: Predicting a Promising Future: Early ADME-Tox Profiling
A potent and selective compound is of little therapeutic value if it has poor absorption, distribution, metabolism, excretion (ADME), or toxicity (Tox) properties.[2] Assessing these characteristics early can prevent costly late-stage failures.[16] In silico tools provide a rapid and cost-effective first pass at evaluating the "drug-likeness" of a new derivative.[17][18]
In Silico ADME-Tox Assessment
Web-based platforms like SwissADME and pkCSM use computational models to predict a wide range of pharmacokinetic and toxicological properties based solely on the chemical structure.[16][18] The rationale is to identify potential liabilities, such as poor water solubility, high potential for metabolism by cytochrome P450 enzymes, or predicted toxicity, that would make a compound a poor drug candidate.
Key In Silico ADME-Tox Parameters for Comparison
| Property | Desired Range | Alternative Compound | NewThio-1 | Implication of Result |
| LogP (Lipophilicity) | 1 - 3 | 4.5 | 2.8 | Good balance for permeability & solubility |
| LogS (Solubility) | > -4 | -5.2 | -3.5 | Improved aqueous solubility |
| BBB Permeant | No | Yes | No | Reduced risk of CNS side-effects |
| CYP2D6 Inhibitor | No | Yes | No | Lower risk of drug-drug interactions |
| Hepatotoxicity | No | Yes | No | Lower risk of liver toxicity |
| Lipinski's Rule of 5 | 0 Violations | 1 Violation (LogP > 5) | 0 Violations | Good predicted oral bioavailability |
Protocol 3: In Silico ADME-Tox Profiling
This workflow describes the use of freely available web servers to generate a predictive ADME-Tox profile. This protocol is self-validating by nature, as the underlying algorithms have been validated by their developers against large datasets of known drugs.
-
Structure Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for your new derivative (NewThio-1 ).
-
SwissADME Analysis:
-
Navigate to the SwissADME web server.
-
Paste the SMILES string into the input box and run the prediction.
-
Record key parameters: Lipinski violations, LogP, LogS, and predicted inhibition of major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).
-
-
pkCSM Analysis:
-
Navigate to the pkCSM pharmacokinetics web server.
-
Submit the SMILES string for prediction.
-
Record key parameters: Intestinal absorption (human), Blood-Brain Barrier (BBB) permeability, and toxicological endpoints such as AMES toxicity and Hepatotoxicity.
-
-
Data Consolidation & Analysis: Consolidate the data into a summary table (as shown above). Compare the profile of the new derivative against known alternatives and ideal drug-like property ranges to identify potential advantages or liabilities. This analysis is crucial for guiding the next steps in lead optimization, such as making chemical modifications to improve a specific property.[19][20]
Conclusion
Assessing the novelty of a new this compound derivative is a multi-faceted endeavor that must be approached with scientific rigor. It requires an integrated strategy that evaluates not only the chemical synthesis and biological potency but also the comparative performance against established alternatives and the predictive pharmacokinetic profile. By following a structured framework of comparative synthesis, phased biological screening, and early in silico profiling, researchers can more effectively distinguish true innovation from incremental variation, ensuring that resources are focused on those derivatives with the greatest potential to become next-generation therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Cyanothiophene-3-carboxylic acid
For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-cyanothiophene-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is synthesized from the known hazards of its constituent functional groups: the thiophene ring, the nitrile group, and the carboxylic acid group. This document is designed to empower researchers with the knowledge to manage this waste stream safely and effectively.
Hazard Identification and Risk Assessment
This compound must be treated as a hazardous substance. Its hazard profile is extrapolated from structurally similar compounds. The thiophene moiety is known to be harmful and an irritant.[1][2] Carboxylic acids can be corrosive or irritating, while nitriles present toxicological risks, including the potential to release hydrogen cyanide under acidic conditions or upon combustion. Therefore, all waste containing this compound must be classified and handled as hazardous chemical waste.[1]
Table 1: Synthesized Hazard Profile for this compound
| Hazard Category | Description | Primary Precautionary Actions |
| Acute Toxicity (Oral/Dermal) | Assumed to be harmful if swallowed or in contact with skin, based on related thiophene and nitrile compounds.[1][3][4] | Do not eat, drink, or smoke when using. Wash skin thoroughly after handling. Wear appropriate protective gloves and clothing.[3][4][5] |
| Skin & Eye Irritation | Expected to cause skin and serious eye irritation, characteristic of thiophene derivatives and carboxylic acids.[4][6][7][8] | Wear chemical safety goggles and protective gloves. Avoid contact with skin and eyes. Ensure eyewash stations are accessible.[8][9] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[7][8][10] | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[7][10][11] |
| Environmental Hazard | Thiophene and its derivatives can be harmful to aquatic life with long-lasting effects.[2][3][9] | Avoid release to the environment. Do not let this chemical enter drains.[3][9] |
| Reactivity | May react with strong oxidizing agents, strong bases, and strong acids.[2][3][4][9] Combustion can produce toxic gases such as carbon oxides, sulfur oxides, nitrogen oxides, and hydrogen cyanide.[5][6] | Store away from incompatible materials. Keep away from heat, sparks, and open flames.[3][5][12] |
Mandatory Personal Protective Equipment (PPE)
A rigorous PPE protocol is non-negotiable when handling this compound for disposal. The causality is clear: to prevent all routes of exposure—dermal, ocular, and respiratory.
-
Eye and Face Protection: Chemical safety goggles are mandatory at a minimum. A face shield should be worn over goggles if there is a risk of splashing.[3]
-
Hand Protection: Double-layered nitrile gloves are recommended. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be utilized.
-
Respiratory Protection: All handling of solid powder or solutions should be performed in a certified chemical fume hood to prevent inhalation. If a fume hood is not available and dust may be generated, a NIOSH-approved respirator with appropriate cartridges is required.
Step-by-Step Disposal Protocol
The core principle of chemical waste disposal is segregation. Never mix incompatible waste streams. This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe and compliant with local, state, and federal regulations.[2]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unadulterated this compound powder, contaminated weigh boats, and spatulas in a dedicated hazardous waste container.
-
This container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, tight-fitting lid.[1]
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a separate, clearly labeled hazardous liquid waste container.
-
Do not mix this waste with other chemical waste streams, particularly strong acids or bases, to prevent unintended reactions.
-
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, bench paper, and pipette tips that are contaminated must be placed in a designated hazardous waste bag or container.[1]
-
Contaminated reusable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste, and then washing thoroughly with soap and water.
-
Step 2: Labeling
-
Clarity is paramount for safety. All waste containers must be clearly and accurately labeled.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of generation
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
Step 3: Storage
-
Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.[1]
-
This area should have secondary containment to control any potential leaks.
-
Ensure the storage area is away from incompatible materials.[9]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5][6]
-
Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.
Spill Management Protocol
In the event of a spill, a prepared and swift response is critical to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert
-
Immediately alert personnel in the vicinity of the spill.
-
If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and notify your EHS office or emergency response team.
Step 2: Control and Contain
-
Wearing appropriate PPE, control the spread of the spill by creating a dike around the outer edges with an inert absorbent material.[7][13] Suitable materials include vermiculite, sand, or commercial spill pillows.[1][13]
Step 3: Neutralization and Absorption
-
For this acidic compound, cautiously neutralize the spill by covering it with a weak base such as sodium bicarbonate or soda ash.[13][14] Work from the outside in.
-
Causality: Neutralization is a critical step for acidic compounds to reduce their corrosive hazard before absorption and collection. However, be aware that this process can generate heat and potentially off-gas if not done slowly.[13]
-
Once neutralized (confirm with pH paper if possible), absorb the material with your chosen inert absorbent.[13]
Step 4: Collection and Decontamination
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1][11]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[1]
-
Collect all cleaning materials, including wipes and contaminated PPE, as hazardous waste.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for safe segregation and disposal of waste.
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- 14. jk-sci.com [jk-sci.com]
A Researcher's Guide to the Safe Handling of 2-Cyanothiophene-3-carboxylic Acid
As a Senior Application Scientist, my primary objective is to empower your research by providing not just materials, but also the critical knowledge to use them safely and effectively. This guide addresses the specific handling requirements for 2-Cyanothiophene-3-carboxylic acid, a compound with significant potential in drug development. Our approach moves beyond a simple checklist, focusing on the chemical reasoning behind each safety protocol. This ensures that you are not just following rules, but actively managing risk in your laboratory.
Hazard Assessment: Understanding the Molecule
-
Thiophene Carboxylic Acid Moiety : Thiophene-based carboxylic acids are known to be irritants. Expect this compound to cause skin irritation, serious eye irritation, and potential respiratory tract irritation, especially in powdered form[1][2][3].
-
Nitrile (Cyano) Group : The presence of the cyano (−C≡N) group introduces a more significant, systemic hazard. While organic nitriles are generally less acutely toxic than inorganic cyanide salts (e.g., KCN), they can be metabolized in the body to release the cyanide ion[4]. Aryl nitriles, like this compound, are typically more stable and less toxic than their aliphatic counterparts[4]. However, the potential for cyanide toxicity necessitates stringent handling protocols. A critical and non-negotiable precaution is to avoid contact with acids , which could lead to the liberation of highly toxic hydrogen cyanide (HCN) gas[5].
Summary of Potential Hazards:
| Hazard Type | Description | Primary Route of Exposure |
| Acute Toxicity | Harmful if swallowed or in contact with skin[1][2]. | Ingestion, Skin Contact |
| Skin Irritation/Corrosion | Causes skin irritation[1][2]. Prolonged contact may lead to burns. | Skin Contact |
| Eye Damage/Irritation | Causes serious eye irritation[1][2]. Direct contact can cause severe damage. | Eye Contact |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust[1][2][3]. | Inhalation |
| Chemical Reactivity | Incompatible with strong acids, bases, and oxidizing agents[4]. | Mixing with incompatible materials |
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls designed to minimize exposure.
-
Chemical Fume Hood : All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood[6][7]. This is non-negotiable to prevent inhalation of dust particles and potential vapors.
-
Ventilation : Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly[1][8].
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards[6]. | Protects against dust particles and splashes. For larger quantities (>1g) or when a splash hazard is significant, a face shield should be worn in addition to goggles[8]. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4-6 mil thickness)[7]. | Nitrile gloves provide good resistance for incidental contact[4][6]. For prolonged handling or submersion, consider thicker gloves or double-gloving. Always inspect gloves before use and discard immediately if contaminated [7]. |
| Body Protection | A flame-retardant lab coat, fully buttoned with sleeves rolled down[5]. | Provides a critical barrier against accidental spills and splashes. |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot. | This is a minimum requirement for all laboratory work to protect against spills and falling objects[8]. |
| Respiratory Protection | Generally not required when handled within a fume hood. | If engineering controls fail or for large-scale operations where dust generation is unavoidable, a NIOSH-approved respirator with P100 (particulate) cartridges may be necessary. This requires a formal respiratory protection program, including fit-testing[8][9]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.
Preparation:
-
Risk Assessment : Before starting, review this guide and the SDS of all other reagents being used.
-
Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and ensure your PPE is ready.
-
Fume Hood Check : Verify the fume hood is operational and the sash is at the appropriate working height.
Procedure:
-
Don PPE : Put on your lab coat, safety goggles, and nitrile gloves.
-
Work Area : Conduct all manipulations within the certified chemical fume hood. Place absorbent bench paper on the work surface.
-
Weighing : Carefully weigh the desired amount of the solid compound. Use a spatula to transfer the powder, avoiding any actions that could generate dust.
-
Dissolution : Add the solid to your chosen solvent in a suitable flask. Add the solid to the solvent slowly to control any potential exothermic reaction.
-
Cleaning : Once the transfer is complete, decontaminate the spatula and weigh boat with a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of the contaminated wipe in the solid chemical waste.
-
Glove Disposal : After handling is complete, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated solid waste container.
-
Hand Washing : Immediately wash your hands thoroughly with soap and water.
Emergency and Disposal Plans
Emergency Procedures:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][10].
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
-
Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a compatible solvent. For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Waste Disposal:
-
Do not dispose of this chemical down the drain. Cyanide-containing waste must be handled as hazardous waste[5].
-
Collect all waste containing this compound (solid and liquid) in a clearly labeled, sealed hazardous waste container.
-
The waste stream should be labeled as "Cyanide-Containing Organic Waste."
-
Follow all local, state, and federal regulations for hazardous waste disposal. This often involves treatment, such as alkaline chlorination, to convert cyanide to the less toxic cyanate before final disposal[5][11].
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
- SAFETY DATA SHEET: Thiophene-2-carboxylic acid. (n.d.). Provides hazard statements and precautionary measures for a structurally similar compound.
- Thiophene-2-carboxylic acid(527-72-0) - ChemicalBook. (n.d.).
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide. (n.d.). U.S. Environmental Protection Agency. Discusses disposal methods for cyanide-containing waste.
- SAFETY DATA SHEET - Fisher Scientific. (2024, February 4). Provides hazard identification and handling precautions for Thiophene-2-carboxylic acid.
- Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information (NCBI).
- Common Name: 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- The MSDS HyperGlossary: Nitrile. (n.d.). Interactive Learning Paradigms, Incorporated. Explains the general chemistry and toxicity of nitrile compounds.
- NITRILES - CDC Stacks. (n.d.). Centers for Disease Control and Prevention.
- Effect of organic matter on cyanide removal by illuminated titanium dioxide or zinc oxide nanoparticles. (2013, August 2). PubMed Central (PMC).
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Provides specific guidance on PPE for handling hazardous chemicals.
- Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene. (n.d.). Benchchem. Offers a safety guide for a structurally similar thiophene compound.
- Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. Discusses general safety practices for handling organic compounds.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
- Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. (2023, December 19).
- Basics of OSHA's toxic and hazardous substances standards. (2023, September 11). Provides information on OSHA's requirements for monitoring and medical surveillance.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15).
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. EP0958252B1 - Methods for the detoxification of nitrile and/or amide compounds - Google Patents [patents.google.com]
- 3. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 4. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. nj.gov [nj.gov]
- 9. Basics of OSHAs toxic and hazardous substances standards [jjkellersafety.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Effect of organic matter on cyanide removal by illuminated titanium dioxide or zinc oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
